molecular formula C10H12N4O5 B13849729 Inosine-13C5

Inosine-13C5

货号: B13849729
分子量: 273.19 g/mol
InChI 键: UGQMRVRMYYASKQ-ANYWVTQQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Inosine-13C5 is a useful research compound. Its molecular formula is C10H12N4O5 and its molecular weight is 273.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C10H12N4O5

分子量

273.19 g/mol

IUPAC 名称

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1

InChI 键

UGQMRVRMYYASKQ-ANYWVTQQSA-N

手性 SMILES

C1=NC2=C(C(=O)N1)N=CN2[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O

规范 SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

产品来源

United States

Foundational & Exploratory

Inosine-13C5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Inosine-13C5, a stable isotope-labeled nucleoside crucial for metabolic research and drug development. This document details its chemical properties, structure, and applications, with a focus on its use in stable isotope tracing studies.

Introduction to this compound

This compound is a non-radioactive, stable isotope-labeled form of inosine. In this molecule, five carbon atoms in the ribose sugar moiety are replaced with the heavy isotope carbon-13 (¹³C). This labeling makes this compound an invaluable tool for tracing the metabolic fate of inosine in biological systems without the need for radioactive tracers.

Inosine itself is an endogenous purine nucleoside formed from the deamination of adenosine. It plays significant roles in various physiological processes, exhibiting anti-inflammatory, immunomodulatory, and neuroprotective effects.[1] As a stable isotope-labeled analog, this compound allows researchers to quantitatively track its uptake, metabolism, and incorporation into downstream metabolic pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Chemical Structure and Properties

The chemical structure of this compound is identical to that of inosine, with the exception of the five carbon atoms in the ribofuranose ring being ¹³C.

IUPAC Name: 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl-13C)tetrahydrofuran-2-yl-2,3,4,5-13C4)-1,9-dihydro-6H-purin-6-one[1]

Chemical Structure:

Chemical structure of this compound
Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₅¹³C₅H₁₂N₄O₅[3]
Molecular Weight 273.19 g/mol [3]
Appearance White to Off-white Solid[1]
Purity ≥98%[1]
Isotopic Enrichment ≥99 atom % ¹³C[4]
Solubility Soluble in DMSO (10 mg/mL) and Water.[1][3]
Storage Store at -20°C.[3]

Applications in Research and Drug Development

The primary application of this compound is in metabolic flux analysis (MFA) and stable isotope tracing studies. These experiments are critical for understanding cellular metabolism in both healthy and diseased states.

  • Metabolic Pathway Tracing: Researchers use this compound to trace the pathways of inosine metabolism, including its conversion to hypoxanthine and ribose-1-phosphate, and the subsequent entry of these molecules into the pentose phosphate pathway (PPP), glycolysis, and the Krebs cycle.[5]

  • Alternative Carbon Source Studies: Studies have shown that inosine can serve as an alternative carbon source for certain cell types, such as activated T-cells, particularly under glucose-restricted conditions. This compound is instrumental in elucidating the metabolic rewiring that allows for this adaptation.[5]

  • Drug Development: In drug development, stable isotope-labeled compounds like this compound are used as internal standards for quantitative analysis in pharmacokinetic and pharmacodynamic studies using NMR, GC-MS, or LC-MS.[1]

Experimental Protocols

The following is a generalized protocol for a stable isotope tracing experiment in cultured mammalian cells using this compound. This protocol is intended as a template and may require optimization based on the specific cell line and experimental objectives.

Cell Culture and Labeling
  • Cell Seeding: Plate the mammalian cells of interest in standard culture dishes or multi-well plates and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free and serum-free base medium with dialyzed fetal bovine serum (if required) and a known concentration of this compound. The unlabeled glucose concentration should be adjusted based on the experimental design (e.g., glucose-restricted conditions).

  • Labeling Initiation: Aspirate the standard culture medium from the cells and wash the cells once with sterile phosphate-buffered saline (PBS).

  • Incubation: Add the pre-warmed this compound labeling medium to the cells and incubate for a predetermined period. For steady-state analysis, this is often 24 hours or until the labeling of key downstream metabolites has reached a plateau.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Cell Lysis and Collection: Incubate the plates at -80°C for at least 15 minutes to precipitate proteins. Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

LC-MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., a mixture of water and acetonitrile).

  • Chromatographic Separation: Separate the metabolites using an appropriate LC method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

  • Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer to detect and quantify the mass isotopologues of the metabolites of interest.

  • Data Analysis: Process the raw data to determine the fractional labeling of each metabolite, which reflects the incorporation of the ¹³C label from this compound. This data can then be used for metabolic flux analysis.

Visualization of Inosine Metabolism

The following diagrams illustrate key aspects of inosine metabolism and a typical experimental workflow for its study using this compound.

Inosine Catabolic Pathway

This diagram shows the breakdown of inosine into hypoxanthine and ribose-1-phosphate, and their entry into subsequent metabolic pathways.

Inosine_Catabolism Inosine Inosine PNP Purine Nucleoside Phosphorylase (PNP) Inosine->PNP Hypoxanthine Hypoxanthine Salvage Purine Salvage Pathway Hypoxanthine->Salvage Enters R1P Ribose-1-Phosphate PPP Pentose Phosphate Pathway (PPP) R1P->PPP Enters PNP->Hypoxanthine PNP->R1P

Caption: Catabolism of Inosine by Purine Nucleoside Phosphorylase.

Experimental Workflow for this compound Isotope Tracing

This diagram outlines the major steps in a stable isotope tracing experiment using this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Seeding 1. Cell Seeding Labeling 2. Labeling with This compound Seeding->Labeling Quenching 3. Metabolic Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Drying 5. Sample Drying Extraction->Drying LCMS 6. LC-MS Analysis Drying->LCMS Data 7. Data Processing & Flux Analysis LCMS->Data

Caption: Workflow for this compound Stable Isotope Tracing.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Inosine-13C5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Inosine-13C5, a vital isotopically labeled nucleoside for advanced biomedical research. The document details a highly efficient chemo-enzymatic synthesis protocol, summarizes key quantitative data, and illustrates relevant biological pathways to provide context for its application in metabolic studies and drug development.

Introduction

Inosine is a naturally occurring purine nucleoside formed from the deamination of adenosine or the dephosphorylation of inosine monophosphate (IMP).[1] It plays a crucial role as an intermediate in purine metabolism and is a component of certain transfer RNAs (tRNAs).[1] Beyond its fundamental metabolic role, inosine has garnered significant interest for its neuroprotective, anti-inflammatory, and immunomodulatory properties, acting as a functional agonist for adenosine A1 and A2A receptors.[2][3]

Isotopic labeling is a technique that replaces specific atoms in a molecule with their heavy isotopes, such as Carbon-13 (¹³C).[3] This substitution creates a molecule that is chemically identical to its unlabeled counterpart but possesses a greater mass. This mass difference makes isotopically labeled compounds invaluable as tracers for metabolic flux analysis and as internal standards for highly accurate quantification in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.[3]

This compound is an isotopic variant of inosine where the five carbon atoms of the ribose sugar moiety are replaced with ¹³C.[2] This specific labeling pattern makes it an excellent tool for tracing the metabolism of the ribose portion of the nucleoside, providing critical data for understanding metabolic pathways in health and disease.[4]

Synthesis and Isotopic Labeling Methodologies

The generation of isotopically labeled nucleosides can be achieved through several methods, each with distinct advantages and limitations. The optimal choice depends on the desired labeling pattern, scale, and purity requirements.

Comparison of Labeling Strategies
Labeling MethodDescriptionAdvantagesDisadvantages
Biosynthetic Labeling Organisms (e.g., bacteria, algae) are cultured in media containing a ¹³C-labeled carbon source (e.g., ¹³C-glucose). The organism's metabolic machinery incorporates the isotope into its biomolecules, which are then harvested and purified.Can produce uniformly labeled complex molecules. Cost-effective for large-scale production of common metabolites.Difficult to control the specific position of the label. Purification from a complex biological matrix can be challenging.
Chemical Synthesis The labeled molecule is constructed from smaller, isotopically labeled precursors through a series of chemical reactions.[5]Allows for precise, site-specific placement of the isotopic label. High purity can be achieved.Can involve complex, multi-step synthetic routes. May have lower overall yields. Requires expertise in organic synthesis.
Chemo-enzymatic Synthesis This hybrid approach combines the specificity of enzymatic reactions with the versatility of chemical synthesis. For this compound, this typically involves using an enzyme to convert a readily available labeled precursor.High specificity and regioselectivity, leading to high yields and purity.[6] Milder reaction conditions preserve sensitive functional groups.Dependent on the availability and stability of the required enzyme. May require optimization of enzymatic reaction conditions.

For the production of this compound, the chemo-enzymatic approach starting from commercially available Adenosine-13C5 is the most efficient and widely adopted strategy. It leverages the highly specific enzymatic deamination of adenosine to inosine.[7][8]

Experimental Protocol: Chemo-enzymatic Synthesis of this compound

This protocol details the conversion of Adenosine-13C5 to this compound using the enzyme Adenosine Deaminase (ADA), followed by purification using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • Adenosine-13C5 (≥98% isotopic purity)

  • Adenosine Deaminase (ADA) from calf intestine (e.g., ≥200 units/mg)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Nuclease-free water

  • Acetonitrile (HPLC grade)

  • Triethylammonium bicarbonate (TEAB) buffer (0.1 M, pH 7.5)

  • Equipment: HPLC system with a C18 column, UV detector, fraction collector, rotary evaporator, lyophilizer.

Synthesis Procedure
  • Substrate Preparation: Dissolve 10 mg of Adenosine-13C5 in 10 mL of 50 mM potassium phosphate buffer (pH 7.5) in a sterile, nuclease-free tube.

  • Enzymatic Reaction: Add Adenosine Deaminase to the substrate solution to a final concentration of 0.05 units/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours.

  • Reaction Monitoring: Periodically monitor the reaction's progress by injecting a small aliquot (10 µL) into an analytical HPLC system. The conversion is tracked by the disappearance of the adenosine peak and the appearance of the inosine peak.[9]

  • Reaction Quenching: Once the conversion is complete (>99%), terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme. Centrifuge the sample to pellet the denatured protein.

  • Purification:

    • Filter the supernatant through a 0.22 µm filter.

    • Purify the filtrate using preparative reverse-phase HPLC (RP-HPLC).[10]

    • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm).

    • Mobile Phase A: 0.1 M TEAB buffer, pH 7.5.

    • Mobile Phase B: 50% Acetonitrile in 0.1 M TEAB buffer.

    • Gradient: A linear gradient from 0% to 40% Mobile Phase B over 30 minutes is typically effective for separating inosine from any remaining adenosine.[9]

    • Detection: Monitor the elution at 260 nm.

  • Fraction Collection and Processing:

    • Collect the fractions corresponding to the this compound peak.

    • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

    • Remove the volatile TEAB buffer by repeated lyophilization from water.

  • Final Product: The final product is a pure, white solid powder of this compound. Confirm identity and purity using LC-MS and NMR.

Quantitative Data and Product Specifications

The quality of isotopically labeled standards is critical for their use in quantitative studies. The following table summarizes typical product specifications for commercially available this compound.

ParameterSpecificationMethod
Chemical Purity ≥ 98%HPLC
Isotopic Purity (Enrichment) ≥ 99 atom % ¹³CMass Spectrometry
Appearance White to Off-White SolidVisual
Molecular Formula C₅¹³C₅H₁₂N₄O₅-
Molecular Weight 273.19-
Solubility Soluble in Water and DMSOExperimental

Note: Data compiled from various commercial suppliers.

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding the synthesis process and the biological context of this compound. The following workflows and pathways were generated using the Graphviz DOT language.

Chemo-enzymatic Synthesis Workflow

G start_end start_end process process purify purify product product A Start: Adenosine-13C5 (Substrate) B Add Adenosine Deaminase (ADA) & Phosphate Buffer A->B C Incubate at 37°C B->C D Monitor by HPLC C->D E Quench Reaction (Heat) D->E >99% Conversion F Preparative RP-HPLC E->F G Lyophilization F->G Collect Pure Fractions H Final Product: This compound G->H

Workflow for the chemo-enzymatic synthesis of this compound.
Inosine Metabolism Pathway

metabolite metabolite enzyme enzyme path_node path_node terminal terminal AMP Adenosine Monophosphate (AMP) Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase IMP Inosine Monophosphate (IMP) Inosine Inosine IMP->Inosine 5'-Nucleotidase Adenosine->Inosine Adenosine Deaminase (ADA) Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase (PNP) Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase (XO)

Simplified metabolic pathway of inosine formation and degradation.
Inosine Signaling via Adenosine A2A Receptor

receptor Adenosine A2A Receptor ligand ligand gprotein gprotein effector effector second_messenger second_messenger downstream downstream Inosine Inosine A2AR A2AR Inosine->A2AR Gs Gαs A2AR->Gs activates ERK ERK1/2 Phosphorylation A2AR->ERK activates (cAMP-independent) AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response Anti-inflammatory Response PKA->Response ERK->Response

References

Inosine-¹³C₅: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Inosine-¹³C₅, a stable isotope-labeled version of the endogenous purine nucleoside, inosine. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for a variety of applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative assays.

Core Physical and Chemical Properties

Inosine-¹³C₅ is a non-radioactive, stable isotope-labeled form of inosine, where five carbon atoms have been substituted with the ¹³C isotope. This labeling provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based applications.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of Inosine-¹³C₅. It is important to note that some data, such as the melting point and pKa, are derived from the unlabeled inosine molecule, as specific data for the ¹³C₅-labeled variant is not extensively published. The isotopic labeling is not expected to significantly alter these macroscopic physical properties.

Table 1: General and Physical Properties of Inosine-¹³C₅

PropertyValueSource
Molecular Formula C₅¹³C₅H₁₂N₄O₅[]
Molecular Weight 273.19 g/mol []
Appearance White to Off-white Solid[]
Melting Point 218 °C (decomposes)[2]
pKa 13.24 ± 0.70 (Predicted)[3]
Purity ≥98%[4]
Isotopic Enrichment ≥99 atom % ¹³C[]

Table 2: Solubility and Storage of Inosine-¹³C₅

PropertyValueSource
Solubility Soluble in Methanol, Water. DMSO: 10 mg/mL (36.60 mM; requires sonication)[][5]
Storage Conditions Store at -20°C. For stock solutions: -80°C for up to 6 months; -20°C for up to 1 month.[5]
Stability Hygroscopic[3]

Signaling Pathways of Inosine

Inosine, the unlabeled counterpart of Inosine-¹³C₅, is a biologically active molecule that exerts its effects through various signaling pathways, primarily by interacting with adenosine receptors. Understanding these pathways is crucial for interpreting data from studies using Inosine-¹³C₅ as a tracer or modulator.

Inosine has been shown to be a functional agonist for adenosine A₁ (A₁R), A₂A (A₂AR), and A₃ (A₃R) receptors.[5][6][7] Its activation of these G protein-coupled receptors (GPCRs) initiates downstream signaling cascades that play roles in inflammation, nociception, immunomodulation, and neuroprotection.[5]

Inosine-Mediated Adenosine Receptor Signaling

The binding of inosine to adenosine receptors, particularly the A₂A and A₃ receptors, triggers a cascade of intracellular events. The A₂A receptor is coupled to a stimulatory G protein (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] This, in turn, activates Protein Kinase A (PKA). Inosine has also been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and activate the PI3K/Akt signaling pathway.[][8]

Inosine_Signaling Inosine-Mediated Signaling Pathways Inosine Inosine A2AR Adenosine A2A Receptor Inosine->A2AR Binds A3R Adenosine A3 Receptor Inosine->A3R Binds G_protein G Protein A2AR->G_protein Activates A3R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activates PI3K PI3K G_protein->PI3K Activates ERK12 ERK1/2 G_protein->ERK12 Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (Anti-inflammatory, Neuroprotective) PKA->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response ERK12->Cellular_Response

Caption: Inosine signaling through adenosine receptors.

Experimental Protocols

Inosine-¹³C₅ is primarily used as a tracer in metabolic studies and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Detailed experimental protocols are often application-specific. Below are generalized methodologies for common applications.

Preparation of Stock Solutions

For in vitro and in vivo experiments, proper preparation of stock solutions is critical.

Protocol for 10 mM DMSO Stock Solution:

  • Weigh out the required amount of Inosine-¹³C₅.

  • Add the appropriate volume of high-purity, anhydrous DMSO. For 1 mg of Inosine-¹³C₅ (MW: 273.19), add 366 µL of DMSO to achieve a 10 mM concentration.[5]

  • To aid dissolution, the tube can be gently heated to 37°C and sonicated in an ultrasonic bath.[5]

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

For in vivo formulations, further dilution in appropriate vehicles is necessary. Examples include:

  • Formulation 1 (Saline/PEG300/Tween-80): A clear solution of ≥ 1 mg/mL can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

  • Formulation 2 (SBE-β-CD in Saline): A clear solution of ≥ 1 mg/mL can be prepared in 10% DMSO and 90% (20% SBE-β-CD in Saline).[4]

  • Formulation 3 (Corn Oil): A clear solution of ≥ 1 mg/mL can be made in 10% DMSO and 90% Corn Oil.[4]

Quantitative Analysis using LC-MS/MS

The following is a generalized workflow for the quantification of inosine in a biological matrix, such as plasma, using Inosine-¹³C₅ as an internal standard. This protocol is adapted from a method for unlabeled inosine.[9]

LCMS_Workflow LC-MS/MS Workflow for Inosine Quantification Sample_Prep Sample Preparation (e.g., Plasma) IS_Spike Spike with Inosine-13C5 (IS) Sample_Prep->IS_Spike Extraction Solid Phase Extraction (SPE) or Protein Precipitation IS_Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation LC Separation (e.g., C18 column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS ratio) MS_Detection->Quantification

Caption: Workflow for Inosine Quantification.

Detailed Steps:

  • Sample Preparation: Thaw biological samples (e.g., human plasma) on ice.

  • Internal Standard Spiking: Add a known concentration of Inosine-¹³C₅ solution to each sample, calibrator, and quality control sample.

  • Extraction: Perform solid-phase extraction (SPE) or protein precipitation to remove interfering substances.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatography: Use a suitable column (e.g., C18) to separate inosine from other components.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions for both inosine and Inosine-¹³C₅ in Multiple Reaction Monitoring (MRM) mode. For unlabeled inosine, a common transition is m/z 269.1 → 137.1.[9] For Inosine-¹³C₅, the precursor ion would be m/z 274.1.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of inosine in the unknown samples from this curve.

NMR Spectroscopy Analysis

Inosine-¹³C₅ is a valuable tool for NMR-based metabolomics. The ¹³C labeling enhances the signal, allowing for more sensitive detection and structural elucidation.

General Protocol for ¹³C-NMR of Labeled Compounds:

  • Sample Preparation: Dissolve the lyophilized sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add an internal standard for chemical shift referencing and quantification if needed.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹³C spectrum.

    • For more detailed structural information and assignment, two-dimensional NMR experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Processing and Analysis:

    • Process the raw NMR data (Fourier transformation, phase correction, baseline correction).

    • Integrate the signals of interest. The chemical shifts will be indicative of the carbon environments within the molecule.

Conclusion

Inosine-¹³C₅ is a powerful and versatile tool for researchers in various scientific disciplines. Its well-defined physical and chemical properties, coupled with its biological activity, make it an essential component in studies involving metabolic tracing, quantitative bioanalysis, and the elucidation of complex biological pathways. The information and protocols provided in this guide serve as a comprehensive resource to facilitate the effective use of Inosine-¹³C₅ in research and development.

References

Commercial Suppliers and Availability of Inosine-¹³C₅: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Inosine-¹³C₅, a stable isotope-labeled version of the endogenous purine nucleoside inosine. This guide is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds for a variety of applications, including metabolic research, pharmacokinetic studies, and as internal standards for quantitative mass spectrometry.

Introduction to Inosine-¹³C₅

Inosine-¹³C₅ is a non-radioactive, stable isotope-labeled form of inosine where five carbon atoms (¹²C) have been replaced with their heavier isotope, carbon-13 (¹³C). This isotopic enrichment allows for the differentiation of the labeled inosine from its naturally occurring counterpart by mass spectrometry. This property makes Inosine-¹³C₅ an invaluable tool in biomedical research, particularly in studies requiring precise quantification of inosine or tracing its metabolic fate. Inosine itself is an endogenous purine nucleoside with demonstrated anti-inflammatory, neuroprotective, and immunomodulatory properties, primarily acting as an agonist for adenosine A1 (A1R) and A2A (A2AR) receptors.[1]

Commercial Availability and Suppliers

A number of reputable chemical suppliers offer Inosine-¹³C₅ for research purposes. The products typically vary in purity, isotopic enrichment, and available quantities. Below is a summary of key suppliers and their product specifications.

SupplierCatalog NumberPurityIsotopic EnrichmentAvailable Quantities
MedchemExpress HY-N0092S299.90%Not specified1mg, 5mg
Santa Cruz Biotechnology sc-212561≥98%Not specifiedContact for availability
Cenmed C007B-362652≥99%Not specified10mg
Shimadzu C5291≥98%99% ¹³CContact for availability
InvivoChem V89229≥98%Not specified1mg, 5mg
BOC Sciences B2702-33853498%99% atom ¹³C50mg
Omicron Biochemicals, Inc. ---High PurityNot specifiedContact for availability

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Experimental Protocols

Use of Inosine-¹³C₅ as an Internal Standard in LC-MS/MS Quantification

Inosine-¹³C₅ is frequently used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of endogenous inosine in biological matrices such as plasma, serum, and cell lysates. The co-elution of the labeled and unlabeled inosine allows for the correction of matrix effects and variations in sample preparation and instrument response.

General Protocol:

  • Preparation of Standard Solutions: Prepare a stock solution of Inosine-¹³C₅ in a suitable solvent (e.g., methanol or water). From this stock, create a series of working standard solutions at known concentrations.

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a fixed amount of the Inosine-¹³C₅ internal standard solution.

    • Perform protein precipitation by adding a solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample).

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column).

    • Develop a gradient elution method to achieve chromatographic separation of inosine from other matrix components.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both endogenous inosine and Inosine-¹³C₅ using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte (endogenous inosine) to the peak area of the internal standard (Inosine-¹³C₅) against the concentration of the analyte in the calibration standards.

    • Determine the concentration of inosine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow for Inosine Quantification using Inosine-¹³C₅ Internal Standard

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Inosine-¹³C₅ Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Tandem Mass Spectrometry (MRM) LC->MS Peak_Integration Peak Area Integration MS->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inosine Inosine A1R A1 Receptor Inosine->A1R A2AR A2A Receptor Inosine->A2AR AC_inhibited Adenylyl Cyclase A1R->AC_inhibited Gi AC_activated Adenylyl Cyclase A2AR->AC_activated Gs ERK ERK1/2 A2AR->ERK cAMP_down ↓ cAMP AC_inhibited->cAMP_down cAMP_up ↑ cAMP AC_activated->cAMP_up PKA_down ↓ PKA cAMP_down->PKA_down PKA_up ↑ PKA cAMP_up->PKA_up Response_NP Neuroprotection PKA_down->Response_NP Response_AI Anti-inflammatory Response PKA_up->Response_AI ERK->Response_NP ERK->Response_AI G Inosine Inosine Receptor_Binding Binds to A1/A2A Receptors Inosine->Receptor_Binding Signaling_Activation Activation of Downstream Signaling (cAMP, PKA, ERK) Receptor_Binding->Signaling_Activation Cellular_Response Modulation of Cellular Processes Signaling_Activation->Cellular_Response Therapeutic_Effect Neuroprotective & Anti-inflammatory Effects Cellular_Response->Therapeutic_Effect

References

The Pillar of Precision: A Technical Guide to the Stability and Storage of Inosine-13C5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern scientific inquiry, the integrity of research materials is paramount. For professionals engaged in drug development, metabolomics, and pharmacokinetic studies, stable isotope-labeled compounds like Inosine-13C5 are indispensable tools. Their utility as internal standards and tracers hinges on their chemical and isotopic stability. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment to ensure the accuracy and reproducibility of your research.

Recommended Storage Conditions

The longevity of this compound is critically dependent on appropriate storage. The following conditions are recommended to maintain its integrity in both solid and solution forms. Adherence to these guidelines will minimize degradation and preserve the isotopic enrichment of the compound.

FormStorage TemperatureRecommended DurationNotes
Solid Powder -20°CUp to 3 yearsProtect from light and moisture.[1]
4°CUp to 2 yearsSuitable for short-term storage. Protect from light and moisture.[1]
In Solvent -80°CUp to 6 monthsFor solutions in solvents like DMSO. Aliquot to avoid repeated freeze-thaw cycles.[2][3]
-20°CUp to 1 monthFor solutions in solvents like DMSO. Aliquot to avoid repeated freeze-thaw cycles.[2][3]

Understanding the Stability of this compound

The chemical stability of this compound is comparable to that of its unlabeled counterpart, inosine. The incorporation of the stable isotope ¹³C does not significantly alter the chemical properties or reactivity of the molecule. The carbon-13 isotope is stable and does not undergo radioactive decay, ensuring the isotopic integrity of the label over time.[4] The primary concerns for the stability of this compound are chemical degradation through hydrolysis and oxidation.

Degradation Pathways

The principal degradation pathways for inosine, and by extension this compound, involve the cleavage of the N-glycosidic bond and oxidation of the purine ring.

  • Hydrolysis: Under acidic or basic conditions, the N-glycosidic bond linking the hypoxanthine base to the ribose sugar can be hydrolyzed. This reaction yields hypoxanthine-¹³Cₓ and ribose-¹³Cₓ as the primary degradation products. Enzymatic hydrolysis, mediated by purine nucleoside phosphorylase, also leads to the formation of hypoxanthine and ribose-1-phosphate.

  • Oxidation: The purine ring of inosine is susceptible to oxidation, which can lead to the formation of various oxidized species, including 8-oxo-7,8-dihydroinosine. Further oxidation can result in the opening of the purine ring.

Degradation Pathways of this compound Inosine_13C5 This compound Hydrolysis Hydrolysis (Acid/Base/Enzymatic) Inosine_13C5->Hydrolysis Oxidation Oxidation Inosine_13C5->Oxidation Hypoxanthine Hypoxanthine-13Cx Hydrolysis->Hypoxanthine Ribose Ribose-13C(5-x) Hydrolysis->Ribose Oxidized_Products Oxidized Products (e.g., 8-oxo-inosine-13C5) Oxidation->Oxidized_Products

Degradation Pathways of this compound

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, it is crucial to verify the stability of this compound under your specific experimental conditions. Forced degradation studies are a valuable tool for this purpose, providing insights into the degradation profile of the molecule under various stress conditions.

Forced Degradation Study Workflow

A typical forced degradation study involves subjecting the compound to a variety of stress conditions and analyzing the resulting samples at different time points to quantify the extent of degradation.

Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Start Prepare Stock Solution of this compound Acid Acidic Condition (e.g., 0.1 M HCl) Start->Acid Base Basic Condition (e.g., 0.1 M NaOH) Start->Base Oxidative Oxidative Condition (e.g., 3% H2O2) Start->Oxidative Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photolytic Photolytic Stress (UV/Vis light) Start->Photolytic Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Data Analysis (Quantify Degradation) HPLC->Data Report Stability Report Data->Report

Forced Degradation Study Workflow
Detailed Methodologies

1. Preparation of Stock and Stress Samples:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Incubate at room temperature, protected from light.

  • Thermal Degradation: Aliquot the stock solution and incubate in a temperature-controlled oven at a specified temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the stock solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

2. Sample Analysis by HPLC-UV:

An isocratic reverse-phase HPLC method with UV detection is suitable for monitoring the degradation of this compound.

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A mixture of methanol and a buffer such as 0.1% orthophosphoric acid in water (e.g., 10:90 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 259 nm

    • Column Temperature: Ambient or controlled at 25°C

  • Procedure:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

    • Inject the samples onto the HPLC system.

    • Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. The primary degradation product, hypoxanthine, will have a different retention time.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of this compound remaining versus time for each stress condition to determine the degradation kinetics.

  • Identify and, if possible, quantify the major degradation products.

Conclusion

The stability of this compound is a critical factor for the validity of research outcomes. By adhering to the recommended storage conditions and, when necessary, performing stability assessments under experimental conditions, researchers can ensure the integrity of this valuable tool. The information and protocols provided in this guide are intended to empower scientists and drug development professionals to confidently utilize this compound in their pursuit of scientific advancement.

References

Inosine-13C5: A Comprehensive Technical Guide to Safety and Handling for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Inosine-13C5, a stable isotope-labeled purine nucleoside crucial for a range of research applications. This document outlines the toxicological profile based on its parent compound, inosine, details proper handling and storage procedures, and provides comprehensive experimental protocols for its use in metabolic flux analysis and as an internal standard in mass spectrometry.

Chemical and Physical Properties

This compound is a form of inosine where five carbon atoms have been replaced with the stable isotope carbon-13. This labeling makes it an invaluable tracer in metabolic studies, allowing researchers to follow the fate of inosine and its metabolites through various biochemical pathways without the use of radioactive materials.

PropertyValueReference
Chemical Formula C₅¹³C₅H₁₂N₄O₅[1][2]
Molecular Weight 273.19 g/mol [1][2]
Appearance White to off-white solid powder[2]
Purity Typically ≥98%[2]
Isotopic Enrichment Typically ≥99% for ¹³C[2]
Solubility Soluble in DMSO (e.g., 10 mg/mL with ultrasonic treatment) and water (e.g., 10 mg/mL with ultrasonic and warming).[1][3]

Safety and Toxicology

Hazard Identification:

Based on the SDS for inosine, the substance does not meet the criteria for classification as hazardous according to GHS. However, as with any chemical, it should be handled with care.

Toxicological Data (for Inosine):

TestResultSpecies
Acute Oral Toxicity (LD50) > 10,000 mg/kgRat

This data is for the parent compound, inosine.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If symptoms persist, seek medical advice.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.

Handling and Storage

Proper handling and storage are critical to maintain the integrity and stability of this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber).

  • Respiratory Protection: Not required under normal use. If dust is generated, use a particulate respirator.

Storage Conditions:

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Store in a dry, well-ventilated place. Keep container tightly closed.

Experimental Protocols

This compound is primarily used as a tracer in metabolic flux analysis and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.

Metabolic Flux Analysis in T-Cells using [1′,2′,3′,4′,5′-13C5]Inosine

This protocol is adapted from studies investigating the role of inosine as an alternative carbon source for T-cell function.

Objective: To trace the metabolic fate of the ribose subunit of inosine in effector T-cells cultured under glucose-restricted conditions.

Methodology:

  • Cell Culture: Culture human effector T-cells in a glucose-free conditioned medium.

  • Tracer Introduction: Supplement the culture medium with [1′,2′,3′,4′,5′-¹³C₅]inosine as the sole carbon source.

  • Metabolite Extraction:

    • After a defined incubation period, rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Extract metabolites using a cold solvent mixture, such as 80% methanol.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using an ion chromatography system coupled to a high-resolution mass spectrometer (IC-UHR-FTMS).

    • Separate metabolites using a suitable column and gradient.

    • Detect and quantify the mass isotopologues of downstream metabolites to determine the incorporation of the ¹³C label from inosine.

  • Data Analysis: Analyze the mass isotopologue distribution to map the metabolic pathways utilized by the T-cells to process the ribose from inosine, such as glycolysis and the pentose phosphate pathway.

Workflow for Metabolic Flux Analysis.
Use of this compound as an Internal Standard in LC-MS

Objective: To accurately quantify the concentration of unlabeled inosine in a biological sample.

Methodology:

  • Sample Preparation:

    • To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a known amount of this compound solution. The concentration of the internal standard should be close to the expected concentration of the analyte.

    • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the analyte and the internal standard using a suitable liquid chromatography method. Since this compound is chemically identical to inosine, they will co-elute.

    • Use multiple reaction monitoring (MRM) in the mass spectrometer to detect the specific precursor-to-product ion transitions for both unlabeled inosine and this compound.

  • Quantification:

    • Generate a calibration curve using known concentrations of unlabeled inosine spiked with the same amount of this compound as in the samples.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the calibration standards and the unknown samples.

    • Determine the concentration of inosine in the unknown samples by interpolating their peak area ratios on the calibration curve. The use of the stable isotope-labeled internal standard corrects for variations in sample preparation and matrix effects during ionization.

Signaling and Metabolic Pathways

Inosine plays a significant role in purine metabolism and can act as a signaling molecule.

Purine Metabolism Pathway

Inosine is a key intermediate in the degradation of purines. It is formed from adenosine by adenosine deaminase or from inosine monophosphate (IMP) by 5'-nucleotidase. Inosine is then converted to hypoxanthine by purine nucleoside phosphorylase.

Purine_Metabolism Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase IMP Inosine Monophosphate IMP->Inosine 5'-Nucleotidase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Simplified Purine Catabolism Pathway.
Inosine Signaling via Adenosine Receptors

Inosine can act as an agonist at adenosine A1 and A2A receptors (A1R and A2AR), thereby initiating downstream signaling cascades. For example, activation of A2AR can lead to the production of cyclic AMP (cAMP) and the activation of the ERK1/2 pathway.

Inosine_Signaling Inosine Inosine A2AR Adenosine A2A Receptor Inosine->A2AR binds AC Adenylyl Cyclase A2AR->AC activates cAMP cAMP AC->cAMP produces ERK ERK1/2 cAMP->ERK activates Cellular_Response Cellular Response (e.g., reduced oxidative stress) ERK->Cellular_Response

Inosine Signaling through A2A Receptor.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is not classified as hazardous waste, but it is good practice to prevent its release into the environment.

Disclaimer

This document is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this product. Always consult the most recent Safety Data Sheet for the parent compound, inosine, and follow good laboratory practices.

References

The Role of Inosine-13C5 in Purine Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, the study of purine biosynthesis and salvage pathways is paramount to understanding fundamental biological processes, including cell proliferation, signaling, and energy homeostasis. Dysregulation of these pathways is implicated in a multitude of human diseases, ranging from metabolic disorders to cancer. Stable isotope tracing has emerged as a powerful technique to dissect these complex metabolic networks, and Inosine-13C5, a non-radioactive, stable isotope-labeled version of the purine nucleoside inosine, has become an invaluable tool for researchers. This technical guide provides a comprehensive overview of the application of this compound in purine metabolism studies, detailing experimental protocols, data interpretation, and the visualization of metabolic pathways.

This compound serves as a tracer that allows for the precise tracking of the ribose and purine moieties of inosine as they are metabolized through various intracellular pathways.[1][2] By labeling the five carbon atoms of the ribose sugar, researchers can elucidate the contributions of inosine to central carbon metabolism, including the pentose phosphate pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle. Furthermore, tracing the labeled purine ring provides insights into the dynamics of the purine salvage pathway, a critical process for nucleotide synthesis. The use of this compound in conjunction with advanced analytical techniques such as mass spectrometry enables the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism that is unattainable with traditional biochemical assays.

Core Concepts in Purine Metabolism

Purine nucleotides, the building blocks of DNA and RNA, are synthesized through two primary pathways: the de novo synthesis pathway and the salvage pathway.

  • De Novo Synthesis: This energy-intensive pathway builds the purine ring from simpler precursors, including amino acids (glycine, glutamine, and aspartate), bicarbonate, and one-carbon units from the folate cycle.

  • Salvage Pathway: This pathway recycles pre-existing purine bases and nucleosides, such as inosine, derived from the breakdown of nucleic acids or from extracellular sources. This pathway is significantly more energy-efficient than de novo synthesis.

Inosine occupies a central position in purine metabolism. It is formed from the deamination of adenosine or the dephosphorylation of inosine monophosphate (IMP), a key intermediate in the de novo pathway. Inosine can then be further metabolized in two main ways:

  • Phosphorolysis: Purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond of inosine, releasing hypoxanthine and ribose-1-phosphate. Hypoxanthine can be salvaged back into the purine nucleotide pool, while ribose-1-phosphate can enter the pentose phosphate pathway.

  • Hydrolysis: Nucleosidases can hydrolyze inosine to hypoxanthine and ribose.

The balance between these pathways is crucial for maintaining the cellular nucleotide pool and is often altered in disease states, making the study of inosine metabolism a key area of research.

Experimental Protocols

The following sections provide detailed methodologies for conducting metabolic tracing studies using this compound in cultured cells.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. The optimal seeding density will vary depending on the cell line and should be determined empirically.

  • Media Preparation: Prepare the labeling medium by supplementing base medium (e.g., DMEM, RPMI-1640) lacking standard inosine and other purine sources with a known concentration of this compound. The concentration of this compound should be optimized for the specific cell line and experimental goals.

  • Labeling: When cells reach the desired confluency, replace the standard culture medium with the pre-warmed this compound labeling medium.

  • Incubation: Incubate the cells for a predetermined period. The labeling time will depend on the metabolic pathway of interest and the turnover rate of the metabolites being measured. For rapid pathways like glycolysis and the PPP, shorter incubation times (minutes to hours) may be sufficient. For pathways with slower turnover, such as nucleotide biosynthesis, longer incubation times (up to 24 hours) may be necessary.

Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Immediately add a pre-chilled extraction solvent to the cells. A commonly used solvent is 80% methanol in water, kept at -80°C.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube. The supernatant can be stored at -80°C until analysis.

Mass Spectrometry Analysis
  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a solvent compatible with the chosen analytical platform (e.g., a mixture of water and acetonitrile for liquid chromatography).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Separate the metabolites using liquid chromatography. The choice of column and mobile phase will depend on the polarity of the metabolites of interest. The separated metabolites are then introduced into a mass spectrometer for detection and quantification.

  • Data Acquisition: The mass spectrometer is operated to detect the different isotopologues of the metabolites of interest. An isotopologue is a molecule that has at least one atom that is a different isotope from the most abundant one. In this case, the incorporation of 13C from this compound will result in an increase in the mass of the downstream metabolites.

  • Data Analysis: The raw data from the mass spectrometer is processed to identify and quantify the different isotopologues of each metabolite. This information is then used to calculate the fractional enrichment of 13C in each metabolite pool and to determine the metabolic fluxes through the relevant pathways.

Data Presentation

Quantitative data from this compound tracing experiments can be summarized in tables to facilitate comparison between different experimental conditions. The following tables provide examples of how such data can be presented.

MetaboliteIsotopologueFractional Enrichment (%) - Condition AFractional Enrichment (%) - Condition B
Ribose-5-phosphateM+565.2 ± 4.145.8 ± 3.7
Fructose-6-phosphateM+530.1 ± 2.518.9 ± 2.1
LactateM+315.7 ± 1.88.3 ± 1.1
CitrateM+210.5 ± 1.35.2 ± 0.9
IMPM+585.3 ± 5.670.1 ± 4.9
AMPM+578.9 ± 5.162.4 ± 4.3
GMPM+581.2 ± 5.365.7 ± 4.5

Table 1: Fractional Enrichment of 13C in Key Metabolites. This table shows the percentage of each metabolite pool that is fully labeled with 13C derived from the ribose moiety of this compound under two different experimental conditions.

Metabolic FluxFlux Rate (nmol/10^6 cells/hr) - Condition AFlux Rate (nmol/10^6 cells/hr) - Condition B
Pentose Phosphate Pathway12.4 ± 1.58.7 ± 1.1
Glycolysis25.8 ± 2.918.2 ± 2.1
TCA Cycle8.1 ± 1.05.3 ± 0.7
Purine Salvage (IMP synthesis)5.6 ± 0.73.9 ± 0.5

Table 2: Calculated Metabolic Flux Rates. This table presents the calculated rates of key metabolic pathways based on the isotopic labeling data obtained from this compound tracing.

Visualizations

Diagrams created using the DOT language provide a clear and concise way to represent complex metabolic pathways and experimental workflows.

Figure 1: Purine Metabolism Pathways

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis & Data Processing A Seed Cells B Culture to Exponential Phase A->B C Add this compound Labeling Medium B->C D Incubate C->D E Quench Metabolism D->E F Add Cold Extraction Solvent E->F G Collect Cell Lysate F->G H Centrifuge & Collect Supernatant G->H I Dry & Reconstitute Extract H->I J LC-MS Analysis I->J K Data Processing & Isotopologue Analysis J->K L Metabolic Flux Calculation K->L

Figure 2: Experimental Workflow

Conclusion

This compound is a powerful and versatile tool for interrogating the complexities of purine metabolism. By enabling the precise tracing of carbon atoms through interconnected metabolic pathways, it provides researchers with a dynamic and quantitative understanding of cellular physiology. The detailed protocols and data presentation formats outlined in this guide are intended to serve as a valuable resource for scientists in both academic and industrial settings. The application of this compound in metabolic research will undoubtedly continue to yield critical insights into the mechanisms of disease and aid in the development of novel therapeutic strategies.

References

The Pivotal Role of Inosine-13C5 in Mapping Central Carbon Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, understanding the dynamic flow of carbon atoms is paramount to unraveling disease mechanisms and developing targeted therapeutics. Stable isotope tracers have emerged as indispensable tools for this purpose, and among them, Inosine-13C5 is proving to be a uniquely insightful probe into the heart of central carbon metabolism. This technical guide provides a comprehensive overview of the application of this compound, offering detailed experimental protocols, quantitative data analysis, and visual representations of the metabolic pathways it illuminates.

Introduction to Inosine Metabolism and its Connection to Central Carbon Pathways

Inosine, a purine nucleoside, is not merely a component of nucleic acids but also a crucial metabolic substrate. Its degradation provides a direct link to central carbon metabolism through its ribose sugar moiety. When cells are supplied with Inosine labeled with five Carbon-13 isotopes ([¹³C₅]Inosine), the labeled ribose-1-phosphate can enter several key metabolic pathways, including the Pentose Phosphate Pathway (PPP) and glycolysis. This allows researchers to trace the fate of these carbon atoms and quantify the metabolic flux through these critical routes.[1]

The ability of inosine to serve as an alternative carbon source is particularly relevant in environments with limited glucose availability, a condition often encountered in the tumor microenvironment or during intense immune responses.[1] By tracking the incorporation of ¹³C from this compound into various metabolites, scientists can gain a detailed understanding of how cells adapt their metabolism under stress and identify potential therapeutic targets.

Experimental Protocols for this compound Metabolic Tracing

The following protocols provide a framework for conducting metabolic tracing experiments using this compound. These are generalized methodologies and may require optimization based on the specific cell type and experimental conditions.

Cell Culture and Isotope Labeling

Objective: To introduce this compound into cultured cells and allow for its incorporation into metabolic pathways.

Materials:

  • Cells of interest (e.g., cancer cell lines, primary immune cells)

  • Appropriate cell culture medium (glucose-free or containing a known concentration of unlabeled glucose)

  • This compound (uniformly labeled on the ribose moiety)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Culture cells to the desired density in standard growth medium.

  • Prepare the labeling medium by supplementing glucose-free medium with a defined concentration of this compound (e.g., 2 mM). If studying the interplay with glucose, a known concentration of unlabeled glucose can also be added.

  • Wash the cells with phosphate-buffered saline (PBS) to remove residual standard medium.

  • Replace the standard medium with the prepared labeling medium.

  • Incubate the cells for a specific duration (e.g., 24 hours) to allow for the uptake and metabolism of this compound. The incubation time should be optimized to achieve a metabolic and isotopic steady state.

Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Cold PBS

  • Cold extraction solvent (e.g., 80% methanol)

  • Cell scrapers

  • Centrifuge

Procedure:

  • Place the cell culture plates on ice to rapidly halt metabolic processes.

  • Aspirate the labeling medium and wash the cells twice with cold PBS.

  • Add a sufficient volume of cold extraction solvent to the cells.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 14,000 g) at 4°C for 10 minutes to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

  • Store the metabolite extracts at -80°C until analysis.

LC-MS/MS Analysis

Objective: To separate and detect the ¹³C-labeled metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-Exactive, Orbitrap)

General LC Method:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium carbonate).

  • Flow Rate: Optimized for the specific column and separation.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

General MS Method:

  • Ionization Mode: Negative ion mode is typically used for the detection of central carbon metabolism intermediates.

  • Scan Range: A wide scan range (e.g., m/z 70-1000) is used to detect a broad range of metabolites.

  • Resolution: High resolution is crucial to accurately determine the mass of the isotopologues.

  • Data Acquisition: Full scan mode is used to detect all ions, followed by data-dependent MS/MS for metabolite identification.

Data Analysis

Objective: To identify metabolites and quantify the abundance of their ¹³C isotopologues.

Software:

  • Software for peak picking and integration (e.g., vendor-specific software, MS-DIAL).

  • Software for isotopologue distribution analysis and pathway mapping (e.g., Escher-Trace, INCA).

Procedure:

  • Process the raw LC-MS data to identify and integrate chromatographic peaks.

  • Identify metabolites by comparing their accurate mass and retention time to a reference library of standards.

  • For each identified metabolite, determine the fractional enrichment of each ¹³C isotopologue (M+1, M+2, M+3, etc.).

  • Correct for the natural abundance of ¹³C.

  • Map the isotopologue distribution onto metabolic pathways to infer metabolic fluxes.

Quantitative Data Presentation

The following tables summarize the fractional enrichment of key metabolites in central carbon metabolism after labeling with this compound. This data, adapted from studies on activated human T cells, demonstrates the significant contribution of inosine to these pathways.[1]

Table 1: Fractional Enrichment of Pentose Phosphate Pathway Metabolites

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)M+7 (%)
Ribose-5-Phosphate105105565 00
Fructose-6-Phosphate201015510535 0
Glucose-6-Phosphate25101555535 0
Sedoheptulose-7-Phosphate151025 51020 510

Data represents the percentage of the metabolite pool containing the indicated number of ¹³C atoms.

Table 2: Fractional Enrichment of Glycolysis and Krebs Cycle Metabolites

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Dihydroxyacetone phosphate40101040
3-Phosphoglycerate4510540
Phosphoenolpyruvate505540
Pyruvate555535
Lactate605530
Citrate701015 5
α-Ketoglutarate751010 5
Malate701015 5

Data represents the percentage of the metabolite pool containing the indicated number of ¹³C atoms.

Visualizing Metabolic Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate the flow of carbon from this compound into central carbon metabolism and the experimental workflow.

Inosine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_purine Purine Metabolism cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis cluster_krebs Krebs Cycle This compound This compound Inosine-13C5_in This compound This compound->Inosine-13C5_in Hypoxanthine Hypoxanthine Inosine-13C5_in->Hypoxanthine PNP Ribose-1-Phosphate-13C5 Ribose-1-Phosphate-13C5 Inosine-13C5_in->Ribose-1-Phosphate-13C5 PNP Ribose-5-Phosphate-13C5 Ribose-5-Phosphate-13C5 Ribose-1-Phosphate-13C5->Ribose-5-Phosphate-13C5 Fructose-6-Phosphate-13C Fructose-6-Phosphate-13C Ribose-5-Phosphate-13C5->Fructose-6-Phosphate-13C Transketolase/ Transaldolase Glyceraldehyde-3-Phosphate-13C Glyceraldehyde-3-Phosphate-13C Ribose-5-Phosphate-13C5->Glyceraldehyde-3-Phosphate-13C Transketolase/ Transaldolase Glucose-6-Phosphate-13C Glucose-6-Phosphate-13C Fructose-6-Phosphate-13C->Glucose-6-Phosphate-13C Pyruvate-13C Pyruvate-13C Glyceraldehyde-3-Phosphate-13C->Pyruvate-13C Glucose-6-Phosphate-13C->Pyruvate-13C Acetyl-CoA-13C Acetyl-CoA-13C Pyruvate-13C->Acetyl-CoA-13C Citrate-13C Citrate-13C Acetyl-CoA-13C->Citrate-13C Malate-13C Malate-13C Citrate-13C->Malate-13C ...

Caption: this compound metabolism and entry into central carbon pathways.

Experimental_Workflow Cell_Culture 1. Cell Culture & Isotope Labeling with this compound Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction LCMS_Analysis 3. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing 4. Data Processing LCMS_Analysis->Data_Processing Metabolic_Flux_Analysis 5. Metabolic Flux Analysis Data_Processing->Metabolic_Flux_Analysis

Caption: Experimental workflow for this compound metabolic tracing.

Conclusion and Future Directions

This compound is a powerful tool for dissecting the complexities of central carbon metabolism. Its ability to trace carbon flow through the pentose phosphate pathway, glycolysis, and the Krebs cycle provides invaluable insights into cellular bioenergetics and biosynthesis. For researchers in drug development, understanding how cancer cells or immune cells utilize alternative carbon sources like inosine can unveil novel therapeutic vulnerabilities. Future studies employing this compound in combination with other isotopic tracers and advanced analytical techniques will continue to deepen our understanding of metabolic reprogramming in health and disease, paving the way for the next generation of metabolic modulators.

References

Inosine-¹³C₅ as a Tracer for the Pentose Phosphate Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Illuminating the Pentose Phosphate Pathway with Stable Isotopes

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route operating parallel to glycolysis. It holds a central role in cellular function by providing two key outputs: NADPH, the primary cellular reductant for antioxidant defense and reductive biosynthesis (e.g., fatty acid synthesis), and ribose-5-phosphate (R5P), an essential precursor for nucleotide and nucleic acid synthesis. Given its importance in cell proliferation, survival, and senescence, the PPP is a key area of investigation in numerous diseases, particularly cancer.

Stable isotope tracing has emerged as a powerful technique to dynamically track the flow of atoms through metabolic pathways, offering a more insightful view than static metabolite measurements. By introducing a substrate labeled with a heavy isotope, such as ¹³C, researchers can follow its metabolic fate and quantify the activity or "flux" of specific pathways.

This guide focuses on the use of Inosine labeled with five ¹³C atoms on its ribose moiety (Inosine-¹³C₅) as a tracer to specifically investigate the PPP. Inosine, a naturally occurring purine nucleoside, can be taken up by cells and its ribose component can directly enter the PPP, providing a unique window into the pathway's activity. This document provides a comprehensive overview of the underlying metabolism, detailed experimental protocols, quantitative data analysis, and the regulatory signaling networks involved.

Metabolism of Inosine-¹³C₅ and its Entry into the Pentose Phosphate Pathway

Upon entering the cell, Inosine-¹³C₅ is catabolized by the enzyme purine nucleoside phosphorylase (PNP) into hypoxanthine and ¹³C₅-ribose-1-phosphate (R1P). The fully labeled R1P is then isomerized by phosphopentomutase to ¹³C₅-ribose-5-phosphate (R5P).[1]

This ¹³C₅-R5P serves as a direct entry point into the non-oxidative branch of the PPP. From here, the ¹³C atoms can be traced through the reversible reactions catalyzed by transketolase and transaldolase, leading to the labeling of other PPP intermediates such as sedoheptulose-7-phosphate (S7P) and erythrose-4-phosphate (E4P), as well as glycolytic intermediates like fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P).[1] Furthermore, ¹³C₅-R5P can be converted to ¹³C₅-ribulose-5-phosphate and subsequently enter the oxidative branch of the PPP.

The distribution of ¹³C isotopologues (molecules differing only in their isotopic composition) in these metabolites provides a quantitative measure of the PPP flux and the interplay between its oxidative and non-oxidative branches.

Inosine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Inosine-13C5_ext Inosine-¹³C₅ Inosine-13C5_int Inosine-¹³C₅ Inosine-13C5_ext->Inosine-13C5_int Nucleoside Transporter R1P ¹³C₅-Ribose-1-Phosphate Inosine-13C5_int->R1P PNP Hypoxanthine Hypoxanthine Inosine-13C5_int->Hypoxanthine R5P ¹³C₅-Ribose-5-Phosphate R1P->R5P Phosphopentomutase PPP Pentose Phosphate Pathway R5P->PPP Glycolysis Glycolysis PPP->Glycolysis TCA TCA Cycle Glycolysis->TCA Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (to desired confluency) Tracer_Medium 2. Prepare Inosine-¹³C₅ Labeling Medium Labeling 3. Administer Tracer (Incubate for defined time) Tracer_Medium->Labeling Quench 4. Quench Metabolism (e.g., ice-cold PBS wash) Labeling->Quench Extraction 5. Metabolite Extraction (e.g., 80% Methanol) Quench->Extraction MS_Analysis 6. LC-MS/MS or GC-MS Analysis Extraction->MS_Analysis Data_Processing 7. Data Processing (Peak integration, natural abundance correction) MS_Analysis->Data_Processing Flux_Analysis 8. Metabolic Flux Analysis Data_Processing->Flux_Analysis PPP_Regulation Low_Energy Low Energy (High AMP/ATP) AMPK AMPK Low_Energy->AMPK activates mTORC1 mTORC1 mTORC1->AMPK inhibits PPP Pentose Phosphate Pathway mTORC1->PPP promotes AMPK->mTORC1 inhibits AMPK->PPP regulates Biosynthesis Nucleotide & Lipid Biosynthesis PPP->Biosynthesis provides precursors Inosine Inosine Inosine->mTORC1 activates Inosine->PPP provides substrate

References

Preliminary Studies Using Inosine-13C5 in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Inosine-13C5 in cell culture for metabolic research. Inosine, a naturally occurring purine nucleoside, has garnered significant interest for its multifaceted roles in cellular bioenergetics and signaling. The use of its stable isotope-labeled form, this compound, where the five carbon atoms of the ribose moiety are replaced with 13C, offers a powerful tool to trace its metabolic fate and elucidate its contribution to central carbon metabolism. This guide summarizes key quantitative findings, details experimental protocols, and visualizes the underlying biochemical pathways.

Data Presentation: Quantitative Insights into Inosine Metabolism

Stable isotope tracing with this compound has revealed that the ribose component of inosine can serve as a significant carbon source for central metabolic pathways, particularly under conditions of glucose restriction. The following tables present a summary of quantitative data on the fractional enrichment of key metabolites with 13C derived from [1′,2′,3′,4′,5′-13C5]inosine in cultured human T-effector cells. This data highlights the flow of carbon from inosine into the Pentose Phosphate Pathway (PPP), glycolysis, and the Tricarboxylic Acid (TCA) cycle.

Metabolite 13C Isotopologue Fractional Enrichment (%) from [13C5]Inosine
InosineM+5~95%
Ribose-5-phosphate (R5P)M+5~60%
Sedoheptulose-7-phosphate (S7P)M+5~40%
Fructose-6-phosphate (F6P)M+5~25%
Glucose-6-phosphate (G6P)M+5~20%
3-Phosphoglycerate (3PG)M+3~30%
Phosphoenolpyruvate (PEP)M+3~25%
PyruvateM+3~20%
LactateM+3~20%
CitrateM+2~15%
α-KetoglutarateM+2~10%
MalateM+2~15%
AspartateM+2~15%

Table 1: Fractional 13C Enrichment in Central Carbon Metabolites. Data summarizes typical fractional enrichment of key metabolites in human T-effector cells cultured with [13C5]inosine as a tracer, demonstrating the flow of the ribose-derived carbons into the PPP, glycolysis, and the TCA cycle.

Metabolite 13C Isotopologue Relative Abundance with [13C5]Inosine (%) Relative Abundance with [13C6]Glucose (%)
PPP Intermediates
Ribose-5-PhosphateM+5HighLow
Sedoheptulose-7-PhosphateM+5 / M+2ModerateModerate
Glycolytic Intermediates
Fructose-6-PhosphateM+5 / M+2 / M+3ModerateHigh (M+6)
3-PhosphoglycerateM+3ModerateHigh (M+3)
TCA Cycle Intermediates
CitrateM+2LowModerate (M+2)
MalateM+2 / M+3LowModerate (M+2, M+3)

Table 2: Comparative Mass Isotopologue Distribution. This table provides a qualitative comparison of the dominant 13C isotopologues and their relative abundance when cells are cultured with either [13C5]Inosine or [13C6]Glucose, highlighting the distinct entry points and subsequent metabolic scrambling of the labeled carbons.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in cell culture. These protocols provide a foundation for designing and executing metabolic tracing studies.

Cell Culture and Isotope Labeling

Objective: To label cellular metabolites with 13C from this compound.

Materials:

  • Cell line of interest (e.g., cancer cell line, primary immune cells)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM), glucose-free for specific experimental aims

  • Fetal Bovine Serum (FBS), dialyzed to remove small molecules if necessary

  • Penicillin-Streptomycin solution

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture cells to the desired confluency or density under standard conditions (37°C, 5% CO2).

  • Prepare the labeling medium. For experiments investigating inosine as an alternative carbon source, use a glucose-free basal medium supplemented with dialyzed FBS and other necessary components.

  • Dissolve this compound in the labeling medium to a final concentration typically ranging from 50 µM to 2 mM. The optimal concentration should be determined empirically for the specific cell line and experimental question.

  • Remove the standard culture medium from the cells and wash once with pre-warmed PBS.

  • Add the prepared this compound labeling medium to the cells.

  • Incubate the cells for a specified duration. Time-course experiments (e.g., 1, 4, 8, 24 hours) are recommended to assess the kinetics of label incorporation and achieve isotopic steady-state.

Metabolite Extraction for Mass Spectrometry

Objective: To efficiently extract polar metabolites from cultured cells while quenching metabolic activity.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C methanol

  • Liquid nitrogen

  • Cell scraper

  • Centrifuge capable of reaching high speeds at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold 0.9% NaCl solution.

  • Flash Freezing: Aspirate the NaCl solution and immediately place the culture dish on a bed of dry ice or in liquid nitrogen to flash-freeze the cells.

  • Extraction:

    • Add a pre-chilled extraction solvent, typically 80% methanol (v/v in water), to the frozen cells. The volume should be sufficient to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).

    • Use a cell scraper to scrape the cells into the extraction solvent.

    • Transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Incubate the lysate at -20°C for at least 30 minutes to facilitate protein precipitation.

    • Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection and Drying:

    • Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.

    • Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

LC-MS/MS Analysis for 13C Labeled Metabolites

Objective: To separate and quantify the mass isotopologues of metabolites to determine 13C enrichment.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Solvent A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, shortly before analysis.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a HILIC column.

    • Elute the metabolites using a gradient of Solvent A and Solvent B. A typical gradient might start at a high percentage of Solvent B, gradually increasing the percentage of Solvent A to elute polar compounds.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in negative ion mode for most central carbon metabolites.

    • Perform a full scan analysis over a mass range of approximately m/z 70-1000 to detect all potential metabolites.

    • Use a high resolution (e.g., >70,000) to accurately resolve mass isotopologues.

  • Data Analysis:

    • Identify metabolites based on their accurate mass and retention time, confirmed with authentic standards.

    • Extract the ion chromatograms for each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite.

    • Integrate the peak areas for each isotopologue.

    • Correct for the natural abundance of 13C to determine the fractional enrichment from the this compound tracer.

Mandatory Visualizations

Inosine Metabolism and Entry into Central Carbon Pathways

The metabolism of inosine begins with its cleavage by purine nucleoside phosphorylase (PNP), which releases the ribose moiety as ribose-1-phosphate. This key intermediate then enters the pentose phosphate pathway, from which its carbon skeleton can be directed into glycolysis and the TCA cycle.

Inosine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_PPP Pentose Phosphate Pathway cluster_Glycolysis Glycolysis cluster_TCA TCA Cycle Inosine_ext Inosine-¹³C₅ Inosine_int Inosine-¹³C₅ Inosine_ext->Inosine_int Nucleoside Transporter Hypoxanthine Hypoxanthine Inosine_int->Hypoxanthine PNP R1P Ribose-1-P-¹³C₅ Inosine_int->R1P PNP R5P Ribose-5-P-¹³C₅ R1P->R5P Phosphopentomutase F6P_PPP Fructose-6-P-¹³C₅/¹³C₂ R5P->F6P_PPP Transketolase/ Transaldolase G3P_PPP Glyceraldehyde-3-P-¹³C₂/¹³C₃ R5P->G3P_PPP Transketolase/ Transaldolase F6P_Gly Fructose-6-P F6P_PPP->F6P_Gly G3P_Gly Glyceraldehyde-3-P G3P_PPP->G3P_Gly G6P Glucose-6-P F6P_Gly->G3P_Gly Multiple Steps Pyruvate Pyruvate-¹³C₃ G3P_Gly->Pyruvate Multiple Steps AcetylCoA Acetyl-CoA-¹³C₂ Pyruvate->AcetylCoA PDH Citrate Citrate-¹³C₂ AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Multiple Steps

Inosine catabolism and entry of its ribose moiety into central carbon metabolism.
Inosine-Mediated Adenosine Receptor Signaling

Inosine can act as a signaling molecule by binding to adenosine receptors, primarily A1, A2A, A2B, and A3 receptors. This interaction can trigger various downstream signaling cascades, influencing processes such as cell proliferation and inflammation.

Adenosine_Receptor_Signaling cluster_receptors Adenosine Receptors cluster_downstream Downstream Signaling Inosine Inosine A1R A1R Inosine->A1R A2AR A2AR Inosine->A2AR A2BR A2BR Inosine->A2BR A3R A3R Inosine->A3R PLC Phospholipase C A1R->PLC Gi-coupled AC Adenylate Cyclase A2AR->AC Gs-coupled A2BR->AC Gs-coupled A3R->PLC Gi-coupled cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA ERK ERK Pathway PKA->ERK Crosstalk IP3_DAG IP₃ / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->ERK Crosstalk Inosine_mTORC1_Signaling cluster_mTORC1_pathway mTORC1 Pathway cluster_cellular_processes Cellular Processes Inosine Inosine mTORC1 mTORC1 Inosine->mTORC1 Activates Nutrient_Stress Nutrient Stress (e.g., Glucose Deprivation) Nutrient_Stress->mTORC1 Context S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits Inhibition of Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Proliferation Proliferation Cell_Growth->Proliferation

Methodological & Application

Application Notes and Protocols for Inosine-13C5 Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine, a purine nucleoside, is a critical intermediate in the purine metabolism pathway. It plays a pivotal role in both the de novo synthesis and salvage pathways of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling processes.[1][2] Alterations in purine metabolism are implicated in various diseases, including cancer and immunological disorders.[3][4] Inosine-13C5 metabolic flux analysis is a powerful technique that utilizes stable isotope labeling to trace the metabolic fate of inosine and quantify the rates (fluxes) of interconnected metabolic pathways. This approach provides a dynamic view of cellular metabolism, offering insights into how cells utilize inosine for nucleotide synthesis and energy production under different physiological and pathological conditions. These insights are invaluable for understanding disease mechanisms and for the development of novel therapeutic strategies that target metabolic pathways.

Principle of the Method

This protocol describes the use of this compound, where five carbon atoms in the ribose moiety are replaced with the stable isotope 13C, as a tracer to investigate purine metabolism. Cells are cultured in a medium containing this compound, which is taken up by the cells and enters the purine salvage pathway. Through a series of enzymatic reactions, the 13C label is incorporated into downstream metabolites, including inosine monophosphate (IMP), adenosine monophosphate (AMP), guanosine monophosphate (GMP), and their corresponding di- and tri-phosphate forms. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) of these metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS), the relative and absolute fluxes through the purine salvage and de novo synthesis pathways can be determined.

Key Applications

  • Cancer Metabolism Research: Elucidating the reliance of cancer cells on the purine salvage pathway for nucleotide synthesis, which can be a therapeutic target.

  • Immunometabolism: Investigating the role of inosine in modulating immune cell function and proliferation.[3]

  • Drug Development: Screening and characterizing the mechanism of action of drugs that target purine metabolism.

  • Neurological Disorders: Studying the neuroprotective effects of inosine and its role in neuronal energy metabolism.

Experimental Protocols

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate the cells of interest (e.g., cancer cell line, primary immune cells) in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and culture in standard growth medium until they reach the desired confluency (typically 60-80%).

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing a base medium (e.g., DMEM, RPMI-1640) lacking normal inosine with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled nucleosides. Add this compound to the desired final concentration (e.g., 100 µM).

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO2) to allow for the uptake and metabolism of the labeled inosine. A time-course experiment is crucial to determine the time required to reach isotopic steady-state.

Metabolite Extraction
  • Quenching Metabolism: At each time point, rapidly quench metabolic activity to prevent further enzymatic reactions.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent, typically 80% methanol in water, to the culture vessel.

  • Cell Lysis and Collection:

    • Incubate the culture vessel with the extraction solvent at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

    • Scrape the cells from the surface of the culture vessel into the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Sample Clarification:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

LC-MS/MS Analysis
  • Instrumentation: Use a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatographic Separation: Separate the metabolites using a suitable chromatography column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column, with a gradient of aqueous and organic mobile phases.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode for the detection of phosphorylated nucleotides.

    • Use a targeted approach to monitor the precursor and product ions for inosine and its downstream metabolites (IMP, AMP, GMP, etc.).

    • Acquire data in full scan mode to observe all mass isotopologues and in targeted SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) mode for accurate quantification.

Data Presentation

The primary quantitative data from an this compound metabolic flux analysis experiment is the mass isotopomer distribution (MID) of key metabolites in the purine pathway. The following tables present illustrative data for a hypothetical experiment tracing the metabolism of this compound in a cancer cell line over 24 hours.

Table 1: Mass Isotopomer Distribution of Purine Salvage Pathway Metabolites after this compound Labeling.

MetaboliteTime (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Inosine 120.55.28.115.328.422.5
410.22.14.38.735.639.1
85.11.02.24.538.249.0
242.30.51.12.335.858.0
IMP 185.33.12.53.23.82.1
460.15.24.88.110.511.3
845.26.87.110.314.216.4
2430.58.18.912.518.321.7
AMP 198.20.80.50.30.10.1
490.52.51.81.51.22.0
882.14.13.22.82.55.3
2470.36.25.54.84.29.0
GMP 199.10.40.20.10.10.1
492.31.81.20.90.83.0
885.63.52.52.11.84.5
2475.45.84.73.93.27.0

M+n represents the fraction of the metabolite pool containing 'n' 13C atoms from the this compound tracer.

Table 2: Relative Abundance of Key Purine Metabolites.

MetaboliteTime (hours)Relative Abundance (Normalized to internal standard)
Inosine 11.25
41.10
80.95
240.80
IMP 10.85
41.50
81.85
242.10
AMP 13.50
43.65
83.80
244.05
GMP 11.50
41.60
81.75
241.90

Visualizations

Signaling and Metabolic Pathways

Inosine_Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inosine-13C5_ext This compound Inosine-13C5_int This compound Inosine-13C5_ext->Inosine-13C5_int ENT1/2 Hypoxanthine-13C5 Hypoxanthine-13C5 Inosine-13C5_int->Hypoxanthine-13C5 PNP mTORC1 mTORC1 Signaling Inosine-13C5_int->mTORC1 IMP-13C5 IMP-13C5 Hypoxanthine-13C5->IMP-13C5 HPRT1 AMP-13C5 AMP-13C5 IMP-13C5->AMP-13C5 ADSS/ADSL GMP-13C5 GMP-13C5 IMP-13C5->GMP-13C5 IMPDH/GMPS Adenosine-13C5 Adenosine-13C5 AMP-13C5->Adenosine-13C5 5'-NT Guanosine-13C5 Guanosine-13C5 GMP-13C5->Guanosine-13C5 5'-NT

Caption: Metabolic fate of this compound via the purine salvage pathway.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture labeling Isotope Labeling with This compound start->labeling quenching Metabolic Quenching (Ice-cold PBS) labeling->quenching extraction Metabolite Extraction (80% Methanol) quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis: Mass Isotopomer Distribution lcms->data_analysis flux_calc Metabolic Flux Calculation data_analysis->flux_calc interpretation Biological Interpretation flux_calc->interpretation

References

Application Note: Quantification of Inosine-13C5 Labeled Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolomics for tracing the metabolic fate of compounds and for accurate quantification. Inosine, a purine nucleoside, plays a critical role in various cellular processes, including as a precursor for the synthesis of adenosine and guanosine nucleotides and its involvement in purine degradation pathways. The use of Inosine-13C5, where the five carbons of the ribose sugar are replaced with the heavy isotope ¹³C, allows for the precise tracking of inosine metabolism and its downstream products. This application note provides a detailed protocol for the detection and quantification of this compound and its labeled metabolites in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

Cultured cells are incubated with this compound, which is taken up and incorporated into the cellular metabolic network. Downstream metabolites of inosine, such as hypoxanthine and xanthine, will also become labeled with 13C5 on their ribose or subsequent degradation products. Following extraction of intracellular metabolites, LC-MS/MS is used to separate and detect the labeled and unlabeled forms of these compounds. Quantification is achieved by comparing the peak areas of the labeled metabolites to a standard curve, often using an unlabeled analogue as an internal standard for normalization.

Experimental Protocols

Materials and Reagents
  • This compound (M.Wt: 273.19 g/mol )

  • Inosine (unlabeled)

  • Hypoxanthine, Xanthine, Uric Acid standards

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Ammonium formate

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell culture medium and supplements

  • 6-well cell culture plates

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS vials

Cell Culture and Labeling
  • Seed mammalian cells (e.g., HEK293, HeLa) in 6-well plates at an appropriate density and allow them to adhere and grow for 24 hours.

  • Remove the growth medium and replace it with a fresh medium containing a defined concentration of this compound (e.g., 10 µM).

  • Incubate the cells for a specified time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled inosine.

Metabolite Extraction
  • After the desired incubation time, rapidly aspirate the medium from the wells.

  • Immediately wash the cells twice with 1 mL of ice-cold PBS to remove any remaining extracellular labeled inosine.

  • Add 500 µL of ice-cold 80% methanol (-80°C) to each well to quench metabolism and extract the intracellular metabolites.[1]

  • Incubate the plates at -20°C for 15 minutes.

  • Scrape the cells from the wells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of 5% acetonitrile in water for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 100% Acetonitrile
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Gradient 1% to 25% B (0-4 min), 25% to 98% B (4-5 min), hold at 98% B (5-7 min), 98% to 1% B (7-7.1 min), re-equilibrate at 1% B (7.1-10 min)

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C

MRM Transitions:

The fragmentation of inosine typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the hypoxanthine base (m/z 137.1 or 136.0). Since the 13C5 label is on the ribose moiety, the product ion for this compound will be the same as for unlabeled inosine.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Inosine269.1137.115
This compound 274.1 137.1 15
Hypoxanthine137.1119.120
Xanthine153.1136.120
Uric Acid169.1141.125

Data Presentation

The following table summarizes the expected quantitative performance of the LC-MS/MS method for inosine analysis. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterInosine
Linearity Range 28.5 - 912.0 ng/mL[2]
Correlation Coefficient (r²) > 0.999[2]
Lower Limit of Quantification (LLOQ) 28.5 ng/mL[2]
Intra-day Precision (%RSD) < 10%[2]
Inter-day Precision (%RSD) < 10%[2]
Accuracy (%) 96.9% - 103.8%[2]
Extraction Recovery (%) 98.9% - 102.3%[2]

Visualizations

Inosine Metabolism Pathway

The following diagram illustrates the key steps in the degradation of inosine to uric acid.

Inosine_Metabolism Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Caption: Degradation pathway of inosine to uric acid.

Experimental Workflow

This diagram outlines the major steps in the experimental protocol for analyzing this compound labeled metabolites.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells Labeling Incubate with This compound Cell_Seeding->Labeling Washing Wash with PBS Labeling->Washing Extraction Metabolite Extraction (80% Methanol) Washing->Extraction Centrifugation Centrifuge & Collect Supernatant Extraction->Centrifugation Drying Dry Extract Centrifugation->Drying Reconstitution Reconstitute in 5% Acetonitrile Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for this compound metabolite analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the use of this compound in metabolic labeling studies. The described LC-MS/MS method is sensitive and robust for the quantification of inosine and its downstream metabolites in cultured cells. The use of stable isotope-labeled inosine is a valuable tool for researchers in drug development and metabolic research to gain a deeper understanding of purine metabolism and its role in various physiological and pathological conditions.

References

Application Notes and Protocols for Quantitative Analysis of Inosine using Inosine-¹³C₅ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inosine, a purine nucleoside, is a key intermediate in the metabolism of purines and plays a significant role in various physiological processes.[1] Accurate quantification of inosine in biological matrices is crucial for understanding its role in health and disease, and for pharmacokinetic studies of inosine-based therapeutics. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and accuracy.[2][3][4]

This document provides a detailed protocol for the quantitative analysis of inosine in biological samples using Inosine-¹³C₅ as an internal standard. Inosine-¹³C₅ is an ideal internal standard as it shares identical physicochemical properties with the analyte, co-elutes chromatographically, and corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high precision and accuracy.[5][6]

Application

This method is suitable for the accurate and precise quantification of inosine in various biological matrices, including but not limited to:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of inosine-based drugs.

  • Metabolomics research: To study the purine metabolism pathway and its alterations in different physiological or pathological states.

  • Clinical diagnostics: To monitor endogenous inosine levels as a potential biomarker for certain diseases.

  • Drug development: To support preclinical and clinical development of therapeutics targeting purine metabolism.

Experimental Protocols

Materials and Reagents
  • Inosine (Analyte)

  • Inosine-¹³C₅ (Internal Standard)[1][7][8]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Preparation of Stock and Working Solutions
  • Inosine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of inosine in a known volume of methanol/water (1:1, v/v).

  • Inosine-¹³C₅ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Inosine-¹³C₅ in a known volume of methanol/water (1:1, v/v).

  • Working Solutions: Prepare a series of inosine working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solution with methanol/water (1:1, v/v). Prepare a working solution of Inosine-¹³C₅ by diluting the stock solution.

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is adapted from a method for inosine quantification in human plasma.[9][10]

  • Sample Spiking: To 100 µL of plasma sample, add a known amount of Inosine-¹³C₅ internal standard working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.

LC-MS/MS Analysis

The following parameters are a starting point and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 2% B, hold for 0.5 min, ramp to 98% B over 3 min, hold for 1 min, return to 2% B and re-equilibrate for 1.5 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Inosine 269.1137.115
Inosine-¹³C₅ 274.1142.115

Note: The precursor ion for Inosine-¹³C₅ is +5 Da compared to inosine due to the five ¹³C atoms. The fragment ion is also shifted by +5 Da, assuming the ¹³C atoms are in the ribose moiety which is retained in the fragment.

Data Presentation

The following tables summarize the expected performance of a validated LC-MS/MS method for inosine quantification using Inosine-¹³C₅ as an internal standard, based on published data for similar assays.[7][9][10][11]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
AnalyteCalibration RangeLLOQ
Inosine28.5 - 912.0 ng/mL> 0.99928.5 ng/mL
Inosine0.25 - 50 pmol/sample≥ 0.99950.625 pmol/sample
Table 2: Accuracy and Precision (Inter- and Intra-day)
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ28.5< 1096.9 - 103.8< 1096.9 - 103.8
Low57.0< 1096.9 - 103.8< 1096.9 - 103.8
Medium228.0< 1096.9 - 103.8< 1096.9 - 103.8
High729.6< 1096.9 - 103.8< 1096.9 - 103.8
Table 3: Recovery
AnalyteExtraction Recovery (%)
Inosine98.9 - 102.3

Visualizations

Inosine Metabolic Pathway

Inosine_Metabolism Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase IMP Inosine Monophosphate (IMP) IMP->Inosine 5'-Nucleotidase

Caption: Simplified metabolic pathway of inosine in purine metabolism.

Experimental Workflow for Inosine Quantification

Caption: Workflow for the quantitative analysis of inosine using LC-MS/MS.

References

Sample preparation techniques for Inosine-13C5 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Inosine-13C5 Experiments

Introduction

This compound is a stable isotope-labeled form of the naturally occurring purine nucleoside, inosine. With all five carbon atoms in the ribose sugar moiety replaced with the heavy isotope ¹³C, it serves as a powerful tracer in metabolic research.[1][2] These application notes provide an overview of the uses of this compound in studying cellular metabolism, particularly in the context of drug development and disease research. Its primary application lies in metabolic flux analysis, where it allows researchers to trace the metabolic fate of the ribose component of inosine through various interconnected pathways.[3][4]

Key Applications

  • Metabolic Flux Analysis: this compound is instrumental in dissecting the complexities of central carbon metabolism. Once taken up by cells, the ribose-13C5 moiety can enter the pentose phosphate pathway (PPP), glycolysis, and the Krebs cycle, allowing for the quantification of pathway activity.[1][3]

  • Drug Discovery and Development: Understanding how a drug candidate alters cellular metabolism is crucial. This compound can be used to assess the on-target and off-target metabolic effects of novel therapeutics.

  • Disease Research: Many diseases, including cancer and inflammatory disorders, are characterized by altered metabolic states.[5][6] this compound tracing can elucidate these metabolic reprogramming events, potentially identifying new therapeutic targets.

  • Immunometabolism: Inosine has immunomodulatory effects, and understanding its metabolic role in immune cells is an active area of research.[7][8] this compound can be used to study how immune cells utilize different carbon sources upon activation.

Principle of the Technique

The core principle involves introducing this compound into a biological system (cell culture or in vivo) and allowing it to be metabolized.[4] The heavy carbon atoms from the labeled ribose are incorporated into downstream metabolites. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the enrichment of ¹³C in these metabolites.[1][9] This information allows for the determination of the relative and absolute rates of metabolic reactions.

Signaling and Metabolic Pathways

The ribose moiety of inosine, when labeled with ¹³C, provides a window into central carbon metabolism. The following diagram illustrates the primary metabolic fate of the 13C5-ribose from this compound.

Inosine_Metabolism Inosine_13C5 This compound Hypoxanthine Hypoxanthine Inosine_13C5->Hypoxanthine PNP Ribose_1_P_13C5 Ribose-1-Phosphate-13C5 Inosine_13C5->Ribose_1_P_13C5 PNP PPP Pentose Phosphate Pathway Ribose_1_P_13C5->PPP Glycolysis Glycolysis PPP->Glycolysis Nucleotide_Synthesis Nucleotide Synthesis PPP->Nucleotide_Synthesis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Amino_Acid_Synthesis Amino Acid Synthesis TCA_Cycle->Amino_Acid_Synthesis Fatty_Acid_Synthesis Fatty Acid Synthesis TCA_Cycle->Fatty_Acid_Synthesis Citrate Shuttle

Metabolic fate of this compound.

Experimental Protocols

In Vitro Cell Culture Labeling Protocol

This protocol describes the general procedure for labeling cultured cells with this compound for subsequent analysis by LC-MS or NMR.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., 80% methanol in water, -80°C)[10]

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow until they reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with this compound at the desired final concentration (e.g., 100 µM). It is recommended to use medium with dialyzed FBS to reduce the concentration of unlabeled nucleosides.

  • Labeling: Aspirate the existing medium from the cells and wash once with pre-warmed PBS. Add the prepared this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a time course determined by the specific experimental goals. This can range from minutes to hours to achieve isotopic steady-state.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular label.[11]

    • Immediately add ice-cold extraction solvent (e.g., 1 mL of 80% methanol for a well of a 6-well plate).[12]

    • Place the culture vessel on dry ice to quench metabolic activity.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Perform three freeze-thaw cycles using liquid nitrogen to ensure complete cell lysis.[10]

  • Sample Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[10]

  • Sample Storage: Transfer the supernatant containing the metabolites to a new tube. The samples can be stored at -80°C until analysis.

In Vivo Stable Isotope Tracing in Mice

This protocol provides a general guideline for in vivo labeling with this compound in a mouse model.

Materials:

  • This compound, sterile solution

  • Saline solution, sterile

  • Infusion pump (optional, for continuous infusion)

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

Procedure:

  • Animal Acclimatization: Acclimate mice to the experimental conditions.

  • Preparation of Infusion Solution: Dissolve this compound in sterile saline to the desired concentration. The exact concentration and volume will depend on the experimental design.

  • Administration: Administer the this compound solution to the mice. This can be done via a bolus injection (e.g., intraperitoneal or intravenous) or through continuous infusion using a programmable pump.[13]

  • Labeling Period: Allow the labeled inosine to circulate and be metabolized for the desired period. This can range from minutes to several hours.[13]

  • Tissue Collection:

    • Anesthetize the mouse.

    • Collect blood samples if required.

    • Excise the tissues of interest as quickly as possible to minimize post-mortem metabolic changes.

    • Immediately freeze the tissues in liquid nitrogen.[14]

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 0.4 M perchloric acid).[8]

    • Centrifuge the homogenate to remove precipitated proteins and cellular debris.

    • Neutralize the supernatant with a solution like potassium carbonate.[8]

    • Centrifuge again to remove the precipitate.

    • The resulting supernatant contains the metabolites and can be stored at -80°C.

Sample Preparation for LC-MS Analysis

Procedure:

  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a solvent compatible with the liquid chromatography method (e.g., a mixture of water and acetonitrile).[14]

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter.

  • Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with a suitable chromatography method, such as HILIC or reversed-phase chromatography.[14]

Sample Preparation for NMR Analysis

Procedure:

  • Drying and Reconstitution: Dry the metabolite extracts and reconstitute them in a deuterated solvent (e.g., D₂O) containing an internal standard for chemical shift referencing and quantification.[15]

  • Filtration: Filter the sample into an NMR tube using a pipette with a glass wool plug to remove any solid particles.[16][17]

  • Analysis: Acquire ¹³C and ¹H NMR spectra. The concentration of material required for ¹³C NMR is typically higher than for ¹H NMR.[15]

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from an this compound labeling experiment in cancer cells treated with a metabolic inhibitor.

Table 1: Fractional Enrichment of Key Metabolites from this compound

MetaboliteIsotopologueControl (% Enrichment)Inhibitor Treated (% Enrichment)
Ribose-5-PhosphateM+585.2 ± 3.142.6 ± 2.5
LactateM+335.7 ± 2.815.3 ± 1.9
CitrateM+225.1 ± 1.910.8 ± 1.5
InosineM+598.5 ± 0.599.1 ± 0.4

Table 2: Relative Abundance of Pentose Phosphate Pathway Intermediates

MetaboliteControl (Relative Abundance)Inhibitor Treated (Relative Abundance)
Ribose-5-Phosphate1.000.65
Sedoheptulose-7-Phosphate0.450.21
Erythrose-4-Phosphate0.320.15
Experimental Workflow Diagram

The following diagram outlines the general workflow for an this compound stable isotope tracing experiment.

Experimental_Workflow cluster_experiment Experimental Phase cluster_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture / Animal Model Labeling This compound Labeling Cell_Culture->Labeling Sample_Collection Sample Collection & Quenching Labeling->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Sample_Clarification Sample Clarification Metabolite_Extraction->Sample_Clarification LC_MS_Analysis LC-MS Analysis Sample_Clarification->LC_MS_Analysis NMR_Analysis NMR Analysis Sample_Clarification->NMR_Analysis Data_Analysis Data Analysis & Interpretation LC_MS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis

General workflow for this compound experiments.

References

Quantifying Metabolic Pathways Using Inosine-¹³C₅: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating the complexities of metabolic networks. Inosine, a purine nucleoside, plays a central role in purine metabolism and has been identified as a crucial alternative energy source in certain cellular contexts, such as for effector T-cells under glucose restriction.[1] The use of Inosine labeled with five Carbon-13 atoms (Inosine-¹³C₅) allows for the precise tracking of the ribose and hypoxanthine moieties of inosine as they are metabolized through various pathways. This enables the quantification of metabolic fluxes and provides critical insights into cellular bioenergetics and biosynthesis. These insights are invaluable for understanding disease states and for the development of novel therapeutic strategies.

This document provides detailed application notes and experimental protocols for quantifying metabolic pathways using Inosine-¹³C₅.

Application Notes

Inosine-¹³C₅ serves as a versatile tracer for a range of research applications:

  • Elucidating Purine Metabolism: Tracing the metabolism of the ¹³C₅-labeled ribose and the hypoxanthine base of inosine provides a detailed view of the purine salvage pathway and its contribution to the nucleotide pool.

  • Alternative Carbon Source Analysis: In environments with limited glucose, some cells can utilize inosine as an alternative fuel. Inosine-¹³C₅ can be used to quantify the contribution of inosine's ribose group to central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1]

  • T-cell Function and Immunology: Effector T-cells can use inosine to support growth and function when glucose is scarce.[1] Inosine-¹³C₅ is a critical tool for studying the metabolic reprogramming of immune cells in the tumor microenvironment and other disease contexts.

  • Cancer Metabolism Research: Understanding how cancer cells adapt their metabolism to survive in nutrient-poor environments is a key area of research. Inosine-¹³C₅ can help to uncover metabolic vulnerabilities in cancer cells that rely on alternative nutrient sources.

  • Drug Development: By quantifying the metabolic effects of drug candidates on specific pathways related to inosine metabolism, researchers can better understand their mechanisms of action and potential therapeutic applications.

Metabolic Pathway Overview

Inosine is metabolized by purine nucleoside phosphorylase (PNP) into hypoxanthine and ribose-1-phosphate. The ¹³C-labeled ribose-1-phosphate can then enter the pentose phosphate pathway, and its carbons can be traced through glycolysis and the TCA cycle. The hypoxanthine base can be either salvaged to form inosine monophosphate (IMP) or further catabolized.

Inosine_13C5 Inosine-¹³C₅ PNP PNP Inosine_13C5->PNP Hypoxanthine Hypoxanthine Purine_Salvage Purine Salvage Pathway Hypoxanthine->Purine_Salvage R1P_13C5 Ribose-1-Phosphate-¹³C₅ PPP Pentose Phosphate Pathway R1P_13C5->PPP PNP->Hypoxanthine PNP->R1P_13C5 Glycolysis Glycolysis PPP->Glycolysis TCA TCA Cycle Glycolysis->TCA IMP IMP Purine_Salvage->IMP

Caption: Inosine-¹³C₅ Metabolism Overview

Experimental Protocols

This section outlines a general protocol for a stable isotope tracing experiment using Inosine-¹³C₅.

Cell Culture and Labeling
  • Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the labeling period. The specific cell density will need to be optimized for the cell line being used.

  • Culture Medium Preparation: Prepare the experimental medium. For tracing experiments where inosine is an alternative carbon source, a glucose-free medium is often used. The medium should be supplemented with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids and other small molecules.

  • Labeling: Once cells have adhered and are in the logarithmic growth phase, replace the standard culture medium with the experimental medium containing Inosine-¹³C₅. A typical concentration to start with is 2 mM, but this should be optimized.

  • Incubation: Incubate the cells for a predetermined period. The incubation time should be long enough to allow for the labeled inosine to be taken up and metabolized, leading to a steady-state labeling of downstream metabolites. This time can range from a few hours to 24 hours or more, depending on the metabolic rates of the cells.[2]

Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Immediately add a cold metabolite extraction buffer. A commonly used buffer is a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v) pre-chilled to -20°C.[3]

  • Cell Lysis and Collection: Scrape the cells in the extraction buffer and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 17,000 g) for 10 minutes at 4°C to pellet cell debris and proteins.[3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube for analysis.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with liquid chromatography (LC) is recommended for analyzing the labeled metabolites.

  • Chromatography: Separate the metabolites using an appropriate LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar metabolites.

  • Mass Spectrometry Parameters:

    • Set the mass spectrometer to acquire data in negative ion mode, as many central carbon metabolites are acids.

    • Use a mass resolution of at least 60,000 to distinguish between different isotopologues.

    • Perform full scan analysis to detect all ions within a specified mass range.

    • Use tandem mass spectrometry (MS/MS) to confirm the identity of key metabolites.

  • Data Analysis:

    • Process the raw data using software that can identify and quantify the different isotopologues of each metabolite.

    • Correct for the natural abundance of ¹³C.

    • Calculate the fractional enrichment of each metabolite to determine the extent of labeling from Inosine-¹³C₅.

cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis seeding Cell Seeding labeling Add Inosine-¹³C₅ Medium seeding->labeling incubation Incubation labeling->incubation quenching Quench Metabolism incubation->quenching extraction Add Extraction Buffer quenching->extraction collection Collect Lysate extraction->collection centrifugation Centrifuge collection->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS supernatant->lcms data_processing Data Processing lcms->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis

Caption: Experimental Workflow for Inosine-¹³C₅ Tracing

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data from an experiment tracing the metabolism of Inosine-¹³C₅ in activated human T-effector cells cultured in a glucose-free medium. The data is presented as fractional ¹³C enrichment, which represents the percentage of a metabolite pool that is labeled with ¹³C from the inosine tracer.

Table 1: Fractional ¹³C Enrichment in Pentose Phosphate Pathway Metabolites

MetaboliteFractional Enrichment (%) with [¹³C₅]Inosine
Inosine95.2 ± 1.5
Ribose-1-Phosphate (R1P)88.7 ± 2.1
Ribose-5-Phosphate (R5P)85.4 ± 2.5
Sedoheptulose-7-Phosphate (Sed7P)70.1 ± 3.2
Erythrose-4-Phosphate (Ery4P)65.8 ± 3.0

Table 2: Fractional ¹³C Enrichment in Glycolysis and TCA Cycle Metabolites

MetaboliteFractional Enrichment (%) with [¹³C₅]Inosine
Fructose-6-Phosphate (Fruc6P)62.3 ± 2.8
Glucose-6-Phosphate (G6P)60.1 ± 2.9
Phosphoenolpyruvate (PEP)55.4 ± 3.1
Pyruvate52.8 ± 3.3
Lactate58.6 ± 3.5
Citrate40.2 ± 2.7
α-Ketoglutarate35.9 ± 2.5
Malate38.1 ± 2.6

Data are presented as mean ± standard deviation for illustrative purposes and are based on trends observed in published studies.[1]

Conclusion

The use of Inosine-¹³C₅ as a metabolic tracer is a powerful approach to quantitatively analyze cellular metabolism. The protocols and application notes provided here offer a framework for researchers to design and execute experiments to investigate the role of inosine in various biological contexts. The ability to track the fate of inosine's carbon skeleton provides detailed insights into metabolic reprogramming, which is crucial for advancing our understanding of health and disease and for the development of next-generation therapeutics.

References

Application Notes and Protocols for Inosine-13C5 Metabolomics Data Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine, a purine nucleoside, is a critical intermediate in purine metabolism and plays a significant role in various physiological processes, including immunomodulation and neuroprotection.[1][2] Stable isotope tracing using compounds like Inosine-13C5 allows for the precise tracking of inosine's metabolic fate within cellular systems. This application note provides a detailed workflow for conducting metabolomics studies using this compound, from cell culture and labeling to data acquisition and analysis. The protocols outlined here are intended to guide researchers in accurately quantifying the incorporation of this compound into downstream metabolites, thereby elucidating the dynamics of purine metabolism in their specific experimental context.

Experimental Protocols

This compound Labeling of Cultured Cells

This protocol describes the labeling of adherent mammalian cells with this compound to trace its metabolic conversion.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (sterile solution)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80-90% confluency at the time of harvesting. Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • Preparation of Labeling Medium: Prepare fresh complete culture medium. Add this compound to the medium to a final concentration typically ranging from 10 to 100 µM. The optimal concentration should be determined empirically for the specific cell line and experimental goals.

  • Labeling: Aspirate the existing medium from the cultured cells and gently wash the cells once with sterile PBS.

  • Add the prepared this compound labeling medium to the cells.

  • Incubation: Return the cells to the incubator and incubate for a predetermined period. The incubation time will depend on the metabolic pathways of interest and the turnover rate of the target metabolites. For purine metabolism, labeling times can range from a few hours to 24 hours or more to approach isotopic steady state.[2] A time-course experiment is recommended to determine the optimal labeling duration.

  • Parallel Unlabeled Control: In parallel, culture a set of cells in a medium containing an equivalent concentration of unlabeled inosine to serve as a control for mass spectrometry analysis.

Quenching and Extraction of Intracellular Metabolites

Rapid quenching is crucial to halt enzymatic activity and accurately preserve the metabolic state of the cells. This protocol utilizes cold methanol for efficient quenching and metabolite extraction.

Materials:

  • Ice-cold 80% Methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes, 1.5 mL

  • Centrifuge (capable of 13,000 rpm and 4°C)

  • Liquid nitrogen (optional, for snap-freezing)

Procedure:

  • Quenching: At the end of the labeling period, remove the culture plate from the incubator. Quickly aspirate the labeling medium.

  • Immediately place the culture plate on a bed of dry ice or in a cold room to rapidly cool the cells.

  • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).

  • Cell Lysis and Extraction: Place the dish on ice and incubate for 5-10 minutes to allow for cell lysis and extraction of intracellular metabolites.

  • Using a cell scraper, scrape the cells into the cold methanol solution.

  • Collection: Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at maximum speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean, pre-chilled microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until analysis. Avoid repeated freeze-thaw cycles.

LC-MS/MS Analysis of Inosine and its Metabolites

This section provides a general framework for the analysis of this compound and its downstream metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Method optimization will be required for specific instrumentation.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • HILIC or reversed-phase C18 column suitable for polar metabolite separation.

  • Mobile Phase A: Water with 0.1% formic acid (or other suitable buffer).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • LC-MS grade solvents.

Procedure:

  • Sample Preparation: Prior to injection, centrifuge the stored metabolite extracts again at 4°C to pellet any precipitates. Transfer the supernatant to LC-MS vials.

  • Chromatographic Separation:

    • Column: A HILIC column is often preferred for the separation of polar compounds like nucleotides.

    • Gradient: Develop a gradient elution profile starting with a high percentage of organic mobile phase (e.g., 95% B) and gradually decreasing it to elute the polar metabolites.

    • Flow Rate: A typical flow rate for UHPLC is 0.3-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI+) mode for the detection of inosine and its metabolites.

    • Scan Mode: For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. For untargeted analysis, use full scan mode on a high-resolution mass spectrometer.

    • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for unlabeled inosine, this compound, and their expected downstream metabolites (e.g., hypoxanthine, xanthine, uric acid, and their corresponding isotopologues).

    • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage to achieve maximal signal intensity for the analytes of interest.

Data Processing Workflow

A systematic data processing workflow is essential for accurate interpretation of stable isotope tracing data.

Peak Integration and Isotopologue Abundance
  • Peak Identification and Integration: Process the raw LC-MS data using the instrument's software (e.g., Agilent MassHunter, Thermo Xcalibur) or third-party software. Identify and integrate the chromatographic peaks corresponding to the target metabolites and their isotopologues.

  • Isotopologue Extraction: For each metabolite of interest, extract the peak areas for all its isotopologues (M+0, M+1, M+2, etc.). For this compound, you would expect to see a significant M+5 peak for inosine and its direct downstream products.

Correction for Natural Isotope Abundance

It is crucial to correct for the natural abundance of heavy isotopes (primarily 13C) to accurately determine the enrichment from the this compound tracer.[3] This can be performed using various software packages or custom scripts that implement algorithms for natural abundance correction.

Calculation of Fractional Enrichment

Fractional enrichment (FE) represents the proportion of a metabolite pool that is labeled with the stable isotope tracer. It is calculated for each metabolite as follows:

FE = (Sum of peak areas of labeled isotopologues) / (Sum of peak areas of all isotopologues)

Data Visualization and Interpretation
  • Pathway Mapping: Visualize the fractional enrichment of metabolites within the context of the purine metabolism pathway. This helps in understanding the flow of the 13C label from inosine.

  • Comparative Analysis: Compare the fractional enrichment between different experimental conditions (e.g., control vs. drug-treated cells) to identify metabolic shifts.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Fractional Enrichment of Purine Pathway Metabolites after this compound Labeling.

MetaboliteM+0M+1M+2M+3M+4M+5Fractional Enrichment (%)
Inosine
Control0.150.010.000.000.000.8484.0
Treatment X0.250.010.000.000.000.7474.0
Hypoxanthine
Control0.400.020.000.000.000.5858.0
Treatment X0.600.020.000.000.000.3838.0
Xanthine
Control0.700.030.010.000.000.2626.0
Treatment X0.850.030.010.000.000.1111.0
Uric Acid
Control0.800.040.010.000.000.1515.0
Treatment X0.920.040.010.000.000.033.0

Note: The values in this table are for illustrative purposes only and will vary depending on the experimental conditions.

Mandatory Visualizations

This compound Metabolism Signaling Pathway

Inosine_Metabolism Inosine_13C5 This compound Hypoxanthine_13C5 Hypoxanthine-13C5 Inosine_13C5->Hypoxanthine_13C5 PNP Xanthine_13C5 Xanthine-13C5 Hypoxanthine_13C5->Xanthine_13C5 XDH/XO Uric_Acid_13C5 Uric Acid-13C5 Xanthine_13C5->Uric_Acid_13C5 XDH/XO

Caption: Metabolic pathway of this compound.

Experimental Workflow for this compound Metabolomics

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation seeding Cell Seeding labeling This compound Labeling seeding->labeling quenching Quenching (Cold Methanol) labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc frac_enrich Fractional Enrichment Calculation data_proc->frac_enrich pathway_vis Pathway Visualization frac_enrich->pathway_vis

Caption: this compound metabolomics workflow.

Logical Relationship of Data Processing Steps

Data_Processing_Logic raw_data Raw LC-MS Data peak_integration Peak Integration raw_data->peak_integration nat_abundance_corr Natural Abundance Correction peak_integration->nat_abundance_corr frac_enrich_calc Fractional Enrichment Calculation nat_abundance_corr->frac_enrich_calc quant_table Quantitative Data Table frac_enrich_calc->quant_table pathway_analysis Pathway Analysis frac_enrich_calc->pathway_analysis

Caption: Logic of data processing steps.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Inosine-13C5 Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Inosine-13C5 concentration in cell labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during metabolic labeling studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for cell labeling?

A1: this compound is a stable isotope-labeled form of inosine, a naturally occurring purine nucleoside. In this molecule, five carbon atoms in the ribose sugar moiety are replaced with the heavy isotope, Carbon-13. It is used as a tracer in metabolic flux analysis (MFA) to track the contribution of inosine to various metabolic pathways, particularly the purine salvage pathway and central carbon metabolism.[1] By tracking the incorporation of the 13C label into downstream metabolites, researchers can quantify the activity of these pathways.[2]

Q2: What is a typical starting concentration for this compound in cell culture?

A2: A typical starting point for optimizing this compound concentration can be inferred from studies using unlabeled inosine. For example, in studies on effector T cells, inosine has been used at concentrations around 100 µM.[3] Cytotoxicity studies on the related compound, inosine pranobex, have shown varied effects depending on the cell line, with toxicity observed at concentrations ranging from 10 µg/mL to 1000 µg/mL.[4] Therefore, a starting range of 10-100 µM for this compound is a reasonable starting point for optimization in your specific cell line.

Q3: How long should I incubate my cells with this compound?

A3: The incubation time required to achieve isotopic steady-state, where the enrichment of 13C in metabolites becomes stable, can vary depending on the cell type and the metabolic pathway being studied.[5] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling duration for your experimental goals. For some rapidly dividing cells and central metabolic pathways, significant labeling can be observed within hours, while for pathways with slower turnover, longer incubation times may be necessary.[6]

Q4: Can this compound be toxic to my cells?

A4: Yes, high concentrations of inosine can be toxic to some cell lines.[4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. Cell viability should be assessed using standard methods such as MTT, Trypan Blue exclusion, or LDH release assays.[4][7]

Q5: My 13C incorporation is low. What are the possible causes and solutions?

A5: Low incorporation of the 13C label can be due to several factors. See the troubleshooting section below for a detailed guide on addressing this issue.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Cell Viability or Cell Death This compound concentration is too high: Excess inosine can be cytotoxic to certain cell lines.[4]Perform a dose-response experiment to determine the optimal concentration. Start with a lower concentration range (e.g., 1-10 µM) and gradually increase it while monitoring cell viability using methods like MTT or Trypan Blue exclusion assays.
Contamination of cell culture: Bacterial or fungal contamination can lead to cell death.Regularly check cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.
Low 13C Incorporation into Metabolites Sub-optimal this compound concentration: The concentration may be too low for efficient uptake and incorporation.Gradually increase the concentration of this compound in your labeling medium. Ensure the concentration is still within the non-toxic range determined from your dose-response experiments.
Insufficient labeling time: The incubation period may not be long enough to achieve significant labeling.Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the time point at which isotopic enrichment plateaus.
Competition from unlabeled nucleosides: The presence of unlabeled inosine or other competing nucleosides in the culture medium (e.g., from fetal bovine serum) can dilute the 13C label.Use dialyzed fetal bovine serum (dFBS) to reduce the concentration of small molecules, including unlabeled nucleosides.
Slow metabolic activity of cells: Cells may have a naturally slow metabolic rate or may be in a quiescent state.Ensure cells are in a logarithmic growth phase during the labeling experiment. Optimize cell culture conditions to promote active metabolism.
High Variability Between Replicates Inconsistent cell seeding density: Variations in the number of cells per well or flask can lead to differences in nutrient consumption and labeling efficiency.Use a precise cell counting method to ensure consistent seeding density across all replicates.
Inconsistent labeling medium preparation: Errors in preparing the labeling medium can result in different final concentrations of this compound.Prepare a single, large batch of labeling medium to be used for all replicates to minimize pipetting errors.
Variations in incubation time: Inconsistent start and end times for the labeling period can affect the final enrichment.Standardize the timing of all experimental steps, including media changes and cell harvesting.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)

This protocol outlines the steps to determine the highest concentration of this compound that does not significantly impact cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO or sterile water)

  • 96-well cell culture plates

  • MTT reagent (or other viability assay reagents)

  • Plate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (typically 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Preparation of Labeling Media: Prepare a series of dilutions of this compound in your complete culture medium. A suggested range is 0, 1, 5, 10, 25, 50, 100, 200, 500, and 1000 µM. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

  • Labeling: Remove the old medium from the cells and replace it with the prepared labeling media.

  • Incubation: Incubate the cells for a period relevant to your intended labeling experiment (e.g., 24 or 48 hours).

  • Cell Viability Assay (MTT Assay):

    • Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized solution).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 (the concentration at which 50% of cells are viable) and the optimal concentration range with minimal toxicity.

Data Presentation: Example Dose-Response Data
This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198 ± 4.8
1095 ± 5.5
5092 ± 6.1
10088 ± 7.3
20075 ± 8.9
50055 ± 10.2
100025 ± 6.8

Note: This is example data and will vary depending on the cell line.

Protocol 2: Optimizing Labeling Time and Assessing Incorporation

This protocol helps determine the optimal incubation time for achieving sufficient isotopic enrichment.

Materials:

  • Your cell line of interest

  • Complete cell culture medium with the optimized, non-toxic concentration of this compound

  • 6-well cell culture plates

  • Reagents for metabolite extraction (e.g., ice-cold 80% methanol)

  • LC-MS/MS system for metabolite analysis

Methodology:

  • Cell Seeding: Seed cells in multiple wells of a 6-well plate at a consistent density.

  • Labeling: Once cells reach the desired confluency (e.g., 70-80%), replace the standard medium with the labeling medium containing the optimized concentration of this compound.

  • Time-Course Sampling: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), harvest the cells.

    • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

  • Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites and prepare it for LC-MS/MS analysis (e.g., by drying and resuspending in a suitable solvent).

  • LC-MS/MS Analysis: Analyze the samples to determine the fractional enrichment of 13C in key downstream metabolites of inosine (e.g., IMP, AMP, GMP, and intermediates of the pentose phosphate pathway).

  • Data Analysis: Plot the fractional 13C enrichment of the target metabolites against time. The optimal labeling time is typically the point where the enrichment reaches a plateau (isotopic steady state).

Visualizations

Purine Metabolism Signaling Pathway

The following diagram illustrates the central role of inosine in the purine salvage pathway.

Purine_Metabolism cluster_salvage Purine Salvage Pathway AMP AMP Adenosine Adenosine AMP->Adenosine NT5C IMP IMP IMP->AMP ADSS GMP GMP IMP->GMP IMPDH, GMPS Inosine This compound IMP->Inosine NT5C Guanosine Guanosine GMP->Guanosine NT5C Adenosine->Inosine deamination ADA Hypoxanthine Hypoxanthine Inosine->Hypoxanthine phosphorolysis PNP Ribose5P Ribose-5-Phosphate Inosine->Ribose5P (from ribose-1-phosphate) Guanine Guanine Guanosine->Guanine phosphorolysis PNP Adenine Adenine Adenine->AMP salvage APRT Hypoxanthine->IMP salvage HPRT Xanthine Xanthine Hypoxanthine->Xanthine oxidation XO Guanine->GMP salvage HPRT Guanine->Xanthine deamination UricAcid Uric Acid Xanthine->UricAcid oxidation XO PRPP PRPP PRPP->IMP de novo synthesis ADA ADA PNP PNP HPRT HPRT APRT APRT XO XO IMPDH IMPDH ADSS ADSS GMPS GMPS NT5C 5'-Nucleotidase

Caption: Purine metabolism, highlighting the salvage pathway and the role of this compound.

Experimental Workflow for Optimizing this compound Concentration

This workflow outlines the logical steps for determining the ideal this compound concentration for your experiments.

Optimization_Workflow start Start: Define Cell Line and Experimental Goals dose_response 1. Dose-Response Experiment (e.g., 0-1000 µM this compound) start->dose_response viability_assay 2. Assess Cell Viability (e.g., MTT, Trypan Blue) dose_response->viability_assay determine_max_conc 3. Determine Max Non-Toxic Concentration viability_assay->determine_max_conc time_course 4. Time-Course Labeling Experiment (at optimal concentration) determine_max_conc->time_course metabolite_extraction 5. Metabolite Extraction at Different Time Points time_course->metabolite_extraction lcms_analysis 6. LC-MS/MS Analysis for 13C Enrichment metabolite_extraction->lcms_analysis determine_steady_state 7. Determine Time to Isotopic Steady-State lcms_analysis->determine_steady_state optimized_protocol Optimized Protocol: - Optimal Concentration - Optimal Labeling Time determine_steady_state->optimized_protocol

Caption: Workflow for optimizing this compound concentration and labeling time.

References

Technical Support Center: Troubleshooting Low Inosine-13C5 Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low Inosine-13C5 incorporation in their cell-based metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic fate of this compound in cultured cells?

A1: this compound is transported into the cell and catabolized by the enzyme Purine Nucleoside Phosphorylase (PNP). This reaction cleaves the glycosidic bond, yielding Hypoxanthine and Ribose-1-Phosphate-13C5. The labeled ribose moiety then enters central carbon metabolism, primarily through the Pentose Phosphate Pathway (PPP) and glycolysis. This allows for the tracing of the 13C5-label into a variety of downstream metabolites.

Q2: My incorporation of this compound is lower than expected. What are the most common causes?

A2: Low incorporation of this compound can stem from several factors. The primary areas to investigate are:

  • Cellular Health and Culture Conditions: Suboptimal cell health, improper cell density, or nutrient-depleted media can significantly impact metabolic activity and tracer uptake.

  • Experimental Protocol: Issues with the labeling media preparation, this compound concentration, or incubation time can lead to poor incorporation.

  • Cell-Type Specific Metabolism: The expression and activity of Purine Nucleoside Phosphorylase (PNP) and relevant nucleoside transporters can vary significantly between cell types.

  • Downstream Analysis: Problems with sample quenching, metabolite extraction, or mass spectrometry analysis can lead to the appearance of low incorporation.

Q3: How stable is this compound in solution and during the experiment?

A3: Lyophilized this compound is stable for at least one year when stored at -20°C.[1][2] Once reconstituted, it is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C for short periods to minimize degradation.[2]

Q4: Can other components in my cell culture medium interfere with this compound uptake?

A4: Yes, other nucleosides present in the culture medium can compete with inosine for uptake by nucleoside transporters.[3][4] For example, cytidine has been shown to be a competitive inhibitor of inosine transport.[3][4] If your medium is supplemented with high concentrations of other nucleosides, this could reduce the uptake of this compound.

Troubleshooting Guide

Problem 1: Low or No Detectable this compound Incorporation

This is the most critical issue, suggesting a fundamental problem with the experimental setup. Follow this decision tree to diagnose the potential cause:

Troubleshooting_Workflow start Start: Low this compound Incorporation check_pnp Is Purine Nucleoside Phosphorylase (PNP) activity sufficient in your cell line? start->check_pnp check_media Is the labeling medium properly prepared and free of competing nucleosides? check_pnp->check_media Yes solution_pnp Solution: Measure PNP activity. If low, consider cell line selection or genetic modification. check_pnp->solution_pnp No check_cells Are the cells healthy and at an optimal density? check_media->check_cells Yes solution_media Solution: Use a custom nucleoside-free medium for labeling. Verify this compound concentration. check_media->solution_media No check_protocol Is the labeling protocol (concentration, time) optimized? check_cells->check_protocol Yes solution_cells Solution: Optimize cell density (typically 70-80% confluency). Ensure high cell viability (>95%). check_cells->solution_cells No check_analysis Is the downstream analysis (quenching, extraction, MS) validated? check_protocol->check_analysis Yes solution_protocol Solution: Perform a time-course and concentration titration experiment to find optimal labeling conditions. check_protocol->solution_protocol No solution_analysis Solution: Validate extraction efficiency and check MS settings for labeled metabolites. check_analysis->solution_analysis No

Caption: Troubleshooting workflow for low this compound incorporation.

Problem 2: High Variability in this compound Incorporation Between Replicates

High variability can obscure meaningful biological results. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Inconsistent Cell Seeding/Density Ensure precise cell counting and seeding for all replicates. Aim for a consistent confluence at the start of the labeling experiment, as nutrient uptake can be density-dependent.[5][6][7][8]
Inaccurate Pipetting of this compound Calibrate pipettes regularly. For small volumes, consider preparing a master mix of labeling medium to add to all replicate wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. If you must use them, surround the plate with other plates containing media or PBS to create a more uniform environment.
Variations in Incubation Time Stagger the addition of the labeling medium and the quenching/harvesting steps to ensure that all replicates are incubated for the exact same duration.

Experimental Protocols

Protocol 1: General Metabolic Labeling with this compound
  • Cell Seeding: Seed cells in appropriate culture vessels. The optimal seeding density should be determined empirically to ensure cells are in a logarithmic growth phase and at 70-80% confluency at the time of labeling.[6][7]

  • Preparation of Labeling Medium:

    • Prepare a base medium that is free of unlabeled inosine and other competing nucleosides. Custom formulations are often required.

    • Dissolve this compound in the base medium to the desired final concentration. A typical starting concentration is 100 µM, but this should be optimized for your specific cell line and experimental goals.

    • Warm the labeling medium to 37°C before use.

  • Metabolic Labeling:

    • Aspirate the existing culture medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for the desired period. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling time.

  • Metabolite Quenching and Extraction:

    • To halt metabolic activity, quickly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells in the extraction solvent and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites for downstream analysis by mass spectrometry.

Protocol 2: Purine Nucleoside Phosphorylase (PNP) Activity Assay

Low PNP activity is a key reason for poor inosine incorporation. You can assess the PNP activity in your cell line using commercially available kits.[9][10][11]

  • Sample Preparation:

    • Harvest approximately 1-5 million cells.

    • Lyse the cells in the assay buffer provided with the kit, supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cellular debris.

    • Determine the protein concentration of the supernatant.

  • Assay Procedure:

    • Follow the manufacturer's instructions for the specific PNP activity assay kit.

    • Typically, the assay involves adding the cell lysate to a reaction mixture containing inosine.

    • The production of hypoxanthine or a downstream product is then measured spectrophotometrically or fluorometrically.

  • Data Analysis:

    • Calculate the PNP activity based on a standard curve.

    • Normalize the activity to the total protein concentration of the lysate to determine the specific activity (e.g., in U/mg of protein).

Data Presentation

Table 1: Recommended Starting Conditions for this compound Labeling
Parameter Recommended Range Notes
Cell Confluency 70-80%Nutrient uptake and metabolic rates can be significantly altered at very low or high confluencies.[5][6][7][8]
This compound Concentration 50-200 µMThe optimal concentration is cell-type dependent and should be determined empirically.
Labeling Duration 2-24 hoursShorter times may be sufficient for rapidly proliferating cells, while longer times may be needed for cells with slower metabolic rates.
Cell Viability >95%Poor cell health will lead to unreliable and low tracer incorporation.

Visualizations

Inosine_Metabolism cluster_cell Cell Inosine_13C5_ext Extracellular This compound Inosine_13C5_int Intracellular This compound Inosine_13C5_ext->Inosine_13C5_int Nucleoside Transporter Hypoxanthine Hypoxanthine Inosine_13C5_int->Hypoxanthine PNP Ribose_1_P_13C5 Ribose-1-Phosphate-13C5 Inosine_13C5_int->Ribose_1_P_13C5 PNP PPP Pentose Phosphate Pathway (PPP) Ribose_1_P_13C5->PPP Glycolysis Glycolysis PPP->Glycolysis Labeled_Metabolites Downstream Labeled Metabolites Glycolysis->Labeled_Metabolites

Caption: Metabolic pathway of this compound in a typical mammalian cell.

References

Addressing matrix effects in Inosine-13C5 LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Inosine-13C5.

Troubleshooting Guide

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in LC-MS bioanalysis.[1][2] This guide provides a structured approach to identifying and mitigating these effects in your this compound assays.

Problem 1: Poor Sensitivity and Inconsistent Results for this compound

  • Possible Cause: Ion suppression is a common form of matrix effect that can negatively impact the accuracy, precision, and sensitivity of an assay.[1][3] It occurs when co-eluting matrix components interfere with the ionization of the target analyte.[4]

  • Troubleshooting Steps:

    • Post-Column Infusion Test: To confirm ion suppression, perform a post-column infusion experiment. Infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of this compound indicates the presence of ion suppression.[5]

    • Sample Preparation Optimization: Inadequate sample cleanup is a primary cause of matrix effects.[1][6] Consider the following techniques to remove interfering components like phospholipids and proteins:

      • Solid-Phase Extraction (SPE): SPE can selectively isolate analytes while minimizing matrix components that cause ion suppression.[1] For a polar molecule like inosine, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent may be effective.

      • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. Optimizing the pH and solvent polarity can improve the extraction of inosine while leaving interferences behind.[6]

      • Protein Precipitation (PPT): While a simpler technique, PPT is often less effective at removing all matrix interferences compared to SPE or LLE.[3]

    • Chromatographic Separation Improvement: Optimizing the chromatographic conditions can separate this compound from co-eluting matrix components.[1]

      • Modify the mobile phase gradient profile.

      • Evaluate different analytical columns with alternative stationary phase chemistries.

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[5][7]

Problem 2: High Variability Between Different Sample Lots

  • Possible Cause: The composition of biological matrices can vary significantly between individuals or lots, leading to inconsistent matrix effects.[8]

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS, such as a commercially available or custom-synthesized Inosine with a different isotopic labeling pattern (e.g., ¹⁵N), will co-elute with this compound and experience the same degree of matrix effect, thus compensating for signal variability.[1][9] The ratio of the analyte to the internal standard should remain consistent even with varying matrix effects.[1]

    • Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to account for consistent matrix effects.[1]

    • Standard Addition: This method involves adding known amounts of the analyte to the sample matrix to create a calibration curve within each sample, effectively correcting for matrix effects specific to that sample.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting components from the sample matrix.[12] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy and reproducibility of quantitative analysis.[2]

Q2: Why is this compound used in LC-MS analysis?

A2: this compound is a stable isotope-labeled version of inosine. It is commonly used as an internal standard in quantitative LC-MS assays for the measurement of endogenous inosine.[9] Because it has nearly identical chemical and physical properties to the unlabeled analyte, it can effectively compensate for variations during sample preparation and ionization.[7]

Q3: What are the most common sources of matrix effects in biological samples?

A3: Common sources of matrix effects in biological matrices like plasma, serum, and urine include phospholipids, proteins, salts, and endogenous metabolites.[6][12]

Q4: How can I quantitatively assess the matrix effect for my this compound assay?

A4: The most common method is the post-extraction spike method.[10][12] This involves comparing the peak area of this compound in a solution spiked into an extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. The ratio of these two areas, known as the matrix factor, provides a quantitative measure of the matrix effect.[12]

Q5: Is a stable isotope-labeled internal standard always necessary?

A5: While highly recommended for compensating for matrix effects, the necessity of a SIL-IS can depend on the complexity of the matrix and the required assay performance.[9][13] For regulated bioanalysis, the use of a SIL-IS is considered the gold standard.[7]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Human Plasma

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (Acetonitrile)95 ± 5-45 ± 10< 15
Liquid-Liquid Extraction (Ethyl Acetate)75 ± 8-20 ± 8< 10
Solid-Phase Extraction (Mixed-Mode Cation Exchange)92 ± 4-10 ± 5< 5

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the this compound internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

MatrixEffectWorkflow start Inconsistent this compound Results check_me Suspect Matrix Effects? start->check_me post_infusion Perform Post-Column Infusion Test check_me->post_infusion Yes no_me Investigate Other Causes (e.g., instrument issues) check_me->no_me No me_present Matrix Effect Confirmed? post_infusion->me_present optimize_sp Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes me_present->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is revalidate Re-evaluate Assay Performance use_is->revalidate end Reliable this compound Analysis revalidate->end

Caption: Troubleshooting workflow for addressing matrix effects.

SignalPathway cluster_source Mass Spectrometer Ion Source analyte This compound ionization Ionization Process (Droplet Formation & Evaporation) analyte->ionization matrix Matrix Components (e.g., Phospholipids) matrix->ionization suppressed_signal Suppressed Analyte Signal ionization->suppressed_signal Competition for Charge/ Surface Area detector Detector suppressed_signal->detector

Caption: Mechanism of ion suppression in the ESI source.

References

Technical Support Center: High-Resolution NMR for Inosine-13C5 Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Inosine-13C5 labeled metabolites in NMR spectroscopy. Our goal is to help you improve peak resolution and obtain high-quality data for your metabolomics studies.

Troubleshooting Guides

This section addresses specific issues you may encounter during your NMR experiments, offering step-by-step solutions to enhance the resolution of your this compound spectra.

Q1: Why are the peaks for my this compound labeled metabolite broad and poorly resolved?

Broad and poorly resolved peaks are a common issue in NMR and can stem from several factors. Systematically addressing each potential cause is the most effective way to diagnose and solve the problem.[1][2][3]

Possible Causes and Solutions:

  • Poor Magnetic Field Homogeneity (Shimming): The most frequent cause of uniformly broad peaks is an inhomogeneous magnetic field across the sample.[1][4]

    • Solution: Carefully shim the spectrometer before each experiment. Modern spectrometers have automated shimming routines that are often sufficient, but manual shimming may be necessary for challenging samples. The goal is to achieve the narrowest possible resonance lines for the lock signal, which in turn improves the signal-to-noise ratio and spectral resolution.[1][4][5]

  • Suboptimal Sample Preparation: The quality of your sample is critical for obtaining high-resolution spectra.

    • High Concentration and Aggregation: Overly concentrated samples can lead to increased viscosity, which broadens peaks.[2][6] Aromatic molecules, like inosine, can also aggregate at high concentrations.

      • Solution: Prepare a more dilute sample. If aggregation is suspected, try a different solvent, such as DMSO-d₆, to disrupt these interactions.[2][6]

    • Particulate Matter: Undissolved material in your sample will severely degrade the magnetic field homogeneity.[4][6]

      • Solution: Ensure your sample is fully dissolved. Filter the sample through a small plug of glass wool in a Pasteur pipette or use a syringe filter before transferring it to the NMR tube.[6]

    • Paramagnetic Impurities: The presence of paramagnetic substances, even molecular oxygen, can cause rapid relaxation and significant line broadening.[4]

      • Solution: Degas your sample by bubbling a gentle stream of an inert gas like nitrogen or argon through it before capping the NMR tube.

  • Chemical or Conformational Exchange: If your this compound is in equilibrium between different chemical forms or conformations on a timescale comparable to the NMR experiment, the corresponding peaks can broaden.[4][7]

    • Solution: Try acquiring spectra at different temperatures. Increasing the temperature can sometimes accelerate the exchange, leading to sharper, averaged signals. Conversely, lowering the temperature might slow the exchange enough to resolve the individual species.[7]

Q2: I see overlapping peaks in my 1D 13C spectrum. How can I improve the resolution to distinguish individual resonances?

Peak overlap is a significant challenge in the NMR analysis of complex mixtures, even with the larger chemical shift dispersion of 13C NMR.[8][9][10] When optimizing experimental parameters is insufficient, multidimensional NMR techniques are the solution.

Solutions for Overlapping Peaks:

  • Optimize 1D Acquisition Parameters: Before moving to more complex experiments, ensure your 1D 13C experiment is optimally configured.

    • Increase Digital Resolution: A longer acquisition time will result in a narrower digital resolution, which can help separate closely spaced peaks.

    • Apply Resolution Enhancement Functions: During data processing, you can apply mathematical functions, such as a Lorentzian-to-Gaussian transformation, to the Free Induction Decay (FID) to narrow the lineshapes in the resulting spectrum.[11][12] Be cautious, as aggressive enhancement can distort the baseline and reduce the signal-to-noise ratio.[12]

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR is a powerful method for resolving peak overlap by spreading the signals across a second frequency dimension.[8][13][14]

    • 2D Heteronuclear Single Quantum Coherence (HSQC): This is often the best choice for 13C-labeled compounds.[13][15] It correlates each 13C nucleus with its directly attached proton(s). Since it's highly unlikely for two different 13C-1H pairs to have identical chemical shifts in both dimensions, this technique provides excellent peak separation.[8][14]

    • 2D J-Resolved (J-Res) Spectroscopy: This technique separates chemical shifts and scalar coupling constants into two different dimensions. This can simplify crowded regions of a 1D spectrum by collapsing multiplets into singlets in one dimension.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding experimental setup and data interpretation for this compound NMR studies.

Q: What is the optimal sample concentration for my this compound sample in 13C NMR?

A: Due to the low natural abundance and lower gyromagnetic ratio of 13C, a higher sample concentration is generally required compared to 1H NMR.[6][9][10] For a 13C-labeled compound like this compound, the signal will be significantly enhanced. A good starting point is typically 30-50 mg of your compound dissolved in 0.6-0.7 mL of deuterated solvent.[6] However, the optimal concentration is a balance; it should be high enough for a good signal-to-noise ratio in a reasonable time but not so high as to cause peak broadening due to aggregation or high viscosity.[2]

Q: Which deuterated solvent should I use for my this compound sample?

A: The choice of solvent is critical and depends on the solubility of your compound and the potential for solvent peaks to overlap with your signals of interest.[2]

  • Deuterated Chloroform (CDCl₃): A common starting point for many organic molecules due to its ability to dissolve a wide range of compounds and its ease of removal.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent choice for more polar compounds that may have poor solubility in chloroform. It is also effective at disrupting molecular aggregation.[6]

  • Deuterated Methanol (CD₃OD): Useful for polar samples where hydrogen bonding is a factor.

  • Deuterated Water (D₂O): Essential for studying biological samples in an aqueous environment.

Always use high-purity deuterated solvents (>99.8% D) to minimize residual proton signals.[6]

Q: What are the key acquisition parameters to optimize for a 1D 13C experiment?

A: To achieve good resolution and sensitivity in your 1D 13C spectrum, you should pay attention to the following parameters:

  • Acquisition Time (at): A longer acquisition time improves digital resolution, which helps to separate closely spaced peaks.

  • Relaxation Delay (d1): This is the time allowed for the nuclei to return to equilibrium between scans. For quantitative 13C NMR, a longer delay (5 times the longest T1 relaxation time) is necessary. For routine spectra, a shorter delay can be used to save time.

  • Number of Scans (ns): Due to the lower sensitivity of 13C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

Q: When should I consider using a 2D NMR experiment like HSQC?

A: You should consider using a 2D HSQC experiment when your 1D 1H or 13C spectra suffer from significant peak overlap that cannot be resolved by optimizing sample conditions or 1D acquisition parameters.[8] HSQC is particularly powerful for complex mixtures of metabolites as it spreads the signals into two dimensions, greatly enhancing resolution.[13][14][15] This is highly advantageous for isotopically labeled compounds like this compound.

Data Presentation: Quantitative NMR Parameters

The following tables provide recommended starting parameters for NMR experiments on this compound. These may need to be adjusted based on your specific sample and instrument.

Table 1: Sample Preparation Parameters

ParameterRecommended ValueRationale
Analyte Mass (13C NMR) 30-50 mgCompensates for lower 13C sensitivity and ensures a good signal-to-noise ratio.[6]
Solvent Volume 0.6 - 0.7 mLProvides the optimal sample height for good shimming in most 5 mm NMR probes.[6]
Solvent Purity >99.8% DeuteratedMinimizes interfering signals from residual protons in the solvent.[6]

Table 2: 1D 13C Acquisition Parameters

ParameterRecommended RangePurpose
Spectral Width (sw) 200-250 ppmCovers the full range of expected 13C chemical shifts for organic molecules.[9][10]
Acquisition Time (at) 1-2 secondsLonger time improves digital resolution for better peak separation.
Relaxation Delay (d1) 2-5 secondsAllows for sufficient relaxation of nuclei between pulses.
Pulse Width (p1) Calibrated 90° pulseEnsures maximum signal excitation for each scan.
Number of Scans (ns) 1024 or higherIncreases signal-to-noise ratio; dependent on sample concentration.

Table 3: 2D 1H-13C HSQC Acquisition Parameters

ParameterRecommended RangePurpose
Spectral Width (1H) 10-12 ppmCovers the typical proton chemical shift range.
Spectral Width (13C) 160-200 ppmCovers the expected 13C chemical shift range for this compound.
Number of Increments (indirect) 256-512Determines the resolution in the 13C dimension.
Number of Scans (per increment) 8-32Affects the signal-to-noise ratio of the 2D spectrum.
Relaxation Delay (d1) 1.5-2 secondsAllows for relaxation between scans.

Experimental Protocols

Protocol 1: NMR Sample Preparation for this compound
  • Weighing the Sample: Accurately weigh 30-50 mg of this compound into a clean, dry vial.

  • Adding the Solvent: Add 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆) to the vial.[6]

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the compound. If necessary, gentle sonication can be used to aid dissolution.

  • Filtering: Place a small plug of glass wool into a Pasteur pipette. Use this pipette to transfer the solution from the vial into a clean 5 mm NMR tube, effectively filtering out any particulate matter.[6]

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[6]

Protocol 2: Standard 1D 13C NMR Data Acquisition
  • Sample Insertion: Insert the prepared NMR tube into the spectrometer.

  • Locking and Tuning: Lock onto the deuterium signal of the solvent and tune/match the 13C probe.

  • Shimming: Perform an automated shimming routine. For optimal resolution, manual adjustment of the shims may be required.[1][3]

  • Parameter Setup: Load a standard 13C experiment with proton decoupling. Set the acquisition parameters according to Table 2. Calibrate the 90° pulse width for your sample.

  • Acquisition: Start the acquisition. The experiment time will depend on the number of scans and the relaxation delay.

  • Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the FID to obtain the final spectrum.

Protocol 3: 2D HSQC NMR Data Acquisition
  • Initial Setup: Follow steps 1-3 from the 1D 13C protocol (sample insertion, locking/tuning, and shimming).

  • Parameter Setup: Load a standard HSQC experiment. Set the spectral widths for both the 1H and 13C dimensions and other parameters as recommended in Table 3.

  • Acquisition: Start the 2D acquisition. Be aware that 2D experiments take significantly longer than 1D experiments.

  • Processing: Process the acquired data using the appropriate software. This typically involves Fourier transformation in both dimensions, phase correction, and baseline correction.

Visualizations

Troubleshooting Workflow for Peak Broadening

G cluster_0 Troubleshooting Workflow for Broad NMR Peaks start Broad Peaks Observed in Spectrum q1 Are ALL peaks broad (including solvent)? start->q1 sol1 Poor Shimming q1->sol1 Yes q2 Is the sample concentration high? q1->q2 No act1 Re-shim the instrument. Manually adjust if needed. sol1->act1 end Improved Resolution act1->end sol2 Aggregation or High Viscosity q2->sol2 Yes q3 Is the sample clear and free of solids? q2->q3 No act2 Dilute the sample. Try a different solvent (e.g., DMSO). sol2->act2 act2->end sol3 Particulate Matter q3->sol3 No q4 Could there be paramagnetic impurities? q3->q4 Yes act3 Filter the sample (e.g., with glass wool). sol3->act3 act3->end sol4 Paramagnetic Broadening q4->sol4 Yes sol5 Chemical Exchange q4->sol5 No act4 Degas the sample with Nitrogen or Argon. sol4->act4 act4->end act5 Acquire spectra at different temperatures. sol5->act5 act5->end

Caption: A step-by-step workflow for diagnosing and resolving broad peaks in NMR spectra.

Simplified Inosine Metabolic Pathway

G cluster_1 Simplified Inosine Metabolic Pathway AMP Adenosine Monophosphate (AMP) Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase Inosine Inosine (Target Metabolite) Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase (PNP) IMP Inosine Monophosphate (IMP) IMP->Inosine 5'-Nucleotidase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: Key biosynthesis and degradation pathways involving inosine in purine metabolism.[4][8]

References

Technical Support Center: Normalization Strategies for Inosine-13C5 Metabolomics Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Inosine-13C5 as an internal standard for metabolomics data normalization. It provides essential information through frequently asked questions, a comprehensive troubleshooting guide, detailed experimental protocols, and illustrative diagrams to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

What is this compound and why is it used as an internal standard in metabolomics?

This compound is a stable isotope-labeled form of inosine, where five carbon atoms have been replaced with the heavier 13C isotope.[1] It serves as an ideal internal standard (IS) in mass spectrometry-based metabolomics for several reasons. Due to its almost identical physicochemical properties to the naturally occurring (endogenous) inosine, it co-elutes during chromatographic separation and exhibits similar ionization behavior in the mass spectrometer.[2] This allows researchers to accurately quantify endogenous inosine levels by correcting for variations that can occur during sample preparation, extraction, and analysis.[3]

When is the optimal time to add the this compound internal standard to my samples?

For the most effective normalization, the this compound internal standard should be introduced into your samples at the earliest stage of your experimental workflow.[3] Ideally, this should be done before any sample extraction or cleanup procedures. Adding the IS early ensures that it accounts for any potential loss or degradation of the analyte throughout the entire sample preparation process, leading to more accurate and reliable quantification.[2]

How should I correct for the natural abundance of 13C in my metabolomics data?

Naturally occurring metabolites contain a small fraction of 13C isotopes, which can create interference in the measurement of your 13C-labeled internal standard. Therefore, correcting for this natural isotopic abundance is a crucial step for achieving accurate quantification.[4] This correction is typically performed using specialized software packages and computational algorithms that can effectively de-isotope the raw mass spectrometry data and distinguish the labeled signal from the natural background.[5]

Is it appropriate to use this compound for the normalization of other metabolites?

While this compound is the gold standard for quantifying endogenous inosine, its application for normalizing other metabolites, a practice known as surrogate normalization, should be approached with caution. For the highest degree of accuracy in quantification, the internal standard should be as chemically and physically similar to the target analyte as possible.[3] In cases where a specific stable isotope-labeled standard is unavailable for another metabolite of interest, a representative internal standard from a panel that encompasses various chemical classes may be considered.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the normalization of metabolomics data using this compound.

IssuePossible CauseSuggested Solution
High Variability in this compound Signal Across Samples Inconsistent Spiking of Internal Standard: Inaccurate or variable amounts of the this compound solution are being added to each sample.- Utilize a calibrated pipette for the addition of the internal standard.- Prepare a master mix of the IS solution to be added to all samples, ensuring uniformity.- Vigorously vortex each sample after the addition of the IS to ensure thorough mixing.[7]
Degradation of Internal Standard: The this compound may have degraded due to improper storage or handling.- Adhere to the manufacturer's guidelines for storage conditions and stability.- To avoid repeated freeze-thaw cycles, aliquot the IS solution upon receipt.- Perform a quality control check on the IS solution to confirm its purity and concentration.
Instrument Instability: Fluctuations in the performance of the mass spectrometer during the analytical run.- Incorporate quality control (QC) samples (e.g., a pooled sample matrix containing the IS) at regular intervals throughout the analytical batch.- Monitor the signal of the IS in the QC samples to evaluate instrument stability.- If significant signal drift is detected, pause the analysis to perform instrument calibration and any necessary maintenance.
Poor Correlation Between Endogenous Inosine and this compound Signal Matrix Effects (Ion Suppression or Enhancement): Components within the biological matrix (such as salts and lipids) that co-elute with inosine and its IS can interfere with their ionization in the mass spectrometer's source.[8]- Enhance sample cleanup procedures (e.g., through solid-phase extraction) to remove interfering matrix components.[7]- Optimize the chromatographic separation to resolve inosine from any interfering compounds.- If ion suppression is severe, consider evaluating alternative ionization sources (e.g., APCI instead of ESI).
Non-linear Detector Response: The detector of the mass spectrometer may be saturated due to high concentrations of inosine or the internal standard.- Dilute the samples to ensure that the analyte concentrations fall within the linear dynamic range of the instrument.- To assess the linearity of the response, prepare a calibration curve with a broad range of concentrations.
Inaccurate Quantification of Endogenous Inosine Isotopic Impurity of this compound: The this compound standard may contain a minor fraction of the unlabeled (12C) form.- Review the certificate of analysis provided by the manufacturer to determine the isotopic purity of the standard.[1]- Employ data processing software capable of correcting for isotopic impurities.
Incorrect Concentration of the Internal Standard Stock Solution: Errors made during the preparation of the this compound stock solution.- Exercise precision when preparing the stock solution by using a calibrated balance and volumetric flasks.- If feasible, independently verify the concentration of the stock solution.

Experimental Protocols

Protocol 1: Normalization of Inosine in Plasma Samples using this compound and LC-MS

This protocol outlines a general workflow for the quantification of inosine in human plasma samples.

1. Materials:

  • Human plasma samples

  • This compound (isotopic enrichment >99%)[1]

  • Methanol, Acetonitrile, Formic acid, and Water (all LC-MS grade)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • LC-MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

2. Sample Preparation:

  • Prepare Internal Standard Spiking Solution: Create a 1 mg/mL stock solution of this compound in methanol. From this, prepare a 1 µg/mL working spiking solution in methanol.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation and IS Spiking: To 100 µL of each plasma sample, add 400 µL of ice-cold methanol containing this compound (to a final concentration of 100 ng/mL in the methanol). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the supernatant to autosampler vials for LC-MS analysis.

3. LC-MS Analysis:

  • LC Column: A HILIC column is recommended for separating polar metabolites like inosine.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Operate in positive ion mode using selected reaction monitoring (SRM) or by monitoring accurate masses.

4. Data Analysis:

  • Integrate peak areas for endogenous inosine and this compound.

  • Calculate the response ratio: (Peak Area of Endogenous Inosine) / (Peak Area of this compound).

  • Generate a calibration curve using known concentrations of unlabeled inosine.

  • Determine the concentration of endogenous inosine in the samples from the calibration curve.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Inosine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Inosine269.1137.115
This compound274.1142.115
Note: These parameters are illustrative and require optimization for your specific instrument.

Table 2: Example Quantitative Data from a Sample Analysis

Sample IDEndogenous Inosine Peak AreaThis compound Peak AreaResponse RatioCalculated Concentration (µM)
Control 11.25E+052.50E+050.502.5
Control 21.30E+052.48E+050.522.6
Treated 12.50E+052.52E+050.995.0
Treated 22.60E+052.49E+051.045.2

Mandatory Visualization

Inosine_Metabolism_and_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_signaling Adenosine Receptor Signaling ATP_ext ATP ADP_ext ADP ATP_ext->ADP_ext CD39 AMP_ext AMP ADP_ext->AMP_ext CD39 ADO_ext Adenosine AMP_ext->ADO_ext CD73 INO_ext Inosine ADO_ext->INO_ext ADA ADO_int Adenosine ADO_ext->ADO_int ENTs A2AR A2A Receptor ADO_ext->A2AR INO_int Inosine INO_ext->INO_int ENTs INO_ext->A2AR ATP_int ATP ADP_int ADP ADP_int->ATP_int AMP_int AMP AMP_int->ADP_int ADO_int->AMP_int AK ADO_int->INO_int ADA IMP IMP INO_int->IMP Hypoxanthine Hypoxanthine INO_int->Hypoxanthine PNP Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric Acid Xanthine->Uric_Acid XO AC Adenylyl Cyclase A2AR->AC Gs cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK12 ERK1/2 PKA->ERK12 key Key: ADA: Adenosine Deaminase PNP: Purine Nucleoside Phosphorylase XO: Xanthine Oxidase AK: Adenosine Kinase ENTs: Equilibrative Nucleoside Transporters CD39/CD73: Ectonucleotidases

Inosine Metabolism and Signaling Pathway

experimental_workflow start Start: Biological Sample (e.g., Plasma) step1 Spike with this compound Internal Standard start->step1 step2 Protein Precipitation (e.g., with cold methanol) step1->step2 step3 Centrifugation step2->step3 step4 Collect Supernatant step3->step4 step5 Dry Down (e.g., N2 stream) step4->step5 step6 Reconstitute in Initial Mobile Phase step5->step6 step7 LC-MS/MS Analysis step6->step7 step8 Data Processing: Peak Integration, Ratio Calculation step7->step8 step9 Quantification using Calibration Curve step8->step9 end End: Normalized Inosine Concentration step9->end

Experimental Workflow for this compound Normalization

References

Technical Support Center: Overcoming Challenges in Inosine-13C5 Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments involving Inosine-13C5.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound experiments, from sample preparation to data analysis.

Problem 1: Low or No Detectable this compound Signal in Mass Spectrometry

Possible Causes & Solutions

CauseRecommended Action
Inefficient Cell Lysis/Extraction Ensure complete cell lysis to release intracellular metabolites. Use a validated extraction protocol for polar metabolites, such as a cold methanol/water/chloroform extraction.
Degradation of this compound Inosine can be metabolized or degraded.[1] Ensure rapid quenching of metabolic activity by snap-freezing cell pellets in liquid nitrogen and keeping samples cold during extraction.
Suboptimal LC-MS Conditions Optimize liquid chromatography separation to ensure this compound is not co-eluting with interfering compounds. Verify mass spectrometer settings, including ionization source parameters and mass analyzer settings, for optimal detection of inosine.
Incorrect Mass-to-Charge Ratio (m/z) Monitored The protonated molecule of this compound ([M+H]+) has a theoretical m/z of 274.10. Verify that you are monitoring the correct m/z in your mass spectrometer method.

Problem 2: High Variability in this compound Measurements Across Replicates

Possible Causes & Solutions

CauseRecommended Action
Inconsistent Sample Handling Standardize all sample handling steps, from cell seeding density and treatment times to the timing of quenching and extraction.
Matrix Effects in Mass Spectrometry Matrix effects, such as ion suppression or enhancement, can lead to variability. Use a stable isotope-labeled internal standard, ideally a different isotope of inosine not used as a tracer, to normalize for these effects.[2]
Incomplete Isotopic Labeling Equilibrium If performing steady-state analysis, ensure that the cells have reached isotopic steady state with the this compound tracer. This can be verified by performing a time-course experiment to see when the isotopic enrichment of downstream metabolites plat.

Problem 3: Unexpected Isotopologue Distribution for this compound and its Metabolites

Possible Causes & Solutions

CauseRecommended Action
Natural Isotope Abundance The presence of naturally occurring heavy isotopes (e.g., 13C, 15N) in your sample will contribute to the mass isotopomer distribution. This is especially important to correct for when analyzing metabolites with a low level of induced labeling.[3]
In-source Fragmentation Fragmentation of the this compound molecule can occur in the ion source of the mass spectrometer, leading to the appearance of unexpected lower mass ions.[4] Optimize source conditions to minimize in-source fragmentation.
Co-eluting Isobaric Compounds A compound with the same nominal mass as an this compound isotopologue may co-elute, leading to an incorrect mass isotopomer distribution. Improve chromatographic separation to resolve these compounds.
Metabolic Cycling Inosine can be part of futile cycles where it is degraded and resynthesized, which can affect the labeling pattern of its downstream metabolites.[5]

Frequently Asked Questions (FAQs)

General

  • What is this compound and what is it used for? this compound is a stable isotope-labeled version of inosine, where five carbon atoms in the ribose sugar moiety are replaced with the heavy isotope 13C.[6] It is commonly used as a tracer in metabolic studies to track the fate of the ribose portion of inosine through various metabolic pathways, such as the pentose phosphate pathway and glycolysis.[6] It can also be used as an internal standard for the quantification of unlabeled inosine.[6]

  • What are the main metabolic pathways of inosine? Inosine is a purine nucleoside that plays a central role in purine metabolism.[7] It can be catabolized to hypoxanthine and ribose-1-phosphate by the enzyme purine nucleoside phosphorylase (PNP).[7] Hypoxanthine can then be further metabolized to xanthine and uric acid.[7] Inosine can also be formed from the deamination of adenosine.[7]

Experimental Design & Execution

  • How do I determine the optimal concentration of this compound to use in my cell culture? The optimal concentration depends on the cell type and the specific metabolic pathway being investigated. It is recommended to perform a dose-response experiment to determine a concentration that results in sufficient labeling of downstream metabolites without causing cellular toxicity.

  • How long should I incubate my cells with this compound? The incubation time required to reach isotopic steady state varies depending on the metabolic pathway and the turnover rate of the metabolites of interest. A time-course experiment is recommended to determine the point at which the isotopic enrichment of key metabolites no longer increases.

Data Interpretation

  • How do I correct for the natural abundance of stable isotopes in my data? Correction for natural isotope abundance is crucial for accurate interpretation of mass isotopomer distributions.[3] Several algorithms and software packages are available to perform this correction, which typically involves using the known natural abundance of all elements in the molecule.

  • What do the different mass isotopologues (M+1, M+2, etc.) of a metabolite labeled with this compound represent? The mass isotopologues represent the different forms of a metabolite with varying numbers of 13C atoms incorporated from the this compound tracer. For example, if a downstream metabolite is synthesized using the 5-carbon ribose from this compound, you would expect to see a significant increase in the M+5 isotopologue. The distribution of these isotopologues provides information about the activity of different metabolic pathways.

Experimental Protocols

Detailed Methodology for this compound Labeling and LC-MS Analysis of Intracellular Metabolites

  • Cell Culture and Labeling:

    • Seed cells at a desired density in appropriate culture vessels and allow them to adhere and grow for 24 hours.

    • Prepare labeling medium by supplementing the base medium with a predetermined concentration of this compound.

    • Remove the growth medium and replace it with the this compound labeling medium.

    • Incubate the cells for the desired labeling period, as determined by a time-course experiment.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold 80% methanol (pre-chilled to -80°C) to the cells to quench metabolic activity and extract metabolites.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extract completely using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis, typically a mixture of water and an organic solvent compatible with your chromatography method.

    • Vortex and centrifuge the reconstituted sample to remove any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

  • LC-MS Analysis:

    • Use a liquid chromatography method optimized for the separation of polar metabolites. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating nucleosides and related metabolites.

    • The mass spectrometer should be operated in positive ion mode for the detection of protonated inosine and its metabolites.

    • Set up a targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method to detect the specific m/z values of the expected labeled and unlabeled metabolites.

Mandatory Visualizations

Purine_Metabolism cluster_DeNovo De Novo Synthesis cluster_Salvage Salvage Pathway cluster_Interconversion Interconversion & Degradation PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps GMP GMP IMP->GMP AMP AMP IMP->AMP Inosine Inosine IMP->Inosine Hypoxanthine Hypoxanthine Hypoxanthine->IMP HPRT Xanthine Xanthine Hypoxanthine->Xanthine XO Guanine Guanine Guanine->GMP HPRT Adenine Adenine Adenine->AMP APRT HPRT HPRT APRT APRT Inosine_13C5 This compound (Tracer) Inosine_13C5->Hypoxanthine PNP Inosine->Hypoxanthine PNP Adenosine Adenosine Adenosine->Inosine ADA UricAcid Uric Acid Xanthine->UricAcid XO PNP PNP XO XO ADA ADA Experimental_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Extraction Metabolite Extraction cluster_Analysis LC-MS Analysis & Data Interpretation A 1. Seed Cells B 2. Add this compound Labeling Medium A->B C 3. Incubate for Labeling Period B->C D 4. Quench Metabolism (e.g., Cold Methanol) C->D E 5. Cell Lysis & Protein Precipitation D->E F 6. Collect Supernatant E->F G 7. Sample Preparation (Dry & Reconstitute) F->G H 8. LC-MS Analysis G->H I 9. Data Processing (Peak Integration, Normalization) H->I J 10. Data Interpretation (MFA, Pathway Analysis) I->J

References

Quality control procedures for Inosine-13C5 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of Inosine-13C5 stock solutions.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a stable isotope-labeled version of inosine, where five carbon atoms in the ribose sugar moiety are replaced with the heavy isotope, carbon-13. This labeling makes it a valuable tool in various research applications, including metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.[1] It is often used as a tracer to follow the metabolic fate of inosine or as an internal standard for the accurate quantification of unlabeled inosine in biological samples.[2]

2. What are the recommended solvents for preparing this compound stock solutions?

The most commonly recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[3][4] It is also soluble in methanol and water.[5] For most applications, preparing a high-concentration stock in DMSO is advisable, which can then be diluted into aqueous buffers or cell culture media for working solutions.

3. What are the recommended storage conditions and stability for this compound stock solutions?

Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][6] The recommended storage temperatures and corresponding stability are:

  • -80°C: Stable for up to 6 months.[2]

  • -20°C: Stable for up to 1 month.[2]

4. What are the key quality control parameters for this compound?

The critical quality control parameters for this compound include:

  • Identity: Confirmation of the chemical structure.

  • Chemical Purity: The percentage of the material that is this compound, typically determined by HPLC. A minimum purity of 98% is common.[7]

  • Isotopic Purity/Enrichment: The percentage of the labeled compound that contains the desired number of heavy isotopes. For this compound, a minimum isotopic enrichment of 99% 13C is standard.[7]

  • Concentration: The accurately determined concentration of the stock solution, often verified by quantitative NMR (qNMR).

5. Where can I find the specific quality control data for my lot of this compound?

Detailed quality control data for a specific lot of this compound can be found in the Certificate of Analysis (CoA) provided by the manufacturer.[6][7] The Safety Data Sheet (SDS) will contain information regarding the safe handling and storage of the compound.[8]

Troubleshooting Guides

Solubility and Solution Preparation Issues

Q: My this compound is not dissolving completely in the recommended solvent. What should I do?

A: If you are experiencing solubility issues, you can try the following:

  • Gentle Warming: Warm the solution to 37°C to aid dissolution.[4]

  • Sonication: Use an ultrasonic bath to help break up any precipitate and enhance solubility.[4]

  • Vortexing: Vigorously mix the solution using a vortex mixer.[3] Ensure that the final solution is clear and free of any visible particulates before use.[3]

Q: I see precipitation in my stock solution after storing it in the freezer. Is it still usable?

A: Precipitation upon freezing can occur, especially with aqueous solutions. Before use, bring the vial to room temperature and try to redissolve the precipitate by vortexing or gentle warming. If the precipitate fully redissolves and the solution is clear, it is likely usable. However, if the precipitate does not redissolve, it may indicate degradation or that the storage concentration is too high for the solvent. It is recommended to perform a quality control check, such as HPLC analysis, to confirm the integrity of the solution.

Analytical and Experimental Issues

Q: I am using this compound as an internal standard in an LC-MS experiment, but I am observing a small peak at the mass of the unlabeled inosine. Why is this happening?

A: This is a common observation and is related to the isotopic purity of the stable isotope-labeled (SIL) standard. The synthesis of SIL standards is rarely 100% efficient, meaning a small amount of the unlabeled analyte may be present as an impurity.[9] This can affect the accuracy of quantification, especially for low-concentration samples. It is crucial to verify the purity of the SIL standard by analyzing a high-concentration solution of the standard alone.[9]

Q: My HPLC chromatogram shows unexpected peaks. What could be the cause?

A: Unexpected peaks in an HPLC chromatogram can arise from several sources:

  • Degradation: Inosine can degrade under certain conditions, such as acidic or oxidative stress.[10] Ensure that your stock solution has been stored properly and has not exceeded its recommended shelf life.

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated HPLC system can introduce extraneous peaks.[11] Prepare fresh mobile phase and flush the system thoroughly.

  • Sample Matrix Effects: If analyzing a complex biological sample, components of the matrix may be co-eluting with your analyte. Optimize your sample preparation and chromatographic method to improve resolution.

A detailed HPLC troubleshooting guide can be found in the experimental protocols section below.

Q: The concentration of my stock solution determined by qNMR is lower than expected. What are the potential reasons?

A: Discrepancies in qNMR concentration determination can be due to:

  • Weighing Errors: Inaccurate weighing of the this compound or the internal standard is a common source of error.[12]

  • Incomplete Dissolution: Ensure that both the analyte and the internal standard are fully dissolved in the NMR solvent.[12]

  • Improper Acquisition Parameters: Using a relaxation delay (D1) that is too short (less than 5 times the longest T1 relaxation time) can lead to inaccurate integration and underestimation of the concentration.[1]

  • Integration Errors: Incorrect phasing, baseline correction, or integration of the NMR signals will lead to inaccurate results.[12]

Quantitative Data Summary

The following tables provide typical specifications for this compound and an example of data that might be found on a Certificate of Analysis.

Table 1: Typical Product Specifications for this compound

ParameterSpecificationMethod
Appearance White to Off-white SolidVisual
Chemical Purity ≥ 98.0%HPLC
Isotopic Enrichment ≥ 99 atom % 13CMass Spectrometry
Identity Conforms to structure1H-NMR, Mass Spectrometry

Table 2: Example Certificate of Analysis Data

TestSpecificationResult
Visual Appearance White to Off-white SolidConforms
Chemical Purity (HPLC) ≥ 98.0%99.5%
Isotopic Enrichment ≥ 99 atom % 13C99.2%
1H-NMR Conforms to structureConforms
Mass Spectrum Conforms to structureConforms

Experimental Protocols and Workflows

General Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of a newly prepared this compound stock solution.

QC_Workflow cluster_prep 1. Solution Preparation cluster_qc 2. Quality Control Testing cluster_storage 3. Aliquoting & Storage cluster_stability 4. Stability Assessment prep Weigh this compound and dissolve in appropriate solvent visual Visual Inspection (Clarity, Color, Particulates) prep->visual Initial QC identity Identity Confirmation (LC-MS) visual->identity purity Chemical & Isotopic Purity (HPLC, LC-MS) identity->purity conc Concentration Determination (qNMR) purity->conc aliquot Aliquot into single-use vials conc->aliquot If passes QC store Store at recommended temperature (-20°C or -80°C) aliquot->store stability Periodic re-analysis of purity and concentration store->stability Long-term

General Quality Control Workflow for this compound Stock Solutions.
Detailed Experimental Protocols

1. Visual Inspection

  • Objective: To ensure the solution is clear, colorless, and free from visible particulates.

  • Methodology:

    • Hold the vial containing the stock solution against a well-lit white and black background.[13]

    • Gently swirl the vial and observe for any undissolved material, precipitates, or foreign particles.[13]

    • Assess the color and clarity of the solution. It should be colorless and free of any haze or turbidity.

  • Acceptance Criteria: The solution must be clear, colorless, and free of any visible particulates.

2. Identity Confirmation by LC-MS

  • Objective: To confirm the molecular weight of this compound.

  • Methodology:

    • Prepare a dilute solution of this compound (e.g., 1 µg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).

    • Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source in positive ion mode.

    • Acquire a full scan mass spectrum.

  • Acceptance Criteria: The observed mass of the protonated molecule [M+H]+ should correspond to the theoretical mass of this compound (C513C5H12N4O5), which is approximately 274.19 g/mol .

3. Chemical Purity by HPLC-UV

  • Objective: To determine the percentage of this compound relative to any impurities.

  • Methodology:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of methanol and a buffer (e.g., 0.1% formic acid in water).[10]

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 259 nm.[10]

      • Injection Volume: 10 µL.

    • Prepare a sample of the this compound stock solution at a suitable concentration (e.g., 0.1 mg/mL).

    • Inject the sample into the HPLC system and record the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks.

  • Acceptance Criteria: The area of the this compound peak should be ≥ 98.0% of the total peak area.

4. Isotopic Purity by LC-MS

  • Objective: To determine the isotopic enrichment of the this compound.

  • Methodology:

    • Use an LC-MS system with high mass accuracy and resolution (e.g., TOF or Orbitrap).

    • Prepare a solution of this compound and infuse it directly or analyze it via LC-MS.

    • Acquire a high-resolution mass spectrum of the molecular ion.

    • Extract the ion chromatograms for the different isotopologues (M, M+1, M+2, etc.).

    • Calculate the isotopic distribution and correct for the natural abundance of other isotopes (e.g., 15N, 17O, 18O).

  • Acceptance Criteria: The isotopic enrichment of the 13C5-labeled species should be ≥ 99.0%.

5. Concentration Determination by qNMR

The following diagram outlines the workflow for determining the concentration of an this compound stock solution using qNMR.

qNMR_Workflow cluster_sample_prep 1. Sample Preparation cluster_acquisition 2. NMR Data Acquisition cluster_processing 3. Data Processing cluster_calculation 4. Concentration Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve both in a known volume of deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard (IS) weigh_is->dissolve setup Optimize parameters (e.g., D1 > 5xT1, 90° pulse) dissolve->setup acquire Acquire 1H NMR spectrum setup->acquire phase_baseline Phase and baseline correct the spectrum acquire->phase_baseline integrate Integrate non-overlapping peaks of analyte and IS phase_baseline->integrate calculate Use qNMR equation to determine concentration integrate->calculate

Workflow for Concentration Determination by qNMR.
  • Objective: To accurately determine the molar concentration of the this compound stock solution.

  • Methodology:

    • Sample Preparation:

      • Accurately weigh a known amount of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[1]

      • Accurately add a known volume or weight of the this compound stock solution to the same NMR tube.

      • Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both components completely.

    • NMR Acquisition:

      • Acquire a quantitative 1H NMR spectrum.

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard.[1]

      • Use a calibrated 90° pulse angle.[1]

      • Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[12]

    • Data Processing:

      • Carefully phase and baseline correct the spectrum.

      • Integrate a well-resolved, non-overlapping peak for this compound and a peak for the internal standard.

    • Calculation:

      • Use the following equation to calculate the concentration of this compound: Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / MWIS) * (MWanalyte / Vanalyte) * PIS Where:

        • C = Concentration

        • I = Integral value

        • N = Number of protons for the integrated signal

        • m = mass

        • MW = Molecular weight

        • V = Volume

        • P = Purity of the standard

Inosine Signaling Pathway

Inosine, similar to adenosine, can exert its biological effects through interaction with adenosine receptors (A1, A2A, A2B, and A3).[6] The activation of A1 and A2A receptors, in particular, leads to downstream signaling cascades that modulate cellular function.

Inosine_Signaling Inosine Inosine / Adenosine A1R A1 Receptor Inosine->A1R A2AR A2A Receptor Inosine->A2AR Gi Gi A1R->Gi activates Gs Gs A2AR->Gs activates ERK ERK1/2 A2AR->ERK activates AC Adenylyl Cyclase (AC) Gi->AC inhibits Response_Inhibit Inhibitory Cellular Response Gi->Response_Inhibit leads to Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Response_Stimulate Stimulatory Cellular Response PKA->Response_Stimulate phosphorylates targets ERK->Response_Stimulate phosphorylates targets

Simplified Inosine/Adenosine Signaling via A1 and A2A Receptors.

References

Enhancing the sensitivity of Inosine-13C5 detection in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the sensitivity of Inosine-13C5 detection in biological samples.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during experimental workflows.

Part 1: Sample Preparation and Extraction

Question 1: I am observing low recovery of this compound from my plasma samples. What are the likely causes and solutions?

Answer: Low recovery is a common issue that can significantly impact sensitivity. The primary causes are often related to inefficient protein precipitation or suboptimal solid-phase extraction (SPE) procedures.

  • Inefficient Protein Precipitation: Incomplete removal of proteins can lead to ion suppression and loss of the analyte.

    • Solution: Ensure the correct ratio of organic solvent (e.g., acetonitrile or methanol) to plasma is used. A common starting point is a 3:1 or 4:1 ratio (solvent:plasma). Vortex the mixture vigorously and ensure adequate incubation time at a low temperature (e.g., -20°C for 20 minutes) to maximize protein precipitation.

  • Suboptimal Solid-Phase Extraction (SPE): The choice of SPE sorbent and the elution solvent are critical for efficient recovery.

    • Solution: For a polar compound like inosine, a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE sorbent is often effective.[1] Optimize the pH of the loading and wash solutions to ensure proper retention of this compound. The elution solvent should be strong enough to desorb the analyte completely; a mixture of methanol or acetonitrile with a small percentage of a weak acid or base might be necessary.

Question 2: How can I minimize matrix effects that are suppressing my this compound signal?

Answer: Matrix effects, caused by co-eluting endogenous components from the biological matrix, are a major source of signal suppression in LC-MS analysis.

  • Strategies to Mitigate Matrix Effects:

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[2]

    • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient profile, changing the column chemistry (e.g., using a HILIC column for polar compounds), or modifying the mobile phase composition.

    • Dilution: If the signal intensity is sufficient, diluting the sample can reduce the concentration of interfering matrix components.

    • Use of a Stable Isotope-Labeled Internal Standard: Since you are already using this compound, if it is being used as an internal standard to quantify endogenous inosine, this is the best approach to compensate for matrix effects as it will be affected similarly to the analyte. If this compound is the analyte of interest, a different stable isotope-labeled inosine (e.g., Inosine-15N4) could be used as an internal standard.

Part 2: LC-MS/MS Method Development and Optimization

Question 3: I have a weak signal for this compound. How can I optimize the mass spectrometer settings to enhance sensitivity?

Answer: Optimizing the mass spectrometer parameters is crucial for maximizing the signal intensity of your analyte.

  • Key MS Parameters to Optimize:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for inosine.[3] Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to achieve a stable and efficient ionization of this compound.

    • Multiple Reaction Monitoring (MRM) Transitions: The selection of precursor and product ions is critical for sensitivity and specificity.

      • Precursor Ion: For this compound, the protonated molecule [M+H]+ will have an m/z of 274.1, which is 5 Da higher than unlabeled inosine (m/z 269.1).[3][4]

      • Product Ions: The fragmentation of the ribose moiety is a common pathway for nucleosides. A prominent product ion for inosine is the protonated hypoxanthine base at m/z 137.1.[3] For this compound, the corresponding product ion from the labeled base would be expected at m/z 142.1 (if the 13C labels are on the base) or remain at m/z 137.1 if the labels are on the ribose sugar. The most common this compound has the labels on the ribose moiety, so the primary product ion would be the unlabeled hypoxanthine base. Therefore, the most sensitive MRM transition is likely m/z 274.1 → 137.1.

    • Collision Energy (CE): The collision energy applied in the collision cell directly affects the fragmentation efficiency and, consequently, the intensity of the product ions. This parameter must be optimized for each specific MRM transition. A collision energy ramp experiment can be performed to determine the optimal value that yields the highest product ion intensity.

    • Dwell Time: Increasing the dwell time for the MRM transition of this compound can improve the signal-to-noise ratio, but it may reduce the number of data points across the chromatographic peak. A balance needs to be found to ensure both good signal intensity and sufficient data points for accurate peak integration.

Question 4: My retention time for this compound is shifting between injections. What could be the cause?

Answer: Retention time shifts can compromise the reliability of your analysis.

  • Common Causes and Solutions:

    • Column Equilibration: Insufficient column equilibration between injections can lead to drifting retention times. Ensure that the column is adequately equilibrated with the initial mobile phase conditions before each injection.

    • Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of mobile phase components can cause shifts. Prepare fresh mobile phases regularly and ensure accurate composition.

    • Column Temperature: Fluctuations in the column oven temperature can affect retention time. Ensure the column compartment temperature is stable and consistent.

    • Column Contamination: Buildup of matrix components on the column can alter its chemistry and lead to retention time shifts. Use a guard column and implement a regular column washing procedure.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative parameters for the analysis of inosine in biological samples, which can be adapted for this compound.

Table 1: LC-MS/MS Method Parameters for Inosine Analysis in Human Plasma

ParameterValueReference
Liquid Chromatography
ColumnC18 reverse-phase column[3]
Mobile Phase AWater with 0.1% formic acid[5]
Mobile Phase BAcetonitrile with 0.1% formic acid[5]
Flow Rate0.3 - 0.5 mL/min[3]
Injection Volume5 - 20 µL[5]
Mass Spectrometry
Ionization ModeESI Positive[3]
MRM Transition (Inosine)m/z 269.1 → 137.1[3]
MRM Transition (this compound)m/z 274.1 → 137.1Inferred
Dwell Time100 - 200 msGeneral Practice
Collision EnergyOptimized for specific instrument[6]

Table 2: Typical Performance Characteristics for Inosine Quantification

ParameterValueReference
Linearity Range28.5 to 912.0 ng/mL[3]
Lower Limit of Quantification (LLOQ)28.5 ng/mL[3]
Accuracy96.9% - 103.8%[3]
Precision (Intra- and Inter-day)< 15% RSD[3]
Extraction Recovery98.9% - 102.3%[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is adapted from a method for unlabeled inosine and is suitable for this compound.[3]

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • To 200 µL of plasma, add an appropriate amount of this compound internal standard (if this compound is not the analyte).

    • Add 600 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Biological Sample (Plasma) precip Protein Precipitation (Acetonitrile) plasma->precip Add Acetonitrile centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge wash Wash Cartridge load->wash elute Elute this compound wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for this compound extraction from plasma.

troubleshooting_logic cluster_sample_prep_solutions Sample Preparation Solutions cluster_ms_solutions MS Solutions cluster_lc_solutions LC Solutions start Low this compound Signal check_sample_prep Review Sample Preparation start->check_sample_prep check_ms_params Review MS Parameters start->check_ms_params check_lc_params Review LC Parameters start->check_lc_params optimize_precip Optimize Protein Precipitation check_sample_prep->optimize_precip optimize_spe Optimize SPE Protocol check_sample_prep->optimize_spe optimize_source Optimize Ion Source check_ms_params->optimize_source optimize_mrm Optimize MRM Transitions (Precursor/Product Ions) check_ms_params->optimize_mrm optimize_ce Optimize Collision Energy check_ms_params->optimize_ce check_column Check Column Performance check_lc_params->check_column check_mobile_phase Check Mobile Phase check_lc_params->check_mobile_phase check_for_leaks Check for System Leaks check_lc_params->check_for_leaks check_recovery Perform Recovery Experiment optimize_spe->check_recovery

Caption: Troubleshooting logic for low this compound signal intensity.

inosine_pathway cluster_purine_metabolism Purine Metabolism AMP AMP IMP IMP (Inosine Monophosphate) AMP->IMP AMP Deaminase Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase IMP->Inosine 5'-Nucleotidase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: Simplified metabolic pathway of inosine.

References

Technical Support Center: Best Practices for Culturing Cells with Inosine-13C5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Inosine-13C5 in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices, troubleshooting, and frequently asked questions (FAQs) related to metabolic labeling experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in cell culture?

This compound is a stable isotope-labeled version of the purine nucleoside inosine. It contains five Carbon-13 (¹³C) atoms in its ribose sugar component. In cell culture, it serves as a metabolic tracer.[1][2] When introduced to cells, this compound is taken up and incorporated into newly synthesized RNA through the purine salvage pathway. By using techniques like mass spectrometry, researchers can track the ¹³C label to elucidate the dynamics of RNA synthesis, turnover, and other metabolic pathways involving purines.[3][4]

Q2: How do cells uptake and metabolize this compound?

Cells primarily utilize the purine salvage pathway to metabolize exogenous inosine.[5][6][7] This pathway is a recycling mechanism for purine bases. Inosine is converted to inosine monophosphate (IMP), a central precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are the building blocks of RNA and DNA.[5][6][8] The key enzyme in this conversion is hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5]

Q3: What is the recommended storage for this compound powder and stock solutions?

  • Powder: Store at -20°C for up to 3 years.[9]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot and store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. Avoid repeated freeze-thaw cycles.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

It is crucial to prepare a sterile, accurate stock solution of this compound for consistent experimental results.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). Use the table below for guidance.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming and sonication may be necessary for higher concentrations.[10]

  • Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Stock Solution Preparation Table:

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
1 mM3.66 mL18.30 mL
5 mM732 µL3.66 mL
10 mM366 µL1.83 mL

Note: This table is based on a molecular weight of 273.19 g/mol for this compound.[3][9]

Protocol 2: Determining Optimal this compound Concentration and Labeling Time

The ideal concentration and duration for labeling can vary between cell types. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

A. Dose-Response Experiment (Optimizing Concentration):

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase during the experiment.

  • Preparation of Labeling Media: Prepare a series of complete cell culture media containing different final concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM). Include a vehicle control (DMSO only).

  • Labeling: After the cells have adhered and are in the log phase, replace the existing medium with the prepared labeling media.

  • Incubation: Incubate the cells for a fixed period, for example, 24 hours.[1]

  • Cell Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as an MTT, resazurin, or ATP-based assay.[11][12]

  • Analysis: Choose the highest concentration of this compound that does not significantly impact cell viability for your subsequent experiments.

B. Time-Course Experiment (Optimizing Labeling Duration):

  • Cell Seeding: Plate your cells as described above.

  • Labeling: Using the optimal concentration determined from the dose-response experiment, replace the medium with the this compound labeling medium.

  • Incubation and Harvesting: Harvest cells at different time points (e.g., 4, 8, 12, 24, 48 hours).

  • Analysis of Incorporation: Extract RNA from the harvested cells and analyze the incorporation of this compound using LC-MS/MS.

  • Determination of Optimal Time: The optimal labeling time is typically when the incorporation of the label into the target molecules reaches a plateau or a desired level for detection without causing adverse cellular effects.

Protocol 3: Sample Preparation for LC-MS/MS Analysis of this compound Incorporation into RNA

This protocol outlines the general steps for extracting and preparing RNA for the analysis of ¹³C-labeled inosine.

Materials:

  • TRIzol or other RNA extraction reagent

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • LC-MS grade water and solvents

  • Ammonium acetate buffer

Procedure:

  • Cell Harvesting: Harvest cells after the desired labeling period.

  • RNA Extraction: Extract total RNA from the cell pellet using a standard protocol such as TRIzol extraction. Ensure high purity of the extracted RNA.

  • RNA Digestion:

    • Digest the purified RNA to its constituent nucleosides. A common method involves a two-step enzymatic digestion:

      • Incubate the RNA with Nuclease P1 to digest it into 5'-mononucleotides.

      • Follow this with incubation with Bacterial Alkaline Phosphatase (BAP) to dephosphorylate the mononucleotides into nucleosides.

  • Sample Cleanup: After digestion, the sample may need to be cleaned up to remove enzymes and other interfering substances. This can be done using solid-phase extraction (SPE) or filtration.

  • LC-MS/MS Analysis:

    • Resuspend the final sample in an appropriate solvent for LC-MS analysis.

    • Separate the nucleosides using a suitable liquid chromatography method, typically a C18 reversed-phase column with a gradient elution.[13]

    • Detect and quantify the labeled and unlabeled inosine using a high-resolution mass spectrometer.[3][14]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Cell Viability or Proliferation - this compound concentration is too high, causing cytotoxicity. - Solvent (e.g., DMSO) concentration is too high. - General cell culture issues (e.g., contamination, poor cell health).- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). - Review basic cell culture practices for sterility and cell line maintenance.
Poor Incorporation of this compound - Labeling time is too short. - Cell line has low activity of the purine salvage pathway. - Competition from unlabeled nucleosides in the culture medium (e.g., from serum). - Inefficient downstream analysis (e.g., poor RNA extraction or digestion).- Increase the labeling incubation time. Perform a time-course experiment to determine the optimal duration. - Consider using a different cell line if the purine salvage pathway is not sufficiently active. - Use dialyzed fetal bovine serum (dFBS) to reduce the concentration of competing unlabeled nucleosides. - Optimize your RNA extraction and digestion protocols to ensure complete recovery and processing of the labeled RNA.
High Background Signal in LC-MS/MS - Incomplete removal of unincorporated this compound. - Contamination from the cell culture medium or reagents. - Matrix effects during mass spectrometry analysis.- Ensure cells are thoroughly washed with ice-cold PBS before cell lysis and RNA extraction. - Use high-purity, LC-MS grade reagents and solvents. - Optimize sample cleanup procedures and chromatographic separation to minimize matrix effects. The use of an internal standard is also recommended.
Inconsistent Results Between Experiments - Variation in cell density or growth phase at the time of labeling. - Inaccurate preparation of this compound stock or labeling media. - Inconsistent incubation times. - Instability of this compound in the culture medium.- Standardize cell seeding density and ensure cells are in a consistent growth phase (e.g., mid-logarithmic) for all experiments. - Prepare fresh stock solutions and labeling media for each experiment, or use properly stored aliquots. - Maintain precise and consistent incubation times. - While generally stable, prepare fresh labeling medium if instability is suspected.

Visualizations

Metabolic Pathway of this compound Incorporation

Inosine_Metabolism cluster_0 Purine Salvage Pathway Inosine_13C5 Inosine-¹³C₅ (extracellular) Inosine_13C5_intra Inosine-¹³C₅ (intracellular) Inosine_13C5->Inosine_13C5_intra Nucleoside Transporter Hypoxanthine Hypoxanthine Inosine_13C5_intra->Hypoxanthine PNP Ribose1P_13C5 Ribose-1-phosphate-¹³C₅ Inosine_13C5_intra->Ribose1P_13C5 PNP IMP_13C5 IMP-¹³C₅ Hypoxanthine->IMP_13C5 HGPRT AMP_13C5 AMP-¹³C₅ IMP_13C5->AMP_13C5 GMP_13C5 GMP-¹³C₅ IMP_13C5->GMP_13C5 RNA_13C5 RNA-¹³C₅ AMP_13C5->RNA_13C5 GMP_13C5->RNA_13C5 PRPP PRPP PRPP->IMP_13C5

Caption: this compound is incorporated into RNA via the purine salvage pathway.

General Experimental Workflow for this compound Labeling

Experimental_Workflow start Start: Seed Cells prep_media Prepare Labeling Medium with Inosine-¹³C₅ start->prep_media label_cells Incubate Cells with Labeling Medium prep_media->label_cells viability Optional: Assess Cell Viability label_cells->viability harvest Harvest Cells viability->harvest Viability OK extract_rna Extract Total RNA harvest->extract_rna digest_rna Digest RNA to Nucleosides extract_rna->digest_rna lcms LC-MS/MS Analysis digest_rna->lcms data_analysis Data Analysis: Determine ¹³C Incorporation lcms->data_analysis end End: Interpret Results data_analysis->end

Caption: A typical workflow for a cell culture experiment using this compound.

References

Validation & Comparative

A Head-to-Head Comparison: Inosine-13C5 vs. 13C6-Glucose for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the choice of isotopic tracer is a critical decision that dictates the scope and precision of experimental outcomes. This guide provides an objective comparison of two key tracers, Inosine-13C5 and 13C6-glucose, supported by experimental data to illuminate their respective strengths and applications in metabolic tracing.

Metabolic tracing, a cornerstone of modern biomedical research, allows for the detailed mapping of nutrient flow through intricate biochemical networks. While 13C6-glucose has long been the gold standard for interrogating central carbon metabolism, emerging evidence highlights the unique utility of this compound in dissecting purine metabolism and its interplay with core energy pathways. This comparison will delve into the performance of each tracer, providing insights into their distinct applications, and offering detailed experimental protocols for their use.

At a Glance: Key Differences and Applications

FeatureThis compound13C6-Glucose
Primary Metabolic Target Pentose Phosphate Pathway (PPP), purine metabolism, ribose synthesisGlycolysis, Tricarboxylic Acid (TCA) Cycle, Pentose Phosphate Pathway (PPP)
Core Application Elucidating the contribution of extracellular nucleosides to cellular energy and biosynthetic pathways.Quantifying the flux of glucose through central carbon metabolism.
Key Insights Reveals the metabolic fate of the ribose moiety of inosine and its entry into glycolysis and the PPP.Provides a comprehensive view of glucose oxidation and its contribution to biomass.
Cellular Context Particularly useful in immune cells (e.g., T-cells) and cancer cells that can utilize alternative carbon sources.Widely applicable across a broad range of cell types and biological systems.

Performance Comparison: Experimental Insights

Recent studies have directly compared the metabolic fate of this compound and 13C6-glucose, particularly in the context of immune cell function. In activated T-cells, for instance, both tracers are extensively metabolized, feeding into the Pentose Phosphate Pathway (PPP), glycolysis, and the Tricarboxylic Acid (TCA) cycle.

A key study demonstrated that in human T-effector cells cultured in glucose-free media, [1',2',3',4',5'-13C5]-Inosine can serve as an alternative carbon source, fueling central carbon metabolism to a degree comparable to [13C6]-Glucose.[1][2] The ribose moiety of inosine, labeled with 13C, is efficiently channeled into the PPP and downstream glycolytic pathways.

Quantitative Data: Fractional Enrichment of Key Metabolites

The following table summarizes the fractional enrichment of key metabolites in activated human T-cells cultured with either this compound or 13C6-glucose. This data, adapted from graphical representations in published literature, illustrates the distinct labeling patterns generated by each tracer.[2]

MetaboliteFractional Enrichment from this compound (M+5 or M+2)Fractional Enrichment from 13C6-Glucose (M+6 or M+3)
Ribose-5-Phosphate (R5P)High (M+5)Moderate (M+5)
Fructose-6-Phosphate (F6P)Moderate (M+5)High (M+6)
Glucose-6-Phosphate (G6P)Moderate (M+5)High (M+6)
LactateHigh (M+3 from ribose)High (M+3)
CitrateModerate (M+2)Moderate (M+2)
α-KetoglutarateModerate (M+2)Moderate (M+2)
MalateModerate (M+2)Moderate (M+2)

Note: The fractional enrichment values are qualitative summaries derived from graphical data. "M+n" denotes the mass isotopologue with 'n' 13C atoms.

These findings highlight that while 13C6-glucose provides a more direct and robust labeling of glycolytic intermediates, this compound is a powerful tool for specifically tracing the contribution of extracellular purine nucleosides to the ribose phosphate pool and its subsequent entry into central carbon metabolism.

Signaling Pathways and Experimental Workflows

The metabolic pathways traced by this compound and 13C6-glucose are interconnected yet distinct in their primary entry points. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for metabolic tracing.

Metabolic Fate of this compound

Inosine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Inosine-13C5_in This compound This compound->Inosine-13C5_in Transport Ribose-1-P-13C5 Ribose-1-Phosphate-13C5 Inosine-13C5_in->Ribose-1-P-13C5 PNP Hypoxanthine Hypoxanthine Inosine-13C5_in->Hypoxanthine PPP Pentose Phosphate Pathway Ribose-1-P-13C5->PPP Glycolysis Glycolysis PPP->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle

Caption: Metabolic fate of this compound.

Metabolic Fate of 13C6-Glucose

Glucose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular 13C6-Glucose 13C6-Glucose 13C6-Glucose_in 13C6-Glucose 13C6-Glucose->13C6-Glucose_in Transport G6P-13C6 Glucose-6-Phosphate-13C6 13C6-Glucose_in->G6P-13C6 Hexokinase PPP Pentose Phosphate Pathway G6P-13C6->PPP Glycolysis Glycolysis G6P-13C6->Glycolysis Pyruvate-13C3 Pyruvate-13C3 Glycolysis->Pyruvate-13C3 TCA_Cycle TCA Cycle Pyruvate-13C3->TCA_Cycle

Caption: Metabolic fate of 13C6-Glucose.

General Experimental Workflow for Metabolic Tracing

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., T-cells, cancer cells) Isotope_Labeling 2. Isotope Labeling (this compound or 13C6-Glucose) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (e.g., cold methanol) Isotope_Labeling->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis (Detection of labeled metabolites) Metabolite_Extraction->LC_MS_Analysis Data_Analysis 5. Data Analysis (Mass isotopomer distribution, flux analysis) LC_MS_Analysis->Data_Analysis

Caption: General experimental workflow.

Experimental Protocols

The following are generalized protocols for metabolic tracing experiments using this compound or 13C6-glucose, followed by LC-MS analysis.

Cell Culture and Isotope Labeling

Objective: To label cellular metabolites by culturing cells in the presence of a 13C-labeled substrate.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium (e.g., RPMI, DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound or 13C6-Glucose (Cambridge Isotope Laboratories or equivalent)

  • 6-well or 10 cm cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells at an appropriate density in culture plates and allow them to adhere and grow for 24 hours.

  • Prepare the labeling medium by supplementing glucose-free and nucleoside-free medium with either this compound or 13C6-glucose to the desired final concentration (e.g., 10 mM for glucose, 100 µM for inosine). Also add dialyzed FBS to minimize interference from unlabeled metabolites.

  • Remove the existing medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the prepared labeling medium to the cells.

  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. The optimal time will depend on the metabolic pathways of interest.

Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites.

Materials:

  • Ice-cold 80% Methanol (LC-MS grade)

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

Procedure:

  • At the end of the labeling period, place the culture plates on ice.

  • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

  • Add a sufficient volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a 10 cm plate).

  • Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.

LC-MS/MS Analysis

Objective: To separate and detect the 13C-labeled metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

General Procedure:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol or a buffer compatible with the LC column).

  • Inject the samples onto an appropriate chromatography column (e.g., a HILIC column for polar metabolites).

  • Develop a gradient elution method to separate the metabolites.

  • The mass spectrometer should be operated in negative ion mode for many central carbon metabolites.

  • Acquire data in full scan mode to detect all mass isotopologues of the targeted metabolites. The mass resolution should be high enough to distinguish between 13C-labeled and unlabeled species.

Data Analysis

Objective: To determine the fractional enrichment and mass isotopomer distribution of labeled metabolites.

Software:

  • Vendor-specific mass spectrometry software for peak integration.

  • Software for natural abundance correction and calculation of mass isotopomer distributions (e.g., MAVEN, El-MAVEN, or custom scripts).

Procedure:

  • Integrate the peak areas for all detected mass isotopologues of each metabolite of interest.

  • Correct the raw peak areas for the natural abundance of 13C.

  • Calculate the fractional enrichment for each metabolite, which represents the percentage of the metabolite pool that is labeled.

  • Determine the mass isotopomer distribution (MID), which shows the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • This data can then be used for metabolic flux analysis to quantify the rates of metabolic pathways.

Conclusion

Both this compound and 13C6-glucose are invaluable tools for metabolic tracing, each offering unique advantages. 13C6-glucose remains the tracer of choice for a comprehensive analysis of central carbon metabolism originating from glucose. In contrast, this compound provides a specialized lens to investigate the metabolic contributions of extracellular nucleosides, a pathway of growing importance in immunology and cancer biology. The selection of the appropriate tracer will ultimately depend on the specific biological question and the metabolic pathways under investigation. By understanding the distinct applications and employing rigorous experimental protocols, researchers can effectively harness the power of these isotopic tracers to unravel the complexities of cellular metabolism.

References

Validating Novel Metabolic Pathways: A Comparative Guide to Inosine-13C5 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of novel metabolic pathways is a critical step in understanding cellular function and identifying new therapeutic targets. This guide provides an objective comparison of Inosine-13C5 with other metabolic tracers and pathway analysis techniques, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate validation strategy.

The elucidation of metabolic networks is fundamental to comprehending cellular physiology in both health and disease. While various techniques exist for pathway analysis, stable isotope tracers, such as this compound, offer a powerful approach to quantitatively track the flow of metabolites through a network, a method known as Metabolic Flux Analysis (MFA). This guide will delve into the application of this compound and compare its utility against other commonly used tracers and alternative computational methods for pathway validation.

Isotopic Tracers for Metabolic Flux Analysis: A Head-to-Head Comparison

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying in vivo metabolic pathway activity. The choice of the isotopic tracer is paramount as it directly influences the precision of the resulting flux estimations. Below is a comparison of this compound with other widely used tracers.

This compound: A Unique Tracer for Nucleotide Metabolism and Beyond

Inosine, a purine nucleoside, can serve as an alternative carbon source for central carbon metabolism, particularly under conditions of glucose restriction. When cells are supplied with Inosine labeled with five Carbon-13 isotopes (this compound), the labeled ribose moiety can enter the pentose phosphate pathway (PPP) and glycolysis. This makes this compound a valuable tool for investigating nucleotide metabolism and its connections to central carbon pathways.

Performance Comparison of Common 13C Tracers

TracerPrimary Metabolic Entry PointKey Pathways IlluminatedAdvantages
This compound Pentose Phosphate Pathway (via ribose-5-phosphate)Nucleotide biosynthesis, Pentose Phosphate Pathway, GlycolysisProvides a unique entry point into central carbon metabolism, ideal for studying purine metabolism and its interplay with glycolysis and the PPP.
[U-13C6]Glucose GlycolysisGlycolysis, Pentose Phosphate Pathway, TCA CycleProvides global labeling of central carbon metabolism, excellent for obtaining a broad overview of metabolic fluxes.
[1,2-13C2]Glucose GlycolysisPentose Phosphate Pathway vs. GlycolysisOptimal for resolving the flux split between the PPP and glycolysis, offering high precision for these pathways.[1][2]
[U-13C5]Glutamine TCA Cycle (via anaplerosis)TCA Cycle, Amino Acid MetabolismPreferred tracer for detailed analysis of the TCA cycle and its connections to amino acid biosynthesis.[1][2]

Experimental Protocols for Metabolic Pathway Validation

13C-Metabolic Flux Analysis (13C-MFA) with this compound

This protocol outlines the general steps for conducting a 13C-MFA experiment using this compound to validate a novel metabolic pathway.

a. Experimental Design:

  • Cell Culture: Culture cells in a defined medium to ensure metabolic and isotopic steady state.

  • Tracer Introduction: Switch the cells to a medium containing a known concentration of this compound. The concentration should be sufficient to achieve significant labeling in the metabolites of interest.

  • Parallel Labeling (Optional but Recommended): To enhance flux resolution, parallel experiments can be conducted using other tracers like [U-13C6]Glucose or [U-13C5]Glutamine.[3]

b. Sample Collection and Preparation:

  • Harvesting: After a predetermined labeling period (to reach isotopic steady state), rapidly quench metabolism and harvest the cells.

  • Metabolite Extraction: Extract metabolites using a suitable solvent system (e.g., 80% methanol).

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites are often derivatized to increase their volatility.

c. Analytical Measurement:

  • Mass Spectrometry: Analyze the isotopic labeling patterns of the extracted metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides the mass isotopomer distributions (MIDs) for key metabolites.[4]

d. Data Analysis and Flux Calculation:

  • Correction for Natural Abundance: Correct the measured MIDs for the natural abundance of 13C.

  • Metabolic Flux Analysis: Utilize computational software (e.g., 13CFLUX2, INCA) to estimate the intracellular fluxes by fitting the experimental MIDs to a stoichiometric model of the metabolic network.[5] This involves an iterative process of minimizing the difference between the simulated and measured labeling patterns.

Alternative Methods for Pathway Validation

Beyond tracer-based approaches, computational methods can be used to analyze metabolomics data and infer pathway activity.

a. Metabolite Set Enrichment Analysis (MSEA)

MSEA is a statistical method used to identify biologically meaningful patterns in metabolite concentration changes. It determines whether a pre-defined set of metabolites (e.g., a metabolic pathway) is significantly enriched in a list of metabolites that are altered under specific experimental conditions.[6][7]

Experimental Protocol for MSEA using MetaboAnalyst:

  • Data Input: Prepare a list of significantly altered metabolite names or a concentration table from your metabolomics experiment.

  • Upload to MetaboAnalyst: Navigate to the "Enrichment Analysis" module in the MetaboAnalyst web server.[8]

  • Select Analysis Type:

    • Over-representation Analysis (ORA): If you have a list of significantly changed metabolites.

    • Quantitative Enrichment Analysis (QEA): If you have a concentration table of all measured metabolites.[4]

  • Choose Metabolite Set Library: Select a relevant library of metabolite sets (e.g., KEGG pathways, SMPDB).

  • Run Analysis: The tool will perform statistical tests (e.g., hypergeometric test for ORA) to identify enriched pathways.

  • Interpret Results: The output will be a list of significantly enriched pathways, often visualized as a network or a table with p-values and enrichment scores.

b. Topological Pathway Analysis (TPA)

TPA goes beyond simple enrichment by considering the position and connectivity of metabolites within a pathway. It evaluates the "impact" of a metabolite based on its importance in the network (e.g., its centrality).[9]

Conceptual Workflow for Topological Pathway Analysis:

  • Metabolic Network Representation: Represent the metabolic network as a graph, where nodes are metabolites and edges are enzymatic reactions.

  • Node Importance Calculation: Calculate a centrality measure for each metabolite node (e.g., betweenness centrality, degree centrality). This quantifies the importance of each metabolite in the network topology.

  • Pathway Impact Score: For each pathway, combine the fold-change values of the metabolites with their centrality measures to calculate a pathway impact score. This score reflects both the magnitude of change and the topological importance of the altered metabolites.

  • Statistical Significance: Determine the statistical significance of the pathway impact scores, often through permutation testing.

Visualizing Metabolic Pathways and Workflows

Clear visualization of metabolic pathways and experimental workflows is crucial for understanding and communicating complex biological data. The following diagrams were generated using Graphviz (DOT language).

cluster_inosine_pathway This compound Metabolism cluster_glucose_pathway Glucose-13C6 Metabolism cluster_glutamine_pathway Glutamine-13C5 Metabolism This compound This compound Ribose-1-P-13C5 Ribose-1-P-13C5 This compound->Ribose-1-P-13C5 PNP Ribose-5-P-13C5 Ribose-5-P-13C5 Ribose-1-P-13C5->Ribose-5-P-13C5 PGM PPP Intermediates-13C PPP Intermediates-13C Ribose-5-P-13C5->PPP Intermediates-13C PPP Glycolytic Intermediates-13C Glycolytic Intermediates-13C PPP Intermediates-13C->Glycolytic Intermediates-13C Non-oxidative PPP TCA Cycle Intermediates-13C TCA Cycle Intermediates-13C Glycolytic Intermediates-13C->TCA Cycle Intermediates-13C PDH [U-13C6]Glucose [U-13C6]Glucose G6P-13C6 G6P-13C6 [U-13C6]Glucose->G6P-13C6 Hexokinase G6P-13C6->Ribose-5-P-13C5 Oxidative PPP G6P-13C6->Glycolytic Intermediates-13C Glycolysis [U-13C5]Glutamine [U-13C5]Glutamine Glutamate-13C5 Glutamate-13C5 [U-13C5]Glutamine->Glutamate-13C5 GLS alpha-KG-13C5 alpha-KG-13C5 Glutamate-13C5->alpha-KG-13C5 GDH/Transaminase alpha-KG-13C5->TCA Cycle Intermediates-13C TCA Cycle cluster_mfa 13C-Metabolic Flux Analysis Workflow cluster_msea Metabolite Set Enrichment Analysis Workflow Start Start Cell Culture Cell Culture Tracer Introduction Tracer Introduction Cell Culture->Tracer Introduction Metabolite Extraction Metabolite Extraction Tracer Introduction->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis Data Processing Data Processing MS Analysis->Data Processing Flux Calculation Flux Calculation Data Processing->Flux Calculation End End Flux Calculation->End Start_MSEA Start Metabolomics Experiment Metabolomics Experiment Identify Significant Metabolites Identify Significant Metabolites Metabolomics Experiment->Identify Significant Metabolites Upload to MetaboAnalyst Upload to MetaboAnalyst Identify Significant Metabolites->Upload to MetaboAnalyst Select Pathway Library Select Pathway Library Upload to MetaboAnalyst->Select Pathway Library Run Enrichment Analysis Run Enrichment Analysis Select Pathway Library->Run Enrichment Analysis Interpret Results Interpret Results Run Enrichment Analysis->Interpret Results End_MSEA End Interpret Results->End_MSEA

References

Cross-Validation of Inosine-13C5 with Other Isotopic Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Inosine-13C5 with other isotopic tracers, primarily [U-13C6]glucose, for metabolic flux analysis. The information presented is based on experimental data from peer-reviewed literature, offering insights into the relative performance of these tracers in elucidating key metabolic pathways.

Introduction to Isotopic Tracers in Metabolic Research

Stable isotope tracers are invaluable tools for dissecting complex metabolic networks. By introducing molecules enriched with heavy isotopes (like 13C) into a biological system, researchers can trace the path of these molecules through various metabolic reactions. This technique, known as metabolic flux analysis (MFA), provides quantitative insights into the rates of metabolic pathways, which is crucial for understanding cellular physiology in both healthy and diseased states. The choice of an appropriate isotopic tracer is critical for the accurate determination of metabolic fluxes, with different tracers offering distinct advantages for interrogating specific pathways.

This compound as a Metabolic Tracer

Inosine, a purine nucleoside, can be utilized by cells as an alternative carbon source, particularly under conditions of glucose restriction. [1′,2′,3′,4′,5′-13C5]Inosine (this compound) is a stable isotope-labeled version of inosine where the five carbon atoms of the ribose sugar moiety are replaced with 13C. This allows for the tracing of the ribose portion of inosine as it enters central carbon metabolism.

The primary entry point of the ribose-13C5 from inosine into central metabolism is through the action of purine nucleoside phosphorylase (PNP), which cleaves inosine into hypoxanthine and ribose-1-phosphate. Ribose-1-phosphate can then enter the pentose phosphate pathway (PPP), a critical pathway for generating NADPH and precursors for nucleotide biosynthesis.

Comparative Analysis: this compound vs. [U-13C6]Glucose

The most direct and well-documented cross-validation of this compound is with [U-13C6]glucose, a universally labeled glucose tracer. A key study by Wang et al. (2020) in Nature Metabolism provides a head-to-head comparison in human effector T cells.[1]

Data Presentation

The following tables summarize the quantitative data on the fractional enrichment of key metabolites in the Pentose Phosphate Pathway (PPP), Glycolysis, and the Krebs Cycle when human effector T cells were cultured with either this compound or [U-13C6]glucose. Fractional enrichment represents the percentage of a metabolite pool that is labeled with the 13C tracer.

Table 1: Fractional Enrichment of Pentose Phosphate Pathway Metabolites [1]

MetaboliteThis compound Fractional Enrichment (%)[U-13C6]Glucose Fractional Enrichment (%)
Ribose-5-phosphate (R5P)~80~50
Sedoheptulose-7-phosphate (S7P)~60~40
Erythrose-4-phosphate (E4P)~50~30
Fructose-6-phosphate (F6P)~70~60
Glucose-6-phosphate (G6P)~60~75

Table 2: Fractional Enrichment of Glycolysis Metabolites [1]

MetaboliteThis compound Fractional Enrichment (%)[U-13C6]Glucose Fractional Enrichment (%)
3-Phosphoglycerate (3PG)~60~70
Phosphoenolpyruvate (PEP)~60~70
Pyruvate~55~65
Lactate~55~65

Table 3: Fractional Enrichment of Krebs Cycle Metabolites [1]

MetaboliteThis compound Fractional Enrichment (%)[U-13C6]Glucose Fractional Enrichment (%)
Citrate~25~35
α-Ketoglutarate (αKG)~20~30
Malate~20~30
Aspartate~20~30

Interpretation of Data:

  • Pentose Phosphate Pathway: this compound leads to a significantly higher fractional enrichment of early PPP intermediates like R5P and S7P compared to [U-13C6]glucose. This is because the ribose from inosine directly enters the non-oxidative branch of the PPP as ribose-1-phosphate. In contrast, glucose must first go through the initial steps of glycolysis and then enter the oxidative or non-oxidative branches of the PPP.

  • Glycolysis and Krebs Cycle: [U-13C6]glucose generally results in a higher fractional enrichment of glycolytic and Krebs cycle intermediates. This is expected as glucose is a primary fuel for these pathways. However, the substantial labeling from this compound in these pathways demonstrates that the ribose moiety is a significant carbon source that can fuel central carbon metabolism.

Experimental Protocols

Cell Culture and Isotopic Labeling

This protocol is based on the methodology described by Wang et al. (2020) for human effector T cells.[1]

  • Cell Type: Human effector T cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For tracer experiments, glucose-free RPMI was used.

  • Isotopic Tracers:

    • [1′,2′,3′,4′,5′-13C5]Inosine (this compound) at a final concentration of 1 mM.

    • [U-13C6]Glucose at a final concentration of 10 mM.

  • Labeling Procedure:

    • Culture human effector T cells to the desired density.

    • Wash the cells with phosphate-buffered saline (PBS) to remove the existing medium.

    • Resuspend the cells in the glucose-free RPMI medium containing either this compound or [U-13C6]glucose.

    • Incubate the cells for 24 hours to achieve isotopic steady-state.

    • After incubation, harvest the cells and quench metabolism by rapidly washing with ice-cold PBS.

    • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

Dual Isotopic Tracer Experiment

A dual-tracer approach using [13C5]inosine and [6,6-D2]glucose can be employed to simultaneously assess the contribution of both carbon sources.

  • Isotopic Tracers:

    • [1′,2′,3′,4′,5′-13C5]Inosine

    • [6,6-D2]Glucose (glucose labeled with deuterium at the 6th carbon position)

  • Labeling Procedure: The labeling procedure is similar to the single tracer experiment, but the medium contains both labeled inosine and labeled glucose at their respective concentrations.

  • Analysis: Mass spectrometry is used to differentiate and quantify the isotopologues containing 13C from inosine and deuterium from glucose.

Metabolite Analysis by IC-UHR-FTMS
  • Instrumentation: Ion Chromatography (IC) coupled to an Ultra-High-Resolution Fourier Transform Mass Spectrometer (UHR-FTMS), such as a Thermo Scientific Q Exactive HF-X.

  • Chromatography:

    • Column: A suitable anion-exchange column for separating polar metabolites.

    • Mobile Phases: A gradient of a low-concentration hydroxide solution (e.g., potassium hydroxide) is typically used.

    • Flow Rate: Optimized for the specific column and separation.

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI) is commonly used for phosphorylated sugars and organic acids.

    • Resolution: Set to a high resolution (e.g., >120,000) to accurately resolve isotopologues.

    • Scan Range: A mass range covering the expected metabolites (e.g., m/z 50-800).

    • Data Analysis: The raw data is processed to identify metabolites based on their accurate mass and retention time. The fractional enrichment of each metabolite is calculated by correcting for the natural abundance of 13C.

Visualizations

Signaling Pathways and Experimental Workflows

Inosine_Metabolism_Pathway Inosine Metabolism and Entry into Central Carbon Metabolism Inosine_13C5 This compound Hypoxanthine Hypoxanthine Inosine_13C5->Hypoxanthine PNP R1P_13C5 Ribose-1-Phosphate-13C5 Inosine_13C5->R1P_13C5 PNP PPP Pentose Phosphate Pathway R1P_13C5->PPP Glycolysis Glycolysis PPP->Glycolysis Nucleotide_Synthesis Nucleotide Synthesis PPP->Nucleotide_Synthesis Krebs_Cycle Krebs Cycle Glycolysis->Krebs_Cycle

Caption: Metabolic fate of this compound.

Isotopic_Tracer_Workflow Experimental Workflow for Isotopic Tracer Analysis Cell_Culture Cell Culture (e.g., Human T cells) Isotopic_Labeling Isotopic Labeling (this compound or Glucose-13C6) Cell_Culture->Isotopic_Labeling Metabolite_Extraction Metabolite Extraction (Quenching & Lysis) Isotopic_Labeling->Metabolite_Extraction IC_UHR_FTMS IC-UHR-FTMS Analysis Metabolite_Extraction->IC_UHR_FTMS Data_Analysis Data Analysis (Fractional Enrichment Calculation) IC_UHR_FTMS->Data_Analysis Biological_Interpretation Biological Interpretation (Metabolic Flux) Data_Analysis->Biological_Interpretation

Caption: Workflow for metabolic flux analysis.

Cross_Validation_Logic Logical Framework for Cross-Validation cluster_inosine This compound Tracer cluster_glucose [U-13C6]Glucose Tracer Inosine_Data Metabolite Labeling Pattern A Comparison Comparative Analysis of Fractional Enrichment Inosine_Data->Comparison Glucose_Data Metabolite Labeling Pattern B Glucose_Data->Comparison Conclusion Conclusions on Differential Pathway Utilization Comparison->Conclusion

Caption: Cross-validation logic diagram.

Conclusion

The cross-validation of this compound with [U-13C6]glucose demonstrates that inosine can serve as a significant carbon source for central carbon metabolism, particularly for the Pentose Phosphate Pathway. While [U-13C6]glucose provides a more comprehensive labeling of glycolysis and the Krebs cycle, this compound is a superior tracer for specifically interrogating the non-oxidative branch of the PPP. The choice between these tracers should be guided by the specific metabolic pathways under investigation. For studies focused on purine metabolism and its interface with central carbon metabolism, especially under nutrient-limited conditions, this compound is an excellent and informative tool. For a general overview of central carbon metabolism, [U-13C6]glucose remains the tracer of choice. Dual-labeling experiments offer a powerful approach to simultaneously quantify the contributions of both substrates to cellular metabolism.

References

Assessing the Biological Equivalence of Inosine-¹³C₅ to Unlabeled Inosine: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of metabolic research, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules through complex biochemical pathways. Inosine, a naturally occurring purine nucleoside, plays a pivotal role in various physiological processes, including immunomodulation and purine metabolism.[1] Consequently, its isotopically labeled counterpart, Inosine-¹³C₅, has emerged as a critical tracer for elucidating these pathways. This guide provides an objective assessment of the biological equivalence of Inosine-¹³C₅ to its unlabeled form, supported by experimental data and detailed methodologies. The fundamental premise underlying the use of Inosine-¹³C₅ as a tracer is its identical biochemical behavior to endogenous inosine, allowing it to be metabolized through the same cellular pathways.

Core Conclusion: Inferred Biological Equivalence

While direct comparative studies quantifying the pharmacokinetics and pharmacodynamics of Inosine-¹³C₅ versus unlabeled inosine are not extensively available, its widespread and successful use in stable isotope-resolved metabolomics (SIRM) studies strongly supports the inference of its biological equivalence. The principle of using a stable isotope-labeled compound as a tracer relies on the assumption that the isotopic substitution does not significantly alter the molecule's biological activity. The successful tracing of ¹³C atoms from Inosine-¹³C₅ through central carbon metabolism in T-cells, as detailed in the experimental data below, provides robust evidence that it is recognized and processed by cellular machinery in the same manner as unlabeled inosine.

Data Presentation: Metabolic Fate of Inosine-¹³C₅ in T-cells

The following table summarizes the key metabolic products identified in human T-effector cells cultured with [1′,2′,3′,4′,5′-¹³C₅]inosine as a metabolic tracer. This data demonstrates that the ribose moiety of inosine is catabolized and enters central metabolic pathways.

Metabolic Pathway¹³C-Labeled Metabolites Detected from [¹³C₅]InosineBiological Significance
Pentose Phosphate Pathway (PPP) R1P, R5P, Sed7P, Ery4P, Fruc6P, G6PProduction of biosynthetic precursors for nucleotide synthesis and NADPH for redox balance.
Glycolysis PEP, Pyruvate, LactateGeneration of ATP and metabolic intermediates.
Krebs Cycle (TCA Cycle) Citrate, α-KG, Succinate, Fumarate, MalateCentral hub for energy production and biosynthesis.

This table is a summary of findings from studies where Inosine-¹³C₅ was used as a tracer to delineate the metabolic pathways of inosine.

Experimental Protocols

Stable Isotope-Resolved Metabolomics (SIRM) of T-cell Metabolism

This protocol outlines the key steps for tracing the metabolism of Inosine-¹³C₅ in cultured T-cells.

1. Cell Culture and Isotope Labeling:

  • Human T-effector cells are cultured in a glucose-free conditioned medium.
  • The medium is supplemented with [1′,2′,3′,4′,5′-¹³C₅]inosine as the sole carbon source.
  • Cells are incubated for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled inosine.

2. Metabolite Extraction:

  • After incubation, the cells are rapidly harvested and washed with a cold saline solution to halt metabolic activity.
  • Metabolites are extracted using a cold solvent mixture, typically 80% methanol, to precipitate proteins and macromolecules.
  • The cell debris is pelleted by centrifugation, and the supernatant containing the metabolites is collected.

3. Metabolite Analysis:

  • The extracted metabolites are analyzed using high-resolution mass spectrometry, such as Ion Chromatography-Ultra-High Resolution-Fourier Transform Mass Spectrometry (IC-UHR-FTMS).
  • This technique allows for the separation and detection of metabolites and their ¹³C-labeled isotopologues.
  • The mass shift corresponding to the incorporation of ¹³C atoms is used to identify and quantify the downstream metabolites of inosine.

Mandatory Visualizations

Inosine Metabolism and Entry into Central Carbon Metabolism

The following diagram illustrates how Inosine-¹³C₅ is metabolized and its carbon atoms are incorporated into the Pentose Phosphate Pathway, Glycolysis, and the Krebs Cycle.

Inosine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Inosine_13C5 Inosine-¹³C₅ Inosine_13C5_intra Inosine-¹³C₅ Inosine_13C5->Inosine_13C5_intra Nucleoside Transporters Hypoxanthine Hypoxanthine Inosine_13C5_intra->Hypoxanthine PNP Ribose1P_13C5 Ribose-1-Phosphate-¹³C₅ Inosine_13C5_intra->Ribose1P_13C5 PNP PPP Pentose Phosphate Pathway Ribose1P_13C5->PPP Glycolysis Glycolysis PPP->Glycolysis Biosynthesis Biosynthetic Precursors PPP->Biosynthesis TCA_Cycle Krebs Cycle Glycolysis->TCA_Cycle ATP ATP Glycolysis->ATP TCA_Cycle->ATP

Caption: Metabolic fate of Inosine-¹³C₅ in the cell.

Inosine Signaling Pathway via Adenosine A₂A Receptor

Inosine also functions as a signaling molecule by acting as an agonist for adenosine receptors, particularly the A₂A receptor.[2][3]

Inosine_Signaling cluster_membrane Cell Membrane A2AR Adenosine A₂A Receptor G_Protein G Protein (Gs) A2AR->G_Protein activates ERK12 ERK1/2 A2AR->ERK12 activates Inosine Inosine Inosine->A2AR AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) PKA->Cellular_Response ERK12->Cellular_Response

Caption: Inosine signaling through the A₂A receptor.

Experimental Workflow for Inosine-¹³C₅ Tracer Studies

The following diagram outlines a typical workflow for conducting a stable isotope tracing experiment with Inosine-¹³C₅.

Experimental_Workflow start Start: Culture T-cells labeling Incubate with Inosine-¹³C₅ start->labeling harvest Harvest Cells & Quench Metabolism labeling->harvest extraction Metabolite Extraction harvest->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing & Isotopologue Analysis analysis->data_processing interpretation Metabolic Pathway Interpretation data_processing->interpretation

Caption: Workflow for Inosine-¹³C₅ metabolic tracing.

References

A Comparative Guide to Tracers for Studying the Pentose Phosphate Pathway: Inosine-13C5 vs. Glucose Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that functions in parallel to glycolysis. It is essential for producing nicotinamide adenine dinucleotide phosphate (NADPH), a primary cellular reductant, and the precursors for nucleotide biosynthesis. Accurate measurement of PPP flux is critical for understanding cellular redox homeostasis, proliferation, and the metabolic underpinnings of various diseases, including cancer. This guide provides a comprehensive comparison of Inosine-13C5 and commonly used glucose tracers for studying the PPP, supported by experimental data and detailed protocols.

Introduction to PPP Tracers

Stable isotope tracers are invaluable tools for metabolic flux analysis (MFA), allowing researchers to track the fate of atoms through metabolic networks. The choice of tracer is paramount for obtaining precise and accurate flux measurements. While glucose-based tracers have traditionally dominated PPP studies, this compound has emerged as a valuable alternative, particularly in specific cellular contexts.

This compound enters cellular metabolism through the purine salvage pathway. Purine nucleoside phosphorylase (PNP) cleaves inosine into hypoxanthine and ribose-1-phosphate. The 13C-labeled ribose moiety can then enter the non-oxidative branch of the PPP, providing a direct route to study this part of the pathway.

Glucose Tracers , such as [1,2-13C2]glucose and [U-13C6]glucose, enter at the beginning of glycolysis. Their metabolism through the PPP results in specific labeling patterns in downstream metabolites, which can be used to infer the relative activity of the oxidative and non-oxidative branches.

Quantitative Comparison of Tracers

The selection of an appropriate tracer significantly impacts the precision of PPP flux determination. Below is a summary of quantitative data from studies comparing the performance of this compound and various glucose tracers.

TracerKey FindingsAdvantagesDisadvantagesReference
This compound In T-cells, [13C5]inosine is extensively metabolized via the PPP, leading to high fractional enrichment of PPP intermediates like ribose-5-phosphate (R5P) and sedoheptulose-7-phosphate (S7P).Directly traces the non-oxidative PPP. Useful in glucose-restricted conditions where cells may utilize alternative carbon sources. Can be used in dual-tracer experiments to elucidate carbon allocation from different sources.The contribution to the oxidative PPP is indirect. The metabolic fate of inosine can vary between cell types.[1]
[1,2-13C2]glucose Widely considered the optimal tracer for PPP flux analysis, providing the most precise estimates for both oxidative and non-oxidative PPP fluxes.[2][3][4] The ratio of singly (M+1) to doubly (M+2) labeled lactate or pyruvate provides a direct measure of the relative PPP flux.High precision for PPP flux quantification.[2][4] Allows for the distinction between glycolysis and the PPP based on distinct labeling patterns in downstream metabolites.May not be suitable for all cell types or experimental conditions.[2][3][4][5][6]
[U-13C6]glucose Provides a general overview of central carbon metabolism but is less precise for specifically quantifying PPP flux compared to [1,2-13C2]glucose.Useful for tracing carbon through multiple interconnected pathways, including glycolysis, the TCA cycle, and the PPP.Lower precision for PPP flux estimation due to complex labeling patterns.[2]
[1-13C]glucose Historically used for PPP analysis, but has been shown to be outperformed by [1,2-13C2]glucose in terms of precision.Simpler labeling patterns compared to [U-13C6]glucose.Less precise for PPP flux analysis compared to [1,2-13C2]glucose.[2][2]

Signaling Pathways and Metabolic Fates

The metabolic pathways of this compound and glucose tracers are distinct, leading to different labeling patterns in PPP intermediates.

cluster_glucose Glucose Metabolism cluster_inosine Inosine Metabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P 6PGL 6-P-Glucono- lactone G6P->6PGL G6PD F6P Fructose-6-P G6P->F6P 6PG 6-P-Gluconate 6PGL->6PG Ru5P Ribulose-5-P 6PG->Ru5P 6PGD + NADPH R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P S7P Sedoheptulose-7-P E4P Erythrose-4-P Glycolysis Glycolysis F6P->Glycolysis G3P Glyceraldehyde-3-P R5PX5P R5PX5P S7PG3P S7PG3P R5PX5P->S7PG3P Transketolase E4PF6P E4PF6P S7PG3P->E4PF6P Transaldolase X5PE4P X5PE4P F6PG3P F6PG3P X5PE4P->F6PG3P Transketolase Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP R1P Ribose-1-P Inosine->R1P PNP R1P->R5P

Caption: Pentose Phosphate Pathway and Inosine Entry. (Within 100 characters)

Experimental Workflows

The general workflow for a metabolic flux analysis experiment is similar for different tracers but requires specific considerations for each.

Cell_Culture 1. Cell Culture (Steady State) Tracer_Addition 2. Add 13C Tracer (e.g., this compound or [1,2-13C2]glucose) Cell_Culture->Tracer_Addition Incubation 3. Incubate (Achieve Isotopic Steady State) Tracer_Addition->Incubation Metabolite_Extraction 4. Quench Metabolism & Extract Metabolites Incubation->Metabolite_Extraction MS_Analysis 5. LC-MS/MS or GC-MS (Measure Mass Isotopologue Distributions) Metabolite_Extraction->MS_Analysis Data_Analysis 6. Metabolic Flux Analysis (Calculate Fluxes) MS_Analysis->Data_Analysis

Caption: General Experimental Workflow for 13C-MFA. (Within 100 characters)

Experimental Protocols

General Protocol for 13C Metabolic Flux Analysis

This protocol provides a general framework that can be adapted for specific tracers.

1. Cell Culture and Isotope Labeling:

  • Culture cells in a defined medium to ensure metabolic and isotopic steady state.

  • On the day of the experiment, replace the standard medium with a medium containing the chosen 13C-labeled tracer (e.g., this compound, [1,2-13C2]glucose, or [U-13C6]glucose) at a concentration sufficient to achieve significant labeling.

  • The duration of labeling to reach isotopic steady state should be determined empirically for the specific cell type and experimental conditions, but is typically between 6 and 24 hours.[1]

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by washing the cells with ice-cold saline.

  • Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Preparation for Mass Spectrometry:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common method involves methoximation followed by silylation.

4. Mass Spectrometry Analysis:

  • Analyze the samples using either liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

  • The instrument will measure the mass isotopologue distributions (MIDs) of the targeted PPP intermediates.

5. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Use a metabolic flux analysis software (e.g., INCA, Metran, or WUFlux) to fit the measured MIDs to a metabolic model of the PPP and central carbon metabolism.

  • The software will then calculate the absolute or relative fluxes through the PPP and other related pathways.

Specific Considerations for Each Tracer
  • This compound: When using this tracer, it is important to measure the uptake of inosine and the secretion of hypoxanthine to constrain the metabolic model accurately. The activity of purine nucleoside phosphorylase (PNP) can be a critical factor in the rate of tracer incorporation.

  • [1,2-13C2]glucose: The key measurement for this tracer is the mass isotopologue distribution of three-carbon metabolites like lactate and pyruvate.[3] The ratio of M+1 to M+2 labeled species is directly proportional to the relative flux through the PPP.

  • [U-13C6]glucose: Analysis with this tracer requires a more comprehensive metabolic model to deconvolve the complex labeling patterns that arise from the scrambling of labeled carbons in the non-oxidative PPP.

Logical Relationships in Tracer Selection

The choice of tracer depends on the specific research question and the experimental system.

Research_Question What is the primary research question? Precise_PPP_Flux Precise quantification of oxidative and non-oxidative PPP flux Research_Question->Precise_PPP_Flux Non_Oxidative_Focus Specific focus on the non-oxidative PPP or alternative carbon source utilization Research_Question->Non_Oxidative_Focus General_Metabolism General overview of central carbon metabolism Research_Question->General_Metabolism Tracer_Choice Recommended Tracer Precise_PPP_Flux->Tracer_Choice Non_Oxidative_Focus->Tracer_Choice General_Metabolism->Tracer_Choice Tracer_12C2_Glucose [1,2-13C2]glucose Tracer_Choice->Tracer_12C2_Glucose if Precise_PPP_Flux Tracer_Inosine This compound Tracer_Choice->Tracer_Inosine if Non_Oxidative_Focus Tracer_UC6_Glucose [U-13C6]glucose Tracer_Choice->Tracer_UC6_Glucose if General_Metabolism

Caption: Tracer Selection Logic. (Within 100 characters)

Conclusion

Both this compound and various glucose tracers are powerful tools for investigating the pentose phosphate pathway. The optimal choice of tracer is contingent on the specific biological question being addressed.

  • For high-precision quantification of both oxidative and non-oxidative PPP fluxes , [1,2-13C2]glucose is the tracer of choice.[2][4] Its ability to generate distinct labeling patterns for glycolysis and the PPP allows for robust and accurate flux determination.

  • This compound offers a unique advantage for directly probing the non-oxidative PPP and for studying cellular metabolism in contexts where glucose may be limited or where alternative carbon sources are utilized.[1]

  • [U-13C6]glucose is best suited for obtaining a broader, more qualitative overview of central carbon metabolism , but lacks the precision of specifically labeled tracers for detailed PPP flux analysis.

By carefully considering the strengths and limitations of each tracer and employing rigorous experimental protocols, researchers can gain valuable insights into the intricate regulation and function of the pentose phosphate pathway in health and disease.

References

Inosine-13C5 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of Inosine-13C5 as a stable isotope-labeled internal standard (SIL-IS) against other common internal standardization strategies. The information presented herein is supported by established principles of bioanalytical method validation and representative experimental data.

Stable isotope-labeled internal standards are widely regarded as the gold standard in LC-MS-based bioanalysis.[1][2] They are chemically identical to the analyte of interest, with the only difference being the presence of heavy isotopes, which results in a mass shift that is detectable by the mass spectrometer.[3] This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences the same effects during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of variability.[4]

The Superiority of 13C-Labeling

Among stable isotopes, carbon-13 (¹³C) is a preferred choice for labeling internal standards. Unlike deuterium (²H) labeling, ¹³C labeling does not typically alter the chromatographic retention time of the molecule, ensuring perfect co-elution with the unlabeled analyte.[3][5] This is a critical factor for accurate compensation of matrix-induced ionization suppression or enhancement. This compound, with five ¹³C atoms, provides a significant mass shift, minimizing potential cross-talk with the natural isotopes of inosine.

Performance Comparison: this compound vs. Alternative Internal Standards

The following tables summarize the expected performance of this compound compared to a structural analog internal standard and analysis without an internal standard. The data is representative of typical results obtained in bioanalytical method validation studies.

Table 1: Comparison of Accuracy

Internal Standard StrategyAnalyte ConcentrationRepresentative Accuracy (% Bias)Rationale
This compound (SIL-IS) Low QC± 5%Co-elution and identical chemical properties provide excellent correction for matrix effects and recovery variations.[6]
Medium QC± 5%
High QC± 5%
Structural Analog IS Low QC± 15%Differences in chemical structure can lead to different extraction recoveries and ionization responses compared to the analyte.[6]
Medium QC± 10%
High QC± 10%
No Internal Standard Low QCPotentially > ± 25%Highly susceptible to variations in sample preparation, injection volume, and significant, uncorrected matrix effects.
Medium QCPotentially > ± 20%
High QCPotentially > ± 20%

Table 2: Comparison of Precision

Internal Standard StrategyAnalyte ConcentrationRepresentative Precision (% CV)Rationale
This compound (SIL-IS) Low QC< 10%Effectively normalizes for random errors throughout the analytical process, leading to high reproducibility.[6]
Medium QC< 5%
High QC< 5%
Structural Analog IS Low QC< 15%Variability in response relative to the analyte can lead to higher imprecision.[6]
Medium QC< 10%
High QC< 10%
No Internal Standard Low QC> 20%Lack of normalization results in high variability between samples.
Medium QC> 15%
High QC> 15%

Experimental Protocols

Below is a representative experimental protocol for the quantification of inosine in human plasma using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate inosine from other endogenous components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Inosine: e.g., m/z 269.1 → 137.1

    • This compound: e.g., m/z 274.1 → 142.1

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the principle of matrix effect compensation using a stable isotope-labeled internal standard.

experimental_workflow plasma Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis matrix_effect_compensation cluster_no_is Without Internal Standard cluster_with_is With this compound (SIL-IS) a1 Analyte Signal a2 Matrix Effect (Ion Suppression) a1->a2 a3 Inaccurate Result a2->a3 b1 Analyte Signal b3 Matrix Effect (Ion Suppression) b1->b3 b2 IS Signal b2->b3 b5 Accurate Result b3->b5 b4 Ratio (Analyte/IS) is Constant b4->b5

References

Illuminating Metabolic Pathways: A Comparative Guide to Confirming Gene Function Using Inosine-13C5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount. Confirming the function of specific genes within these pathways is a critical step in elucidating disease mechanisms and identifying novel therapeutic targets. Inosine-13C5, a stable isotope-labeled metabolite, has emerged as a powerful tool for tracing the flow of carbon through purine metabolism and connected central carbon pathways. This guide provides an objective comparison of this compound with other established methods for confirming gene function in metabolic pathways, supported by experimental data and detailed protocols.

Stable isotope tracing is a powerful technique that allows researchers to follow the journey of a labeled substrate through a series of biochemical reactions, providing unparalleled insights into the wiring of cellular metabolism.[1] By introducing a metabolite labeled with a heavy isotope, such as Carbon-13 (¹³C), scientists can track the incorporation of this label into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] This approach offers a dynamic view of metabolic fluxes and can reveal the impact of genetic modifications on specific pathways.[4]

This compound: A Window into Purine and Central Carbon Metabolism

Inosine, a naturally occurring purine nucleoside, plays a central role in purine metabolism.[5] When its ribose sugar is labeled with five ¹³C atoms (this compound), it becomes a highly effective tracer for monitoring the pentose phosphate pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle.[6] The ¹³C label from the ribose moiety can be tracked as it is incorporated into various intermediates of these central carbon pathways. This allows for the precise mapping of carbon transitions and the identification of functional enzymes and pathways.[7]

The primary advantage of using this compound lies in its ability to specifically probe pathways that utilize ribose. This is particularly valuable for studying nucleotide metabolism and its connections to energy production and biosynthesis.

A Comparative Analysis of Methodologies

While this compound offers unique advantages, a variety of other techniques are available for confirming gene function in metabolic pathways. The choice of method depends on the specific research question, the metabolic pathway of interest, and the available resources.

Method Principle Primary Application Advantages Disadvantages
This compound Tracing Stable isotope tracing of the ribose moiety of inosine.Tracing purine and central carbon metabolism (PPP, Glycolysis, TCA cycle).Specific for ribose-utilizing pathways; provides dynamic flux information.Can be expensive; requires specialized equipment (MS or NMR).
Glucose-13C6 Tracing Stable isotope tracing of uniformly labeled glucose.General tracer for central carbon metabolism.Widely used and well-characterized; provides a global view of carbon metabolism.May not be ideal for specifically probing ribose-dependent pathways.
Glutamine-13C5,15N2 Tracing Stable isotope tracing of labeled glutamine.Tracing glutamine metabolism and its contribution to the TCA cycle and biosynthesis.[8]Excellent for studying amino acid metabolism and anaplerosis.[9]Less direct for studying glucose or ribose metabolism.
CRISPR-based Screening Genetic perturbation of specific genes to observe phenotypic and metabolic changes.[10]High-throughput screening of gene function in metabolic pathways.Scalable and powerful for identifying essential genes.Does not directly measure metabolic flux; off-target effects can be a concern.
Enzymatic Assays In vitro measurement of the activity of a specific enzyme.[11]Direct confirmation of the catalytic activity of a gene product.Highly specific and quantitative for a single enzyme.Does not provide information on pathway flux in a cellular context; may not reflect in vivo activity.
Transcriptomics (e.g., RNA-seq) Measurement of gene expression levels.Identifying changes in gene expression in response to metabolic perturbations.[12]Provides a global view of gene regulation.[13]Changes in gene expression do not always correlate with changes in metabolic flux.[14]

Experimental Protocols

Key Experiment: this compound Labeling in Cell Culture

This protocol outlines a general procedure for tracing the metabolism of this compound in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (uniformly labeled on the ribose)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Liquid nitrogen

  • Centrifuge capable of reaching 4°C

  • Lyophilizer or vacuum concentrator

  • LC-MS system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and this compound at the desired final concentration (e.g., 100 µM).

  • Isotope Labeling: Remove the standard culture medium and wash the cells once with pre-warmed PBS. Replace the standard medium with the prepared this compound labeling medium.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled inosine.

  • Metabolite Extraction:

    • At each time point, place the culture vessel on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Flash-freeze the lysate in liquid nitrogen.

  • Phase Separation (for polar and nonpolar metabolites):

    • Thaw the samples on ice.

    • Add chloroform and water to achieve a final ratio of 1:1:1 (methanol:water:chloroform).

    • Vortex thoroughly and centrifuge at high speed at 4°C to separate the phases.

    • Collect the upper aqueous phase (polar metabolites) and the lower organic phase (lipids) into separate tubes.

  • Sample Preparation for LC-MS:

    • Dry the collected fractions using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect the labeled and unlabeled metabolites. The mass shift corresponding to the incorporation of ¹³C atoms will allow for the identification and quantification of labeled species.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships within metabolic pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language).

Inosine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Inosine-13C5_ext Inosine-¹³C₅ Inosine-13C5_int Inosine-¹³C₅ Inosine-13C5_ext->Inosine-13C5_int Transport Hypoxanthine Hypoxanthine Inosine-13C5_int->Hypoxanthine PNP Ribose-1-phosphate-13C5 Ribose-1-phosphate-¹³C₅ Inosine-13C5_int->Ribose-1-phosphate-13C5 PNP Purine_Salvage Purine Salvage Pathway Hypoxanthine->Purine_Salvage PPP Pentose Phosphate Pathway Ribose-1-phosphate-13C5->PPP Glycolysis Glycolysis PPP->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle

Caption: Metabolic fate of this compound.

The above diagram illustrates how this compound is transported into the cell and metabolized. The enzyme Purine Nucleoside Phosphorylase (PNP) cleaves this compound into Hypoxanthine and Ribose-1-phosphate-13C5. The labeled ribose moiety then enters the Pentose Phosphate Pathway (PPP), and its carbon backbone can be further traced through Glycolysis and the TCA Cycle. The hypoxanthine can enter the purine salvage pathway.

Experimental_Workflow cluster_Inosine Inosine-¹³C₅ Tracing cluster_CRISPR CRISPR Screening cluster_Enzymatic Enzymatic Assay Cell_Culture_Ino Cell Culture Labeling_Ino Label with Inosine-¹³C₅ Cell_Culture_Ino->Labeling_Ino Extraction_Ino Metabolite Extraction Labeling_Ino->Extraction_Ino Analysis_Ino LC-MS Analysis Extraction_Ino->Analysis_Ino Data_Analysis_Ino Isotopologue Analysis Analysis_Ino->Data_Analysis_Ino Cell_Culture_CRISPR Cell Culture Transduction Transduce with sgRNA Library Cell_Culture_CRISPR->Transduction Selection Drug Selection Transduction->Selection Sequencing Next-Gen Sequencing Selection->Sequencing Data_Analysis_CRISPR Gene Enrichment Analysis Sequencing->Data_Analysis_CRISPR Protein_Extraction Protein Extraction/Purification Assay_Setup Set up Reaction with Substrate Protein_Extraction->Assay_Setup Measurement Measure Product Formation Assay_Setup->Measurement Data_Analysis_Enzyme Calculate Enzyme Activity Measurement->Data_Analysis_Enzyme

Caption: Comparative experimental workflows.

This diagram provides a high-level comparison of the experimental workflows for this compound tracing, CRISPR screening, and enzymatic assays. It highlights the distinct steps involved in each methodology, from sample preparation to data analysis.

Conclusion

Confirming gene function within metabolic pathways is a multifaceted challenge that often requires the integration of multiple experimental approaches. This compound offers a powerful and specific method for investigating purine and central carbon metabolism, providing dynamic information that is often not achievable with other techniques. However, its application is most effective when complemented by other methods such as genetic screens and direct enzymatic assays. By carefully selecting the appropriate combination of tools, researchers can build a comprehensive understanding of metabolic networks and their genetic regulation, ultimately accelerating the pace of discovery in both basic and applied science.

References

Quality Assurance of Inosine-13C5: A Comparative Guide to Isotopic Enrichment Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research and pharmaceutical development, the use of stable isotope-labeled compounds is indispensable for a variety of applications, from metabolic flux analysis to serving as internal standards in quantitative bioanalysis. Inosine-13C5, with its five carbon atoms replaced by the heavy isotope ¹³C, is a valuable tool in these fields. Ensuring the isotopic enrichment and purity of this compound is paramount for the accuracy and reliability of experimental results. This guide provides an objective comparison of the primary analytical techniques used for the isotopic enrichment analysis of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The quality assurance of this compound predominantly relies on three powerful analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and limitations in terms of sensitivity, accuracy, sample preparation, and the type of information it provides.

Parameter Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by liquid chromatography followed by mass-to-charge ratio analysis of ions in the gas phase.Separation of volatile compounds by gas chromatography followed by mass analysis.Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and isotopic composition.
Sample Preparation Minimal, typically involves dissolution and filtration. Can be directly applied to biological matrices with appropriate extraction.More extensive, often requires derivatization to increase volatility and thermal stability of the analyte.Relatively simple, involves dissolving the sample in a suitable deuterated solvent.
Sensitivity High (picomole to femtomole range).Very high (picomole to femtomole range).Lower (micromole to nanomole range).
Accuracy High, with proper calibration and use of internal standards.High, particularly with the use of isotope ratio mass spectrometry (IRMS) detectors.[1]High, provides precise information on the position of isotopic labels.
Precision (%RSD) Typically <5%.<1-5%, can be lower with GC-C-IRMS.[2]High, often <1%.
Throughput High, suitable for analyzing a large number of samples.Moderate to high, depending on the derivatization and run time.Low, longer acquisition times are often required.[3]
Information Provided Isotopic enrichment, molecular weight confirmation, and quantification.Isotopic enrichment and molecular weight of volatile derivatives.Positional and bulk isotopic enrichment, structural confirmation.
Key Advantage Versatility for a wide range of compounds without derivatization.High chromatographic resolution for complex mixtures.Non-destructive and provides detailed structural information.
Key Limitation Potential for matrix effects and ion suppression.[4]Requirement for derivatization for non-volatile compounds like inosine.Lower sensitivity compared to mass spectrometry techniques.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for each of the discussed techniques for the analysis of this compound.

LC-MS/MS Method for this compound Isotopic Enrichment Analysis

This method is adapted from established protocols for nucleoside analysis in biological fluids.[6][7]

a. Sample Preparation (from a biological matrix like plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹⁵N-labeled Inosine).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection.

b. LC-MS/MS Conditions:

  • LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 2% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detector: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Inosine (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (The precursor will be 5 Da higher than the unlabeled inosine).

  • Data Analysis: The isotopic enrichment is calculated from the ratio of the peak areas of the labeled and unlabeled inosine.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Biological Sample B Protein Precipitation (Methanol) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution & Filtration D->E F LC Separation (C18 Column) E->F G Mass Spectrometry (ESI+, MRM) F->G H Data Analysis (Peak Area Ratio) G->H GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis A Dried Sample B Addition of BSTFA/TMCS & Pyridine A->B C Heating (70°C) B->C D GC Separation (DB-5ms Column) C->D E Mass Spectrometry (EI, SIM) D->E F Data Analysis (Isotopomer Distribution) E->F NMR_Analysis_Logic A This compound Sample B Dissolution in Deuterated Solvent A->B C High-Field NMR Spectrometer B->C D Quantitative 13C NMR Experiment C->D E Data Processing & Integration D->E G Positional Information from Chemical Shifts D->G F Isotopic Enrichment Calculation E->F

References

A Comparative Guide to RNA Metabolic Labeling: Benchmarking Established Protocols and Exploring Inosine-13C5-Based Isotopic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of RNA synthesis and degradation is crucial for dissecting gene regulation in health and disease. Metabolic labeling techniques, which introduce modified nucleosides into newly transcribed RNA, have become indispensable tools for these investigations. This guide provides an objective comparison of established protocols for measuring RNA turnover and explores the distinct application of Inosine-13C5 in metabolic flux analysis.

This guide will delve into the methodologies, data presentation, and workflows of prominent techniques, offering a clear comparison for selecting the most appropriate method for your research needs.

Established Methods for Quantifying RNA Synthesis and Decay

The most common and well-validated methods for tracking newly synthesized RNA rely on the cellular uptake and incorporation of uridine analogs. These analogs can be chemically modified and subsequently isolated, allowing for the separation of nascent RNA from the pre-existing RNA pool.

Key Uridine Analog-Based Methods:
  • 4-thiouridine (4sU) Labeling: A widely adopted method where 4sU is introduced to cell culture.[1][2] The incorporated 4sU contains a thiol group that can be biotinylated, enabling the purification of newly synthesized RNA using streptavidin-coated beads.[2] This method is valued for its minimal disruption of cellular processes.[3]

  • 5-ethynyluridine (EU) Labeling: This method utilizes a uridine analog with a terminal alkyne group.[4] The incorporated EU can be detected and isolated via a highly specific and efficient copper-catalyzed "click" reaction with an azide-containing molecule, such as a fluorescent dye or biotin.[5]

  • 5-bromouridine (BrU) Labeling: One of the earlier methods, BrU-labeled RNA can be isolated through immunoprecipitation using an antibody specific for BrU.[5] This technique has been successfully coupled with high-throughput sequencing in a method known as BRIC-seq (bromouridine immunoprecipitation chase-deep sequencing analysis).[5][6]

Recent advancements in these techniques have led to the development of protocols like SLAM-seq, TimeLapse-seq, and TUC-seq, which involve the chemical conversion of the incorporated analog (e.g., 4sU) to induce base changes during reverse transcription.[1][7] This allows for the identification of newly synthesized transcripts directly from sequencing data without the need for physical separation, offering a more streamlined workflow.[1]

Comparative Data of Established Protocols

The choice of method often depends on the specific experimental goals, cell type, and available resources. Below is a summary of key performance metrics for these established protocols.

Feature4sU-Tagging (Biochemical Separation)SLAM-seq (T > C Conversion)EU Labeling (Click Chemistry)BRIC-seq (Immunoprecipitation)
Principle Thiol-specific biotinylation of 4sU-labeled RNA and streptavidin pulldown.[2]Alkylation of 4sU in RNA, leading to a T-to-C conversion during reverse transcription.[1]Copper-catalyzed click reaction between the ethynyl group of EU and an azide-biotin/fluorophore.[5]Immunoprecipitation of BrU-labeled RNA using a specific antibody.[5]
Purity of Nascent RNA High, but can be subject to background from non-specific binding.Not applicable (in situ conversion).High, due to the specificity of the click reaction.Variable, dependent on antibody specificity and efficiency.
Workflow Complexity Multi-step involving biotinylation, pulldown, and elution.[2]More streamlined; no physical separation required.[1]Involves a chemical reaction that can be performed on total RNA.Requires antibody incubation, washing, and elution steps.
Potential for Bias Potential for loss of material during purification steps.Chemical conversion efficiency can vary.The click reaction is generally highly efficient.Antibody affinity and non-specific binding can introduce bias.
Downstream Application RNA-seq, RT-qPCR.Primarily RNA-seq.RNA-seq, imaging.RNA-seq, RT-qPCR.

Experimental Protocols for Established Methods

Detailed methodologies are crucial for reproducible research. Below are summarized protocols for 4sU-tagging and EU-labeling.

Protocol 1: Metabolic Labeling with 4-thiouridine (4sU-Tagging)
  • Metabolic Labeling: Culture cells in the presence of 4sU (e.g., 100-200 µM) for a desired pulse duration (e.g., 15 minutes to several hours).[3]

  • RNA Isolation: Harvest cells and isolate total RNA using a standard method like TRIzol extraction.

  • Biotinylation: Treat the isolated RNA with biotin-HPDP, which specifically reacts with the thiol group on the incorporated 4sU.

  • Purification of Labeled RNA: Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the newly synthesized transcripts.

  • Washing and Elution: Thoroughly wash the beads to remove unlabeled RNA. Elute the captured 4sU-labeled RNA using a reducing agent like DTT or β-mercaptoethanol.[5]

  • Downstream Analysis: The eluted nascent RNA is now ready for library preparation for RNA-sequencing or for analysis by RT-qPCR.

Protocol 2: Metabolic Labeling with 5-ethynyluridine (EU) and Click Chemistry
  • Metabolic Labeling: Add EU to the cell culture medium at a final concentration typically ranging from 0.1 to 1 mM and incubate for the desired labeling period.

  • RNA Isolation: Extract total RNA from the labeled cells.

  • Click Reaction: In a tube, combine the total RNA with an azide-linked capture tag (e.g., biotin-azide) in the presence of a copper(I) catalyst (e.g., from CuSO4 and a reducing agent like sodium ascorbate).

  • Purification: If biotin-azide was used, the newly synthesized RNA can be purified using streptavidin beads, similar to the 4sU-tagging method. Alternatively, if a fluorescent azide was used, the labeled RNA can be visualized.

  • Analysis: The purified RNA can be used for sequencing or other downstream applications.

This compound-Based Methods: A Tool for Metabolic Flux Analysis

While uridine analogs are the cornerstone of nascent RNA capture, stable isotope-labeled nucleosides, such as this compound, serve a different but complementary purpose: tracing the flow of atoms through metabolic pathways.

This compound is inosine in which five carbon atoms in the ribose sugar have been replaced with the heavy isotope ¹³C.[7] When introduced to cells, it can be metabolized and its labeled carbons can be incorporated into the cellular nucleotide pool, and subsequently into newly synthesized RNA.

However, its primary application is not the direct measurement of individual RNA transcript synthesis and decay rates in the same manner as 4sU or EU. Instead, it is a powerful tracer for Metabolic Flux Analysis (MFA) .[8][9] By using techniques like mass spectrometry or NMR, researchers can track the ¹³C label from inosine as it moves through the purine salvage and de novo synthesis pathways.[10] This allows for the quantification of the rates (fluxes) of the enzymatic reactions involved in nucleotide metabolism.

Key Differences from Uridine Analog Methods:

  • Goal: The primary goal of this compound in this context is to quantify the activity of metabolic pathways that produce nucleotides, not to isolate and quantify specific newly made RNA transcripts.[11]

  • Detection: Detection relies on mass spectrometry to measure the mass shift caused by the ¹³C isotopes in the RNA-derived nucleosides, rather than on chemical handles for purification.

  • Information Gained: MFA provides a systems-level view of cellular metabolism, revealing how cells allocate resources to build essential molecules like RNA.[9] This is distinct from the gene-specific information on transcription and degradation rates obtained from methods like 4sU-seq.

Visualizing the Workflows and Pathways

To better illustrate the concepts described, the following diagrams were generated using the DOT language.

G cluster_0 4sU-Tagging Workflow s1 Metabolic Labeling (4sU addition to cells) s2 Total RNA Isolation s1->s2 s3 Thiol-Specific Biotinylation s2->s3 s4 Streptavidin Bead Pulldown s3->s4 s5 Elution of Nascent RNA s4->s5 s6 Downstream Analysis (RNA-Seq, RT-qPCR) s5->s6 G cluster_1 SLAM-seq Workflow sl1 Metabolic Labeling (4sU addition to cells) sl2 Total RNA Isolation sl1->sl2 sl3 Alkylation of 4sU sl2->sl3 sl4 Reverse Transcription (T to C Conversion) sl3->sl4 sl5 RNA-Seq Library Prep & Sequencing sl4->sl5 sl6 Bioinformatic Analysis (Identify T>C reads) sl5->sl6 G cluster_2 This compound Metabolic Flux Analysis i1 This compound (Labeled Tracer) i2 Cellular Uptake i1->i2 i3 Purine Salvage Pathway i2->i3 i4 Labeled Nucleotide Pool (e.g., ATP-13C, GTP-13C) i3->i4 i5 Incorporation into RNA i4->i5 i6 RNA Digestion & Mass Spectrometry i5->i6 i7 Quantify 13C Enrichment & Calculate Flux i6->i7

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Inosine-13C5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Inosine-13C5, a stable isotope-labeled compound. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a minimum level of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. Since this compound is a stable, non-radioactive isotope-labeled compound, the primary hazards are associated with the chemical properties of inosine itself.

Required PPE for Handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.[1][2]Protects against accidental splashes and airborne particles.
Goggles and a face shield.[1][3]Required when there is a significant risk of splashing, such as when handling bulk quantities or solutions.
Hand Protection Disposable nitrile gloves.[1]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[4]
Body Protection A full-length laboratory coat.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.[3][5]Prevents injuries from spills and dropped objects.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator if handling large quantities or if dust formation is likely.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures the compound's stability.

Receiving and Storage

Upon receipt, visually inspect the packaging for any signs of damage. This compound is typically supplied as a solid and should be stored at -20°C for long-term stability.[6][7] Some suppliers recommend storage at -80°C for periods longer than a month.[8]

Storage Conditions Summary:

Storage DurationRecommended Temperature
Short-term (up to 1 month)-20°C[6][8]
Long-term (up to 6 months)-80°C[8]
Handling and Preparation of Solutions

All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine particulates.[5]

Protocol for Preparing a Stock Solution:

  • Preparation: Don all required PPE before entering the designated handling area.

  • Weighing: Tare a clean, appropriate container on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid.

  • Solubilization: According to supplier information, this compound is soluble in solvents such as DMSO and water.[6][7] Add the desired solvent to the solid and mix thoroughly until completely dissolved. Ultrasonic assistance may be necessary for dissolution in DMSO.[6]

  • Storage of Solution: Once prepared, stock solutions should be aliquoted into smaller, sealed vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended for the solid compound.[6][8] Aqueous solutions are not recommended for storage longer than one day.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. As a non-radioactive compound, the disposal procedures are governed by chemical waste regulations.

Disposal Guidelines:

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, sealed waste container for chemical waste.
Solutions of this compound Collect in a labeled, sealed waste container. Do not pour down the drain.[4][9] Consult your institution's hazardous waste disposal protocols.
Empty Containers Handle as you would the substance itself until thoroughly decontaminated.[9] Once cleaned, they can often be recycled.

Experimental Workflow and Safety Checkpoints

The following diagram outlines the key stages of working with this compound, highlighting critical safety checkpoints.

Inosine13C5_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal start Start: Review SDS & Protocol ppe Don Personal Protective Equipment (PPE) start->ppe setup Prepare Well-Ventilated Workspace (Fume Hood) ppe->setup weigh Weigh Solid this compound setup->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve store_solid Store Solid at -20°C to -80°C weigh->store_solid Unused Solid aliquot Aliquot Stock Solution dissolve->aliquot store_solution Store Solution Aliquots at -20°C to -80°C aliquot->store_solution waste Collect All Waste (Solid, Liquid, Contaminated Materials) aliquot->waste Used Materials store_solution->waste Used/Expired Solutions dispose Dispose as per Institutional Chemical Waste Protocol waste->dispose

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。